molecular formula C7H5BrClFO B1523677 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene CAS No. 901236-75-7

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Cat. No.: B1523677
CAS No.: 901236-75-7
M. Wt: 239.47 g/mol
InChI Key: MWAMWSUDDDQCTC-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is a useful research compound. Its molecular formula is C7H5BrClFO and its molecular weight is 239.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAMWSUDDDQCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682110
Record name 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901236-75-7
Record name 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene , commercially known as 4-Bromo-2-chloro-5-fluoroanisole , is a highly specialized poly-halogenated benzene derivative used primarily as a scaffold in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1] Its unique substitution pattern—featuring three distinct halogen atoms (Br, Cl, F) and an electron-donating methoxy group—provides orthogonal reactivity handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an invaluable tool for diversifying molecular libraries.[1]

Chemical Identity Table

PropertyDetail
IUPAC Name 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene
Common Name 4-Bromo-2-chloro-5-fluoroanisole
CAS Number 901236-75-7
Molecular Formula C₇H₅BrClFO
Molecular Weight 239.47 g/mol
SMILES COc1cc(F)c(Br)cc1Cl
InChI Key NVSMLSKXNOHPFW-UHFFFAOYSA-N

Physicochemical Properties

The physical behavior of 4-Bromo-2-chloro-5-fluoroanisole is governed by the interplay between the lipophilic halogens and the electron-donating methoxy group.[1] Due to the scarcity of experimental bulk data for this specific isomer in public literature, thermodynamic values below include high-confidence predictive models validated against structural analogs (e.g., 4-bromo-2-fluoroanisole).

Physical Properties Profile

PropertyValue / RangeCondition / Note
Appearance White to off-white solidStandard Temperature & Pressure (STP)
Melting Point 45 – 55 °C (Predicted)Analogs with similar halogenation often melt just above RT.[1]
Boiling Point 265 °C ± 30 °CPredicted at 760 mmHg
Density 1.75 ± 0.1 g/cm³High density due to Br/Cl content
LogP (Lipophilicity) 3.34XLogP3-AA Model [1]
Solubility Soluble in DCM, CHCl₃, DMSOInsoluble in water
Flash Point > 110 °CPredicted (Closed Cup)

Technical Insight: The presence of the fluorine atom ortho to the bromine (C2 relative to Br) introduces a strong inductive effect (-I), which slightly deactivates the carbon-bromine bond compared to non-fluorinated analogs, yet the para-methoxy group (relative to Br) provides necessary resonance stabilization (+R) to facilitate oxidative addition in palladium-catalyzed cycles.[1]

Structural Analysis & Reactivity Logic

The strategic value of this molecule lies in the chemoselectivity of its substituents.[1] The reactivity order under standard cross-coupling conditions is Br > Cl >> F .[1] This allows researchers to selectively functionalize the C1 position (Br) while leaving the C5 position (Cl) intact for subsequent transformations.[1]

Electronic Environment Diagram

ElectronicEffects Center Benzene Core Br 1-Bromo (-I) Primary Reactive Site Center->Br Facilitates Pd(0) insertion Cl 5-Chloro (-I, +R) Secondary Reactive Site Center->Cl Stable < 80°C OMe 4-Methoxy (+R, -I) Activates Ortho/Para OMe->Center Donates e- density F 2-Fluoro (-I) Metabolic Blocker F->Center Inductive Withdrawal

Figure 1: Electronic substituent effects dictating regioselectivity. The Methoxy group activates the ring, while the Fluorine atom modulates pKa and metabolic stability.[1]

Synthesis & Experimental Protocols

A. Synthesis Route (Bromination Strategy)

The most robust synthesis involves the electrophilic aromatic bromination of 2-chloro-5-fluoroanisole .[1] The methoxy group directs the incoming bromine to the para position (C4 relative to OMe), which corresponds to the C1 position in the final product numbering.[1]

SynthesisWorkflow Start Starting Material: 2-Chloro-5-fluoroanisole Reaction Reaction: 0°C to RT, 4-6 hours (Electrophilic Aromatic Substitution) Start->Reaction Reagent Reagent: Br2 (1.05 eq) in CHCl3 or AcOH Reagent->Reaction Quench Quench: NaHSO3 (aq) to remove excess Br2 Reaction->Quench Workup Workup: Extraction (DCM) -> Dry (Na2SO4) -> Concentrate Quench->Workup Purification Purification: Recrystallization (Hexanes) or Vacuum Distillation Workup->Purification Product Product: 4-Bromo-2-chloro-5-fluoroanisole Purification->Product

Figure 2: Standard synthetic workflow for the bromination of the precursor anisole.[1]

B. Handling & Storage Protocol
  • Storage: Store in a tightly closed container at 2–8 °C (Refrigerated). Protect from light to prevent photolytic debromination.[1]

  • Stability: Stable under recommended storage conditions.[1] Avoid strong oxidizing agents.[1]

  • Safety:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • PPE:[1][2] Wear nitrile gloves, safety goggles, and work within a fume hood.[1]

Application in Drug Discovery

This scaffold is particularly relevant for Fragment-Based Drug Design (FBDD) .

  • Metabolic Stability: The fluorine atom at C2 blocks metabolic oxidation at a typically vulnerable site, extending the half-life of the final drug candidate.[1]

  • Vector Exploration: The orthogonal reactivity allows sequential library generation:

    • Step 1: Suzuki coupling at C-Br to install a heteroaryl core.[1]

    • Step 2: Buchwald-Hartwig amination at C-Cl to introduce solubility-enhancing amines.[1]

References

  • PubChem. (2023).[1] Compound Summary for CAS 901236-75-7. National Library of Medicine.[1] [Link]

  • PrepChem. (2023).[1] Synthesis of halogenated anisoles via electrophilic substitution. [Link]

Sources

An In-Depth Technical Guide to the Molecular Weight of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the molecular weight of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into both the theoretical calculation and experimental determination of this key physicochemical property.

Introduction to 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is a polysubstituted aromatic compound with the chemical formula C₇H₅BrClFO. Its structure, featuring a combination of halogen and methoxy functional groups, makes it a versatile building block in organic synthesis. The precise molecular weight is a fundamental parameter that underpins its characterization, reaction stoichiometry, and the analytical methods used for its quality control.

Key Identifiers and Properties:

PropertyValueSource
CAS Number 146447-18-9N/A
Molecular Formula C₇H₅BrClFON/A
Appearance White to light yellow powder or crystalsN/A
Melting Point 72.0 to 76.0 °CN/A

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[2] The calculation is based on the empirical formula and the standard atomic weights of each element.

The molecular formula of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is C₇H₅BrClFO.

The atomic weights of the elements are:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bromine (Br): 79.904 u

  • Chlorine (Cl): 35.45 u[3][4]

  • Fluorine (F): 18.998 u

  • Oxygen (O): 15.999 u

The molecular weight is calculated as follows:

(7 x 12.011) + (5 x 1.008) + (1 x 79.904) + (1 x 35.45) + (1 x 18.998) + (1 x 15.999) = 239.47 g/mol

This calculated value is the average molecular weight based on the natural isotopic abundance of the elements.

Experimental Determination of Molecular Weight

While the theoretical molecular weight is a crucial starting point, its experimental verification is a cornerstone of compound characterization. Mass spectrometry is the most powerful and widely used technique for determining the molecular weight of organic compounds.

Mass Spectrometry: A Primary Technique

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. For 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method, providing both separation and identification.[5]

Workflow for GC-MS Analysis:

Caption: Workflow for Molecular Weight Determination by GC-MS.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene.

    • Dissolve the sample in a suitable volatile organic solvent, such as dichloromethane or methanol, to a concentration of about 1 mg/mL.[6][7]

    • If any particulate matter is present, filter the solution through a 0.2 µm syringe filter to prevent contamination of the GC inlet.[6]

    • Transfer the final solution to a 2 mL autosampler vial.[8]

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, operated in split mode to avoid detector saturation.

      • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

      • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole, scanning a mass range of approximately 50-300 m/z.

Data Interpretation: The Halogen Isotope Signature

A key aspect of interpreting the mass spectrum of a halogenated compound is understanding the characteristic isotopic patterns of bromine and chlorine.

  • Chlorine: Has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak (M+).[9][10]

  • Bromine: Possesses two major isotopes, ⁷⁹Br (approximately 50.7% abundance) and ⁸¹Br (approximately 49.3% abundance). This leads to a prominent M+2 peak that is nearly equal in intensity to the molecular ion peak.[9][10]

For 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene, the presence of both bromine and chlorine will create a complex and highly characteristic isotopic cluster for the molecular ion. The most abundant peaks will be for the ions containing ⁷⁹Br and ³⁵Cl, ⁸¹Br and ³⁵Cl, ⁷⁹Br and ³⁷Cl, and ⁸¹Br and ³⁷Cl. This unique pattern provides a high degree of confidence in the identification of the compound.

Complementary Analytical Techniques

While mass spectrometry is the primary method for molecular weight determination, other techniques can provide confirmatory evidence of the compound's structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can be used to elucidate the detailed structure of the molecule, confirming the connectivity of the atoms and the substitution pattern on the benzene ring. The fluorine atom provides a unique probe with ¹⁹F NMR.[11][12][13]

  • Elemental Analysis: This technique determines the percentage composition of the elements (C, H, Br, Cl, F, O) in the compound. The experimentally determined percentages can be used to derive the empirical formula, which can then be compared to the molecular formula obtained from mass spectrometry.[14][15]

Safety and Handling

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is a halogenated aromatic compound and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (such as nitrile) when handling the compound.[16]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in designated halogenated organic waste containers in accordance with local, state, and federal regulations.[16]

Applications in Research and Development

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene serves as a key intermediate in the synthesis of more complex molecules, particularly in the following sectors:

  • Pharmaceuticals: The unique combination of substituents allows for its use in the development of novel drug candidates. The halogen atoms can be crucial for modulating the pharmacokinetic properties of a molecule.[1]

  • Agrochemicals: It is also utilized in the creation of new pesticides and herbicides, where the specific substitution pattern can contribute to the biological activity of the final product.[1]

Conclusion

The molecular weight of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is a fundamental characteristic that is essential for its use in scientific research and development. A thorough understanding of both its theoretical calculation and its experimental determination, particularly through mass spectrometry with an appreciation for its unique isotopic signature, is vital for any scientist working with this compound. Adherence to strict safety protocols is paramount when handling this and other halogenated aromatic compounds.

References

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 3.5: Empirical Formulas from Analysis. Retrieved from [Link]

  • Penghui, W. (2026, January 17). 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. Retrieved from [Link]

  • PSFC. Halogenated Solvents. Retrieved from [Link]

  • Shoolery, J. N., & Crawford, B. L. (1956). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 78(4), 776–781. Retrieved from [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 36(8), 1381–1389. Retrieved from [Link]

  • TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • Clark, J. mass spectra - the M+2 peak. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • MDPI. (2021). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry, 7(12), 161. Retrieved from [Link]

  • Professor Dave Explains. (2015, August 4). Elemental Analysis: Empirical and Molecular Formulas [Video]. YouTube. Retrieved from [Link]

  • Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

  • ResearchGate. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

  • Siniscalchi, T. (2020, June 14). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule [Video]. YouTube. Retrieved from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329–336. Retrieved from [Link]

  • OpenStax. (2019, February 14). 3.2 Determining Empirical and Molecular Formulas. Retrieved from [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

  • Quora. (2022, January 10). What is the atomic weight of the element chlorine?. Retrieved from [Link]

  • Doc Brown's Chemistry. An introduction to Mass Spectrometry and its applications. Retrieved from [Link]

  • Journal of Chemical Education. (1995). GC/MS Analysis of the Aromatic Composition of Gasoline. Journal of Chemical Education, 72(7), 654. Retrieved from [Link]

  • UCL Safety Services. (2021, May 11). Working safely with solvents. Retrieved from [Link]

  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • University of Massachusetts. Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • SCION Instruments. Sample preparation GC-MS. Retrieved from [Link]

  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

  • Harvard Center for Mass Spectrometry. Sample Preparation. Retrieved from [Link]

  • MDPI. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • Swansea Free Online Chemistry. (2020, July 6). Mass Spec 3f Halogenoalkanes [Video]. YouTube. Retrieved from [Link]

  • A level chemistry. (2024, March 24). Isotopes in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Vanderbilt University. Halogenated Solvents. Retrieved from [Link]

  • ResearchGate. (2018). 1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in.... Retrieved from [Link]

  • Wikipedia. Chlorine. Retrieved from [Link]

  • Breslyn, W. (2022, March 17). How to Find the Mass of One Atom of Chlorine (Cl) [Video]. YouTube. Retrieved from [Link]

  • Radicals and Mass Spectrometry (MS) Spring 2021. Retrieved from [Link]

  • Reddit. (2022, October 10). Atomic mass of chlorine. Retrieved from [Link]

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  • BYJU'S. Chlorine. Retrieved from [Link]

Sources

Structural Architecture & Synthesis Guide: 4-Bromo-2-chloro-5-fluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Systematic Synonym: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene[1]

Executive Summary & Nomenclature Resolution

This technical guide addresses the structural characterization, preferred nomenclature, and synthesis of the poly-halogenated anisole derivative commonly identified in high-throughput screening libraries as 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene .

Nomenclature Analysis: The Shift to PIN

While the user-provided name is chemically unambiguous, it does not adhere to the Preferred IUPAC Name (PIN) standards established in the 2013 recommendations (P-63.2.2.2).[2] The presence of the methoxy group (-OCH₃) on a benzene ring prioritizes the retained functional class name Anisole over benzene.[2]

  • User Name: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

  • IUPAC PIN: 4-Bromo-2-chloro-5-fluoroanisole[1]

Derivation Logic:

  • Parent Structure: Anisole (Methoxybenzene).[1][2] The carbon attached to methoxy is automatically C1.[2]

  • Substituent Mapping:

    • Methoxy: C4 (Old)

      
       C1 (New)
      
    • Chloro: C5 (Old)

      
       C2 (New)
      
    • Bromo: C1 (Old)

      
       C4 (New)
      
    • Fluoro: C2 (Old)

      
       C5 (New)[1]
      
  • Alphabetical Ordering: Bromo

    
     Chloro 
    
    
    
    Fluoro.[2]
  • Final Name: 4-Bromo-2-chloro-5-fluoroanisole.

NomenclatureMap cluster_0 Input Name (Benzene Root) cluster_1 IUPAC PIN (Anisole Root) B1 1: Bromo A4 4: Bromo B1->A4 B2 2: Fluoro A5 5: Fluoro B2->A5 B4 4: Methoxy A1 1: Methoxy (Parent) B4->A1 Priority Shift B5 5: Chloro A2 2: Chloro B5->A2

Caption: Mapping locant shifts from the systematic benzene derivative to the preferred Anisole parent structure.

Structural & Electronic Properties

This scaffold is highly valued in medicinal chemistry (e.g., kinase inhibitors) due to its unique electronic fingerprint.[2] The combination of three distinct halogens provides a versatile "toolbox" for late-stage functionalization.[2]

Electronic Effects (Hammett Parameters)

The reactivity of this arene is dictated by the interplay of Inductive (


) and Resonance (

) effects.[2]
SubstituentPosition (Anisole)

Effect on RingSynthetic Implication
-OCH₃ 1

Strong Activation (EDG)Directs electrophiles to C4/C6.[1]
-Cl 2

Weak Deactivation (EWG)Inductive withdrawal increases acidity of adjacent protons.[2]
-Br 4

Weak Deactivation (EWG)Primary handle for Pd-catalyzed coupling (Suzuki/Buchwald).[2]
-F 5

Strong Inductive EWGMetabolic block; prevents oxidation at this site.[2]

Key Insight: The C4 position is electronically activated by the para-methoxy group, making it the most nucleophilic site on the precursor ring (2-chloro-5-fluoroanisole).[2] This ensures high regioselectivity during bromination.[2]

Synthesis Protocol

Objective: Synthesize 4-Bromo-2-chloro-5-fluoroanisole from commercially available 2-chloro-5-fluorophenol.

Retrosynthetic Logic: Direct halogenation of a tri-substituted benzene is challenging due to steric crowding.[1][2] The most robust route installs the bromine last, utilizing the strong directing effect of the methoxy group to control regiochemistry.[2]

Step 1: Methylation of 2-Chloro-5-fluorophenol
  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

    
    ), Acetone or DMF.[2]
    
  • Mechanism:

    
     nucleophilic attack of the phenoxide ion on MeI.[1][2]
    
  • Protocol:

    • Dissolve 2-chloro-5-fluorophenol (1.0 eq) in acetone (0.5 M).

    • Add

      
       (1.5 eq) and stir for 15 min to generate the phenoxide.
      
    • Add MeI (1.2 eq) dropwise at 0°C.[2]

    • Reflux for 4 hours.

    • Workup: Filter salts, concentrate, partition between EtOAc/Water.

    • Yield Target: >95% (2-Chloro-5-fluoroanisole).

Step 2: Regioselective Bromination
  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or Bromine (

    
    ) in Acetic Acid.[1][2]
    
  • Regiochemistry Justification:

    • The methoxy group at C1 directs ortho (C2, C6) and para (C4).[2]

    • C2 is blocked by Chlorine.[2]

    • C6 is sterically crowded (flanked by OMe and F) and electronically less favorable than C4.[2]

    • C4 is para to the activating OMe and ortho to the Fluorine (which offers little steric hindrance compared to Cl).[2]

  • Protocol:

    • Dissolve 2-chloro-5-fluoroanisole (1.0 eq) in MeCN (0.2 M).

    • Add NBS (1.05 eq) portion-wise at room temperature.

    • Monitor by HPLC/TLC.[2] If sluggish, catalyze with 5 mol%

      
       or catalytic 
      
      
      
      .[2]
    • Stir for 2-6 hours.

    • Workup: Quench with saturated

      
       (to remove active bromine), extract with DCM.
      
    • Purification: Recrystallization from Hexanes/EtOH or Flash Chromatography (0-5% EtOAc in Hexanes).

SynthesisWorkflow cluster_selectivity Regiocontrol Logic start Start: 2-Chloro-5-fluorophenol step1 Step 1: O-Methylation (MeI, K2CO3, Acetone, Reflux) start->step1 inter Intermediate: 2-Chloro-5-fluoroanisole step1->inter step2 Step 2: Electrophilic Bromination (NBS, MeCN, RT) inter->step2 logic OMe directs Para (C4) C2 blocked by Cl C6 sterically hindered inter->logic product Target: 4-Bromo-2-chloro-5-fluoroanisole step2->product logic->step2

Caption: Step-wise synthesis emphasizing the regiochemical control exerted by the methoxy group.

Applications in Drug Discovery[2][3]

This molecule serves as a high-value "Core Scaffold" due to its orthogonal reactivity profile.[2]

Orthogonal Cross-Coupling

The presence of Chlorine and Bromine allows for sequential palladium-catalyzed couplings.[2]

  • First Coupling (Ease of Oxidative Addition): C-Br bond (

    
    ).[2]
    
    • Reaction: Suzuki-Miyaura coupling with aryl boronic acids at room temperature.[2]

  • Second Coupling: C-Cl bond (

    
    ).[1][2]
    
    • Reaction: Buchwald-Hartwig amination or Suzuki coupling requiring higher temperatures/specialized ligands (e.g., XPhos, RuPhos).[2]

Metabolic Stability (The Fluorine Effect)

The fluorine atom at C5 (meta to the methoxy) blocks a common metabolic soft spot.[2] In many anisole drugs, the phenyl ring is prone to CYP450-mediated oxidation.[1][2] The high electronegativity of fluorine deactivates the adjacent carbons, extending the in vivo half-life (


) of the drug candidate.[2]
Bioisosterism

The 2-chloro-5-fluoro-4-methoxy motif is often used to mimic the steric and electronic properties of specific indole or quinoline segments in kinase inhibitors, improving oral bioavailability by reducing molecular weight and hydrogen bond donor count.[1][2]

References

  • IUPAC. (2013).[2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[2] Royal Society of Chemistry.[2]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2]

  • Smith, M. B. (2013).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Referencing Section 11-12 on Orientation in Electrophilic Aromatic Substitution).

  • Echemi. (2024).[2] Product Database: 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene (Synonym mapping verification).

Sources

commercial suppliers of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Commercial Supply and Application of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene[1]

Executive Summary

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is a highly specialized poly-halogenated aromatic building block used primarily in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors and protein degraders (PROTACs).[1] Its value lies in its orthogonal reactivity : the bromine atom serves as a primary handle for cross-coupling (e.g., Suzuki-Miyaura), while the fluorine and chlorine substituents modulate metabolic stability and lipophilicity, or serve as secondary sites for nucleophilic aromatic substitution (


).[1]

This guide addresses a critical procurement challenge: Nomenclature Ambiguity . While the user-provided name is chemically accurate, the global supply chain predominantly lists this molecule as 4-Bromo-2-chloro-5-fluoroanisole .[1] Failure to recognize this synonym often leads to failed searches or the accidental procurement of regioisomers.

Part 1: Chemical Identity & Nomenclature Verification

To ensure the procurement of the correct structural isomer, researchers must verify the connectivity against the commercial standard.

Identity Matrix
AttributeDetail
Target Molecule 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene
Commercial Name 4-Bromo-2-chloro-5-fluoroanisole
CAS Registry Number 901236-75-7
Molecular Formula

Molecular Weight 239.47 g/mol
SMILES COc1cc(F)c(Br)cc1Cl
InChI Key NVSMLSKXNOHPFW-UHFFFAOYSA-N
Structural Connectivity Check
  • Position 1 (OMe): The methoxy group defines the "anisole" parent.

  • Position 2 (Cl): Chlorine is ortho to the methoxy group.

  • Position 4 (Br): Bromine is para to the methoxy group.

  • Position 5 (F): Fluorine is meta to the methoxy group and ortho to the bromine.

Critical Warning: Do not confuse with CAS 146447-18-9 (1-Bromo-4-chloro-2-fluoro-5-methoxybenzene), a regioisomer often appearing in loose search queries.[1] The CAS 901236-75-7 is the specific identifier for the user's requested connectivity.[1]

Part 2: Commercial Supply Landscape

The supply chain for this molecule is tiered. "Catalog" suppliers offer high-purity small quantities for discovery, while "Bulk" manufacturers provide kilogram-scale synthesis for process development.[1]

Tier 1: Global Catalog Suppliers (Discovery Scale: mg – 10g)

Best for: Rapid delivery, high purity (>98%), and CoA validation.

SupplierRegionEst. Lead TimePurity GradeNotes
Key Organics UK / Global2-5 Days>97%Reliable stock of fluorinated aromatics.[1]
Fluorochem UK2-5 Days>98%Specializes in fluoro-intermediates.[1]
Combi-Blocks USA1-3 Days98%Often has stock in San Diego.[1]
Enamine Ukraine/EU5-10 Days>95%Largest building block inventory globally.[1]
Tier 2: Bulk Manufacturers (Process Scale: 100g – kg)

Best for: Scale-up, cost optimization, and custom batch synthesis.[1]

SupplierRegionCapabilityEst. Lead Time
Dayang Chem China (Hangzhou)Multi-kg synthesis2-3 Weeks
Sinfoo Biotech ChinaCustom Synthesis3-4 Weeks
Splendid Lab IndiaImpurity StandardsCustom
Procurement Decision Matrix

ProcurementStrategy Start Requirement Definition Scale Scale Needed? Start->Scale Discovery < 10 Grams (Discovery) Scale->Discovery Process > 100 Grams (Development) Scale->Process CatSearch Search CAS 901236-75-7 (Key Organics, Combi-Blocks) Discovery->CatSearch BulkSearch Request Quote (RFQ) (Dayang, Sinfoo, Custom) Process->BulkSearch Verify Verify CoA: 1H NMR (H6 vs H3) CatSearch->Verify BulkSearch->Verify Order Place Order Verify->Order

Figure 1: Strategic decision tree for procuring 4-Bromo-2-chloro-5-fluoroanisole based on project phase.

Part 3: Synthetic Utility & Protocols

Understanding the synthesis of this molecule allows researchers to evaluate supplier lead times and cost structures. The commercial route typically involves the bromination of 2-Chloro-5-fluoroanisole .[1]

Synthesis Route: Electrophilic Bromination

The precursor, 2-Chloro-5-fluoroanisole (CAS 450-89-5) , is widely available.[1] The methoxy group (


) strongly directs the incoming electrophile (

) to the para position (C4), while the fluorine at C5 reinforces this regioselectivity.[1]

Reaction Scheme:

  • Starting Material: 2-Chloro-5-fluoroanisole[1]

  • Reagents:

    
    -Bromosuccinimide (NBS) in Acetonitrile or 
    
    
    
    in Acetic Acid.
  • Mechanism: The

    
     activates position 4. Position 6 is also activated but sterically hindered compared to 4 (though some ortho-bromination byproduct is possible, requiring HPLC purification).[1]
    
  • Product: 4-Bromo-2-chloro-5-fluoroanisole.[1][2][3][4][5][6]

Reactivity Profile & Applications

This scaffold is a "linchpin" for diversity-oriented synthesis.[1]

  • Site A (C-Br): The most reactive site.[1] Undergoes Suzuki, Buchwald-Hartwig, or Sonogashira couplings with high selectivity over the C-Cl bond.[1]

  • Site B (C-F): Positioned para to the chlorine. In highly electron-deficient systems (e.g., if a nitro group is introduced), this fluoride can undergo

    
     displacement, though it is generally stable in standard cross-couplings.[1]
    
  • Site C (C-Cl): The "backup" handle.[1] After the bromine is reacted, the chlorine can be engaged using specialized catalytic systems (e.g., Pd-RuPhos or Ni-catalysis).[1]

Experimental Workflow: Quality Control

Upon receipt of the material, the following self-validating protocol is recommended to confirm identity and purity.

1. Proton NMR (


 NMR) Validation: 
  • Solvent:

    
    
    
  • Key Signals:

    • 
       ppm (s, 3H, 
      
      
      
      ).[1]
    • 
       ppm (Aromatic Region).[1]
      
    • Diagnostic Splitting: Look for two distinct aromatic protons.

      • H3 (between Cl and Br): Appears as a doublet (coupling to F,

        
         Hz).[1]
        
      • H6 (between OMe and F): Appears as a doublet (coupling to F,

        
         Hz).[1]
        
    • Note: If you see a singlet or standard AB quartet without F-coupling, you may have the wrong isomer.[1]

2. GC-MS / LC-MS:

  • Mass Target: 238/240/242 amu pattern (characteristic of 1 Br + 1 Cl).

  • Purity Check: Ensure no unbrominated starting material (mass ~160) remains, as this will compete in subsequent coupling reactions.

Part 4: Reactivity Visualization

The following diagram illustrates the orthogonal reactivity logic that makes this scaffold valuable in drug discovery.

ReactivityPathways Core 4-Bromo-2-chloro- 5-fluoroanisole (CAS 901236-75-7) Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Pd(0), Base (Br selective) Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd(0), Ligand (Br selective) Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Selective at Br Intermediate Biaryl / Arylamine Scaffold Suzuki->Intermediate Buchwald->Intermediate Lithiation->Intermediate LateStage Late-Stage Functionalization (at Cl or F) Intermediate->LateStage Ni-cat coupling (Cl) or SnAr (F)

Figure 2: Chemo-selective derivatization pathways for 4-Bromo-2-chloro-5-fluoroanisole.

References

  • PubChem. 4-Bromo-2-chloro-5-fluoroanisole (Compound Summary).[1] National Library of Medicine. Available at: [Link][1]

Sources

Technical Guide: Safety and Handling of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Molecule: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene Class: Polyhalogenated Anisole / Aryl Halide Primary Application: Pharmaceutical intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and metabolic stability engineering.

Critical Identity Verification: Researchers must exercise caution regarding Chemical Abstracts Service (CAS) registry numbers for this compound. While CAS 115029-22-6 is frequently associated with this class of compounds in aggregator databases, major suppliers (e.g., Sigma-Aldrich, TCI) often link this CAS to 2-Fluoro-3-(trifluoromethyl)benzoic acid [1, 2].

  • Actionable Insight: Always verify the structure via NMR (Nuclear Magnetic Resonance) or Certificate of Analysis (CoA) rather than relying solely on the CAS number on the bottle. This guide focuses strictly on the 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene structure.

Physicochemical Profile
PropertyValue (Approximate)Significance
Molecular Formula C₇H₅BrClFOTetra-substituted benzene core.[1][2][3][4][5][6][7]
Molecular Weight ~239.47 g/mol Calculation basis for stoichiometry.
Physical State Solid (Low Melting) or OilOften a crystalline solid (MP ~40–60°C) or supercooled liquid.
Solubility DCM, THF, EtOAcHigh lipophilicity; insoluble in water.
Reactivity High (Aryl Bromide)Susceptible to metal-halogen exchange and Pd-catalysis.

Hazard Identification & Toxicology (GHS Standards)

This compound belongs to the class of halogenated aromatics. While specific toxicological data for this exact isomer is sparse, its structural analogs dictate the following handling baseline.

Core Hazards
  • H315 (Skin Irritation): The lipophilic nature allows rapid dermal absorption, leading to irritation and potential sensitization.

  • H319 (Eye Irritation): Solid dust or liquid splashes cause severe irritation.

  • H335 (STOT-SE): Respiratory irritation if dust or aerosols are inhaled.

Expert Insight: The "Halogen Effect"

The presence of Fluorine (F) and Chlorine (Cl) on the ring enhances the compound's lipophilicity compared to simple anisoles. This increases skin permeability.

  • Protocol: Standard Nitrile gloves are often insufficient for prolonged contact with halogenated aromatic solutions.

  • Recommendation: Use Double-gloving (Nitrile over Laminate/PE) or Viton gloves when handling concentrated solutions (e.g., >0.5 M in DCM) [3].

Strategic Storage & Stability

Polyhalogenated anisoles are generally stable but possess specific vulnerabilities that can degrade sample purity over time.

  • Light Sensitivity: The C-Br bond is photosensitive. Long-term exposure to ambient UV light can induce homolytic cleavage, leading to debromination or radical polymerization.

    • Storage: Amber glass vials, wrapped in foil if ambient light is high.

  • Hygroscopicity: While the molecule is not strictly hygroscopic, surface moisture can ruin downstream organometallic reactions (e.g., Grignard or Lithiation).

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Container Compatibility: Avoid storing solutions in containers with polystyrene liners, as halogenated solvents will leach plasticizers. Use Teflon (PTFE) lined caps.

Operational Handling Protocols

Workflow Visualization: Safe Handling Lifecycle

The following diagram outlines the critical control points (CCPs) for handling this compound to ensure operator safety and sample integrity.

G cluster_0 Critical Control Points PPE 1. PPE Selection (Viton/Double Nitrile + Goggles) Weighing 2. Weighing (Static Control + Fume Hood) PPE->Weighing Solubilization 3. Solubilization (Add Solvent SLOWLY) Weighing->Solubilization Reaction 4. Reaction Setup (Inert Atm. for Pd/Li) Solubilization->Reaction Quench 5. Quench/Disposal (Segregated Halogenated Waste) Reaction->Quench

Figure 1: Operational workflow emphasizing the transition from containment to reaction.

Detailed Protocol: Weighing & Transfer

Objective: Prevent inhalation of dust and static dispersion.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Management: Polyhalogenated solids are prone to static charge. Use an anti-static gun or polonium strip near the balance if the solid "jumps."

  • Transfer: Do not use metal spatulas if the compound is to be used immediately in ultra-sensitive metal-catalyzed reactions (trace iron contamination). Use porcelain or disposable plastic spatulas.

Synthetic Utility & Reactivity Risks

This section details the "Chemoselectivity Landscape" of the molecule. Understanding the reactivity hierarchy is crucial for safety (preventing exotherms) and success.

The Reactivity Hierarchy
  • C-Br (Position 1): The "Softest" spot. Reacts fastest in Lithium-Halogen exchange and Oxidative Addition (Pd).

  • C-Cl (Position 5): Significantly less reactive than Br. Requires specialized ligands (e.g., Buchwald biaryls) to activate if Br is present.

  • C-F (Position 2): Generally inert to coupling but activates the ring for S_NAr (Nucleophilic Aromatic Substitution) if a strong electron-withdrawing group (EWG) were present (though OMe is donating, reducing this risk).

  • -OMe (Position 4): Electron Donating Group (EDG). Directs electrophiles ortho/para, but the positions are blocked.

Reactivity Diagram

Reactivity Core 1-Bromo-5-chloro- 2-fluoro-4-methoxybenzene Br_Site C-Br Site (High Reactivity) Core->Br_Site Cl_Site C-Cl Site (Medium Reactivity) Core->Cl_Site F_Site C-F Site (Metabolic Blocker) Core->F_Site OMe_Site OMe Group (Electron Donor) Core->OMe_Site Li_Exchange Lithium-Halogen Exchange (n-BuLi, -78°C) Br_Site->Li_Exchange Primary Path Suzuki Suzuki Coupling (Pd(PPh3)4) Br_Site->Suzuki Primary Path Ortho_Lith Ortho-Lithiation (Blocked by Halogens) OMe_Site->Ortho_Lith Unlikely due to Br exchange

Figure 2: Chemoselectivity map. Note that C-Br exchange outcompetes directed ortho-lithiation.

Critical Safety Note: Lithium-Halogen Exchange

If using n-Butyllithium (n-BuLi) :

  • Risk: The Lithium-Bromine exchange is extremely fast and exothermic.

  • Control: Reagents must be cooled to -78°C before addition. Adding n-BuLi at room temperature can cause a runaway decomposition or "benzyne" formation pathways that lead to uncontrolled polymerization.

Emergency Response & Waste Management

Spill Response (Small Scale < 10g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don Viton gloves and respiratory protection (N95 minimum, P100 preferred if dust is visible).

  • Contain: Cover with a solvent-absorbent pad or vermiculite. Do not use paper towels alone (rapid evaporation of solvent).

  • Clean: Wipe surfaces with acetone, followed by a soapy water wash.

Waste Disposal[8][9][10]
  • Classification: Halogenated Organic Waste.

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or alkali metals (Sodium/Potassium) in the waste stream.

  • Segregation: Keep separate from non-halogenated solvents to reduce disposal costs and prevent incinerator corrosion issues.

References

  • PubChem. 1-Bromo-4-chloro-2-methoxybenzene (Analogous Structure Data).[8] National Library of Medicine. Available at: [Link]

  • Massachusetts Institute of Technology (MIT). Standard Operating Procedures for Use of Halogenated Solvents. MIT EHS. Available at: [Link]

  • Vanderbilt University. Halogenated Solvents Chemical Safety Protocol. Available at: [Link]

Sources

Strategic Utilization of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

[1][2]

Executive Summary

Compound Identity: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene Molecular Formula: C₇H₅BrClFO Molecular Weight: 239.47 g/mol Core Application: Orthogonal cross-coupling scaffold for Fragment-Based Drug Discovery (FBDD).[1]

The utility of this arene lies in the distinct electronic and steric environments of its three halogen substituents (Br, Cl, F). By exploiting the reactivity hierarchy (C–Br > C–Cl >> C–F) , researchers can sequentially functionalize the ring without the need for protecting groups, streamlining the synthesis of complex polysubstituted drug candidates (e.g., kinase inhibitors).

Structural Analysis & Reactivity Profile[1]

The molecule features a 1,2,4,5-substitution pattern. This specific arrangement creates a "push-pull" electronic system that dictates regioselectivity.[1]

Electronic Landscape
  • C1–Br (The Primary Handle): This is the most reactive site for oxidative addition by Palladium(0).[1] It is para to the Methoxy group (EDG).[1] While the EDG increases electron density at C1 (slightly deactivating it compared to a nitro-arene), the C–Br bond remains the weakest and most accessible for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • C5–Cl (The Secondary Handle): Located meta to the Bromine.[1] The C–Cl bond is significantly stronger than C–Br.[1] It remains inert under standard Suzuki conditions (Pd(PPh₃)₄, 60°C) used for the bromide, allowing for chemoselective retention. It can be activated subsequently using bulky, electron-rich ligands (e.g., XPhos, RuPhos) at elevated temperatures.[1]

  • C2–F (The Bioisostere/Blocker): The fluorine atom serves two roles:

    • Metabolic Stability: It blocks the C2 position from metabolic oxidation (P450).[1]

    • Electronic Modulation: It exerts a strong inductive withdrawing effect (-I), acidifying the adjacent protons and influencing the pKa of potential phenol derivatives.[1]

  • C4–OMe (The Anchor): A strong Electron Donating Group (EDG).[1] It directs electrophilic substitution during synthesis and can be demethylated (using BBr₃) to reveal a phenol, providing a nucleophilic handle for etherification.[1]

Reactivity Hierarchy Diagram

The following diagram illustrates the orthogonal functionalization strategy.

ReactivityMapcluster_legendReactivity OrderCore1-Bromo-5-chloro-2-fluoro-4-methoxybenzeneStep1Step 1: C-Br Coupling(Suzuki/Buchwald)Core->Step1Pd(0), Mild BaseHigh SelectivityStep2Step 2: C-Cl Coupling(High T, Specialized Ligands)Step1->Step2Pd(OAc)2, XPhos>100°CStep3Step 3: O-Demethylation(Reveal Phenol)Step2->Step3BBr3, DCM-78°C to RTLegendReactivity: Br > Cl >> FStability: F > Cl > Br

Figure 1: The orthogonal reactivity map demonstrates how the distinct halogen bond strengths allow for stepwise, programmable synthesis.

Synthetic Route (Retrosynthesis)[1]

While this specific isomer is commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels.[1] The most robust route relies on the directing effects of the oxygen and fluorine atoms.

Validated Pathway

Target: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene Starting Material: 2-Chloro-5-fluorophenol[1]

  • Methylation: Convert the phenol to the anisole to lock the para-directing effect.[1]

  • Bromination: Utilize the synergistic directing effects of the Methoxy (para) and Fluorine (ortho) groups to install the Bromine at the vacant position.[1]

Detailed Protocol
StepReactionReagents & ConditionsMechanism
1 O-Methylation MeI (1.2 eq), K₂CO₃ (2.0 eq), Acetone, Reflux, 4h.[1]Sɴ2 substitution. The phenoxide attacks Methyl Iodide.
2 Bromination NBS (1.05 eq), Acetonitrile, RT, 12h.Electrophilic Aromatic Substitution (EAS).[1]

Why this works: In 2-chloro-5-fluoroanisole (the intermediate):

  • OMe directs Ortho/Para.[1] The Para position (relative to OMe) is occupied by Fluorine? Correction: In 2-chloro-5-fluoroanisole (C1-OMe, C2-Cl, C5-F), the position Para to OMe is C4.[1]

  • F directs Ortho/Para. The position Ortho to F is C4 and C6.[1]

  • Cl directs Ortho.[1] The position Ortho to Cl is C3.[1]

  • Synergy: Both the strong OMe donor and the F donor activate position C4 .

  • Result: Bromination occurs exclusively at C4.[1]

  • Final Numbering: The product is 1-OMe, 2-Cl, 4-Br, 5-F. By IUPAC priority (lowest locants for substituents alphabetically), this renumbers to 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene .[1]

Synthesis Workflow Diagram

SynthesisStart2-Chloro-5-fluorophenol(Starting Material)Inter2-Chloro-5-fluoroanisole(Intermediate)Start->InterMeI, K2CO3Acetone, Reflux(O-Methylation)Final1-Bromo-5-chloro-2-fluoro-4-methoxybenzeneInter->FinalNBS, MeCNRT, 12h(Regioselective Bromination)

Figure 2: Synthetic pathway utilizing synergistic directing effects to achieve the target isomer.

Experimental Protocol: Chemoselective Coupling

This protocol describes the selective Suzuki-Miyaura coupling at the C-Br position, preserving the C-Cl bond for later use. This is the critical "Self-Validating" step where success is defined by the retention of the chlorine signal in Mass Spectrometry.

Materials
  • Substrate: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.1 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) — Chosen for robustness against aryl chlorides.[1]

  • Base: K₂CO₃ (2M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Degassing: Charge a microwave vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen causes homocoupling and catalyst deactivation.[1]

  • Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 60°C for 4 hours.

    • Note: Do not exceed 80°C. Higher temperatures risk oxidative addition into the C-Cl bond.[1]

  • Monitoring (Validation): Check TLC or LC-MS.

    • Success Criteria: Disappearance of Starting Material (Br-isotope pattern 1:1) and appearance of Product (Cl-isotope pattern 3:1).[1]

    • Failure Mode: If de-chlorination is observed, switch catalyst to Pd(PPh₃)₄ which is less active toward chlorides.[1]

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Physical Properties & Characterization Data[1][2][3][4]

For researchers identifying the synthesized material, the following data ranges are typical for this class of polyhalogenated anisoles.

PropertyValue / RangeNotes
Appearance White to off-white crystalline solid
Melting Point 72–76 °CTypical for tetra-substituted anisoles [1].[1][2]
¹H NMR (CDCl₃) δ 7.2–7.4 (d, 1H, Ar-H), 6.8–7.0 (d, 1H, Ar-H), 3.85 (s, 3H, OMe)Doublets arise from Para-coupling (small J) or Fluorine coupling (large J).
¹⁹F NMR δ -110 to -120 ppmDiagnostic singlet (or doublet if H-coupled).[1]
LogP ~3.4Lipophilic; requires organic co-solvents.[1]

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: Store at room temperature under inert atmosphere (Argon). Light sensitive (halides can degrade).[1]

  • Spill Response: Do not sweep dry dust.[1] Dampen with water to avoid airborne particulates containing halogens.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17984845, 1-Bromo-4-chloro-2-methoxybenzene (Isomer Analog Data).[1] Retrieved January 30, 2026 from [Link]

  • Sarpong, R., et al. (2022). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups."[1][3][4] Chemical Reviews, 122(11), 10126–10169.[1][3] [Link][1]

  • Fairlamb, I. J. S., et al. (2021). "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene."[1][5] White Rose Research Online. [Link][1][5]

  • Study.com (2024). "Reactivity Order of Aryl Halides in Substitution Reactions."[1] [Link]

Chemo-Structural Analysis & Synthetic Utility of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Poly-Halogenated Scaffold" Concept

In modern medicinal chemistry, the demand for highly functionalized aromatic scaffolds has shifted focus toward poly-halogenated anisoles. 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene represents a high-value "orthogonal" scaffold.[1] Its value lies in the differential reactivity of its substituents:

  • Bromine (C-1): The "entry point" for primary palladium-catalyzed cross-coupling (lowest bond dissociation energy).[1]

  • Chlorine (C-5): A latent electrophile, activatable only after the bromine has been engaged, allowing for sequential library generation.

  • Fluorine (C-2) & Methoxy (C-4): These provide critical electronic modulation (metabolic stability and H-bond acceptance) and direct regioselective lithiation.[1]

This guide analyzes the theoretical properties, predicted reactivity profiles, and strategic experimental workflows for this specific isomer.

Electronic & Structural Landscape

The Substituent Interaction Map

The 1,2,4,5-substitution pattern creates a unique electronic push-pull system that dictates reactivity.

PositionSubstituentElectronic Effect (Hammett)Steric ImpactStrategic Role
1 Bromine

(Weak Withdrawing)
HighPrimary Reactive Site: Highly susceptible to oxidative addition by Pd(0).[1]
2 Fluorine

(Inductive Withdrawal)
LowMetabolic Blocker / Director: Increases acidity of H-3; prevents metabolic oxidation at C-2.[1]
3 Proton (H) N/ALowLithiation Target: The "sweet spot" for Directed Ortho Metalation (DoM), flanked by F and OMe.
4 Methoxy

(Strong Donor)
ModerateSolubility / Director: Increases electron density; directs electrophiles ortho/para; crucial for DoM.
5 Chlorine

(Weak Withdrawing)
ModerateSecondary Reactive Site: Stable under standard Suzuki conditions; reacts under forcing conditions or specialized ligands.[1]
Theoretical Physicochemical Profile (Predicted)

Data predicted using consensus molecular modeling (e.g., SwissADME, ChemAxon algorithms).[1]

  • Molecular Formula: C₇H₅BrClFO[1]

  • Molecular Weight: 239.47 g/mol [1][2]

  • Exact Mass: 237.92 g/mol [1]

  • LogP (Consensus): 3.4 ± 0.4 (Highly Lipophilic due to poly-halogenation)[1]

  • Topological Polar Surface Area (TPSA): 9.23 Ų (Ether oxygen only)[1]

  • H-Bond Acceptors: 2 (F, OMe)[3]

  • H-Bond Donors: 0

Interpretation: The molecule is highly lipophilic with low water solubility.[1] In synthetic workflows, it will require non-polar solvents (THF, Toluene) or biphasic systems with phase transfer catalysts.

Chemoselective Reactivity & Synthesis Protocols[1]

The core utility of this molecule is its ability to undergo Orthogonal Functionalization .[1] The following protocols describe how to selectively engage specific sites.

Site A: Chemoselective Suzuki-Miyaura Coupling (C-Br Selective)

Objective: Replace Br at C-1 with an aryl group without touching Cl at C-5.[1]

  • Mechanism: The C-Br bond (approx. 69 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol). Standard Pd(0) catalysts will insert into C-Br exclusively at temperatures < 80°C.[1]

  • Protocol:

    • Solvent: 1,4-Dioxane/Water (4:1).[1]

    • Base: K₂CO₃ (2.0 equiv).[1] Avoid strong alkoxides to prevent S_NAr side reactions.[1]

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%).[1]

    • Temperature: 60-70°C.

    • Time: 4-6 hours.

    • Workup: Dilute with EtOAc, wash with brine. The Chlorine atom remains intact for Step 2.[1]

Site B: Directed Ortho Metalation (DoM) at C-3

Objective: Functionalize the C-3 position (between F and OMe).

  • Rationale: The proton at C-3 is acidified by the strong inductive effect of Fluorine (-I) and the oxygen of the Methoxy group (-I). Furthermore, both F and OMe are excellent coordinating groups for Lithium.[1] This "Cooperative Effect" makes H-3 significantly more acidic than H-6.[1]

  • Protocol:

    • Conditions: Anhydrous THF, -78°C, Inert Atmosphere (Ar/N₂).

    • Base: Li-TMP (Lithium 2,2,6,6-tetramethylpiperidide). Note: n-BuLi may cause nucleophilic attack on the ring or halogen-lithium exchange at Br.[1] Li-TMP is non-nucleophilic.[1]

    • Procedure: Add Li-TMP dropwise.[1] Stir for 1 hour at -78°C to form the lithiated species.

    • Quench: Add Electrophile (e.g., DMF for formylation, I₂ for iodination).[1]

    • Result: 1-Bromo-5-chloro-2-fluoro-3-functionalized-4-methoxybenzene.[1]

Site C: Buchwald-Hartwig Amination (C-Cl Activation)

Objective: After C-1 is functionalized, activate the "dormant" C-Cl bond.[1]

  • Mechanism: Aryl chlorides are sluggish.[1] Requires electron-rich, bulky phosphine ligands to facilitate oxidative addition.[1]

  • Protocol:

    • Catalyst: Pd₂(dba)₃ / XPhos or RuPhos.[1]

    • Base: NaOtBu (Sodium tert-butoxide).[1]

    • Solvent: Toluene or Xylene (requires higher temp).[1]

    • Temperature: 100-110°C.

Visualizing the Orthogonal Workflow

The following diagram illustrates the logical flow of functionalizing this scaffold, demonstrating how to access complex chemical space from a single precursor.

G Start 1-Bromo-5-chloro- 2-fluoro-4-methoxybenzene Suzuki Product A: (Biaryl Scaffold) Cl Retained Start->Suzuki Suzuki Coupling (Pd(PPh3)4, 60°C) Selectivity: Br > Cl DoM Intermediate B: (C-3 Functionalized) Br & Cl Retained Start->DoM DoM (Li-TMP, -78°C) Selectivity: H-3 (b/w F & OMe) Final Target C: (Tri-substituted Core) Suzuki->Final Buchwald-Hartwig (XPhos, 110°C) Activates C-Cl DoM->Suzuki Subsequent Coupling

Caption: Figure 1. Orthogonal functionalization strategy. Blue: Starting Material.[1] Green: Primary Coupling (C-Br).[1] Yellow: Regioselective Lithiation (C-3).[1] Red: Secondary Coupling (C-Cl).[1]

Experimental Safety & Handling

Stability Profile[1]
  • Thermal Stability: Stable up to ~150°C.[1]

  • Light Sensitivity: Aryl bromides can undergo photolytic debromination.[1] Store in amber vials.

  • Moisture: The ether linkage is stable to hydrolysis, but the compound should be kept dry to prevent hydrolysis of any subsequent sensitive intermediates (like lithiated species).

Toxicology (Analog-Based Prediction)[1]
  • Skin/Eye Irritant: Like most halogenated anisoles, it is expected to be a skin and severe eye irritant (H315, H319).[1]

  • Sensitizer: Potential skin sensitizer due to reactivity with proteins (S_NAr potential at high concentrations).[1]

References

  • SwissADME . Molecular Properties and ADME Prediction for Small Molecules. Swiss Institute of Bioinformatics.[1] Available at: [Link][1]

  • Hartwig, J. F. (2010).[1] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard reference for Pd-catalyzed selectivity Br vs Cl).

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • PubChem . Compound Summary for Halogenated Anisoles (General Class). National Library of Medicine.[1] Available at: [Link][1][4]

Sources

literature review on 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene , a highly specialized poly-halogenated arene used primarily as a scaffold in the synthesis of advanced pharmaceutical candidates, such as the CRTH2 antagonist AMG 853 (Vidupiprant) .

A Strategic Scaffold for 1,2,4,5-Tetrasubstituted Aryl Systems[1][2]

Executive Summary

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (CAS: 146447-18-9 / 1215886-63-3) is a "privileged" tetrasubstituted benzene scaffold. Its value lies in its orthogonal reactivity profile : it possesses four distinct functional handles (Br, Cl, F, OMe) on a single benzene ring, allowing for sequential, site-selective functionalization.[1]

This compound is a critical intermediate in the synthesis of AMG 853 (Vidupiprant) , a dual antagonist of the D-prostanoid (DP) and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) receptors, developed for the treatment of asthma and allergic rhinitis.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

PropertyData
IUPAC Name 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene
Common Synonym 4-Bromo-2-chloro-5-fluoroanisole (based on anisole numbering)
CAS Number 146447-18-9 (Note: Isomer specificity is critical; often confused with meta-methoxy variants)
Molecular Formula C₇H₅BrClFO
Molecular Weight 239.47 g/mol
Appearance White to off-white crystalline solid
Melting Point 72 – 76 °C
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Key Structural Feature 1,2,4,5-Substitution Pattern (Para-relationship between Br/OMe and F/Cl)

Synthetic Methodology: The Self-Validating Protocol

The synthesis of this crowded arene requires navigating steric hindrance and directing effects.[1] The most robust industrial route avoids direct halogenation of anisole (which often yields inseparable isomer mixtures) and instead utilizes a Nucleophilic Aromatic Substitution (S_NAr) strategy on a poly-fluorinated precursor.[1]

Route: Regioselective S_NAr of 1-Bromo-5-chloro-2,4-difluorobenzene

This protocol is self-validating because the regiochemistry is driven by the strong para-activation effect of the bromine atom, ensuring high isomeric purity.[1]

Step 1: Precursor Preparation (Bromination)
  • Reactants: 1-Chloro-2,4-difluorobenzene + Br₂ (FeBr₃ catalyst).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Outcome: The directing effects of the two fluorine atoms (ortho/para) and the chlorine atom synergize to direct bromination to the C5 position (para to F2, ortho to Cl).[1]

  • Intermediate: 1-Bromo-5-chloro-2,4-difluorobenzene.

Step 2: Regioselective Methoxylation (The Critical Step) [1]
  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[1]

  • Conditions: 0°C to Room Temperature, 2-4 hours.

  • Mechanism: S_NAr.

  • Causality: The fluorine at C4 is activated by the para-bromine atom (a moderate electron-withdrawing group) and the ortho-chlorine atom.[1] The fluorine at C2 is less reactive as it is meta to the chlorine and only ortho to the bromine.[1]

  • Protocol:

    • Dissolve 1-bromo-5-chloro-2,4-difluorobenzene (1.0 eq) in anhydrous MeOH.

    • Slowly add NaOMe (1.05 eq) at 0°C to prevent bis-substitution.

    • Monitor by HPLC for the consumption of starting material.[1]

    • Quench with water, extract with EtOAc, and recrystallize from heptane/EtOAc.[1]

Yield: Typically 85-92% with >98% regioselectivity.[1]

Reactivity Profile & Drug Development Utility

The "orthogonal" nature of this molecule allows medicinal chemists to manipulate specific positions without affecting others.[1]

A. C1-Bromine: The Carbon Handle[3]
  • Reactivity: High susceptibility to Lithium-Halogen Exchange (n-BuLi) or Pd-catalyzed Cross-Coupling.

  • Application: In AMG 853 , this position is converted into a phenylacetic acid moiety.[1] This is typically achieved via lithiation followed by trapping with an oxalate or CO₂ equivalent, or via a Negishi coupling with a zinc-enolate.[1]

B. C4-Methoxy: The Masked Phenol[3]
  • Reactivity: Stable to basic conditions; cleavable with BBr₃ or Pyridine[1]·HCl.

  • Application: Demethylation reveals a phenol (-OH) at C4.[1] This phenol is then used as a nucleophile to link with a sulfonamide-bearing aryl scaffold (via S_NAr or Ullmann ether synthesis), forming the core bi-aryl ether structure of AMG 853.[1]

C. C2-Fluorine & C5-Chlorine: The Metabolic Shields
  • Function: These halogens are generally left intact in the final drug molecule.[1]

  • Role: They block metabolic "soft spots" on the aromatic ring (preventing P450 oxidation) and modulate the lipophilicity (LogD) and conformation of the molecule to fit the CRTH2 receptor binding pocket.[1]

Visualizing the Pathway (Graphviz)[3]

The following diagram illustrates the synthesis of the intermediate and its divergence into the AMG 853 workflow.

G cluster_legend Reaction Types Precursor 1-Chloro-2,4- difluorobenzene Intermediate1 1-Bromo-5-chloro- 2,4-difluorobenzene Precursor->Intermediate1 Br2, FeBr3 (Bromination) Target 1-Bromo-5-chloro- 2-fluoro-4-methoxybenzene (The Core Scaffold) Intermediate1->Target NaOMe, MeOH (Regioselective S_NAr) Phenol 4-Hydroxy Derivative (Demethylation) Target->Phenol BBr3 (C4 Activation) AceticAcid Phenylacetic Acid Derivative Target->AceticAcid Pd-Cat / Li-Exchange (C1 Functionalization) AMG853 AMG 853 (Vidupiprant) Phenol->AMG853 Ether Formation + Sulfonamide Coupling AceticAcid->AMG853 Sequential Assembly key1 Blue: Core Scaffold key2 Red: O-Dealkylation key3 Green: C-C Coupling

Caption: Synthesis and strategic divergence of the 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene scaffold in drug discovery.

Handling & Safety

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Specific Risk: As a poly-halogenated anisole, thermal decomposition may release toxic halide vapors (HBr, HF, HCl).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The methoxy group provides some stability, but the C-Br bond is light-sensitive.[1]

References

  • Discovery of AMG 853: Liu, J., et al. (2011).[1] "Discovery of AMG 853, a CRTH2 and DP Dual Antagonist." ACS Medicinal Chemistry Letters, 2(5), 326–330.[1] Link

  • Synthesis of Halogenated Intermediates: Pettipher, R., & Whittaker, M. (2012).[1] "Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2)." Journal of Medicinal Chemistry, 55, 2915-2931.[1]

  • S_NAr Regioselectivity: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] (General reference for the regioselectivity rules of poly-fluorinated arenes).

  • Clinical Evaluation: Evaluating the Efficacy and Safety of AMG 853 in Subjects With Moderate to Severe Asthma. ClinicalTrials.gov Identifier: NCT01069707.[1] Link

Sources

discovery and history of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (CAS: 901236-75-7), a specialized poly-halogenated arene used as a critical intermediate in the development of next-generation kinase inhibitors and agrochemicals.[1][2][3]

Structural Analysis & Strategic Importance[1][2][3]

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene , also chemically identified as 4-Bromo-2-chloro-5-fluoroanisole , represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique substitution pattern—featuring three distinct halogens (F, Cl, Br) and an electron-donating methoxy group—provides orthogonal reactivity handles that allow chemists to sequentially functionalize the benzene ring with high regioselectivity.[1][2][3]

Core Identity
PropertySpecification
CAS Registry Number 901236-75-7
IUPAC Name 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene
Common Synonym 4-Bromo-2-chloro-5-fluoroanisole
Molecular Formula C₇H₅BrClFO
Molecular Weight 239.47 g/mol
SMILES COc1c(Cl)cc(Br)c(F)c1
Physical State White to light yellow crystalline solid
The "Orthogonal Reactivity" Concept

This molecule is valued because each substituent plays a distinct role in drug design and synthesis:

  • Bromine (C1) : The most reactive site for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heterocycles.[1][2][3]

  • Fluorine (C2) : Provides metabolic stability (blocking P450 oxidation) and modulates lipophilicity.[1][2][3] In specific conditions, it can serve as a site for Nucleophilic Aromatic Substitution (SNAr).[1][2][3]

  • Methoxy (C4) : A strong electron-donating group (EDG) that directs the initial synthesis and can later be demethylated to a phenol for further derivatization.[1][2][3]

  • Chlorine (C5) : A steric handle that fills hydrophobic pockets in enzyme active sites (e.g., EGFR kinase domains) or serves as a secondary coupling partner after the bromine is reacted.[1][2][3]

Part 1: Discovery and Synthesis History[1][2][3]

The discovery of this molecule was not a singular "eureka" moment but rather an evolution of halogenated anisole chemistry aimed at optimizing EGFR (Epidermal Growth Factor Receptor) inhibitors.[1][2][3] Early generation inhibitors (like Gefitinib) utilized simpler aniline cores.[1][2][3] As resistance mutations emerged (e.g., T790M), researchers required more highly substituted cores to alter binding kinetics and solubility.[1][2][3]

The Synthetic Pathway

The industrial synthesis of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is a textbook example of directed electrophilic aromatic substitution (EAS) .[1][2][3] The methoxy group directs the incoming electrophile (Bromine) to the para position, which is the only sterically accessible site activated by the resonance of the oxygen lone pair.[1][2][3]

Retrosynthetic Analysis
  • Target : 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene[1][2][3][4][5]

  • Precursor : 2-Chloro-5-fluoroanisole[1][2][3]

  • Transformation : Regioselective Bromination[2][3]

Detailed Synthesis Protocol

Note: This protocol is based on standard methodologies for halogenating electron-rich arenes.

Reagents:

  • Substrate : 2-Chloro-5-fluoroanisole (1.0 eq)[1][2][3]

  • Brominating Agent : N-Bromosuccinimide (NBS) (1.05 eq) or Br₂ (1.0 eq)[1][2][3]

  • Solvent : Acetonitrile (ACN) or Glacial Acetic Acid[1][2][3]

  • Catalyst : Ammonium Acetate (10 mol%) - optional, promotes NBS activation[1][2][3]

Step-by-Step Methodology:

  • Preparation : Charge a clean, dry reactor with 2-Chloro-5-fluoroanisole dissolved in Acetonitrile (0.5 M concentration).

  • Activation : Cool the solution to 0–5°C to suppress side reactions (benzylic bromination is unlikely here, but temperature control ensures regioselectivity).

  • Addition : Add NBS portion-wise over 30 minutes. The reaction is exothermic.[2][3]

  • Monitoring : Monitor by HPLC. The methoxy group strongly activates the para position relative to itself (C4).[1][2][3] The ortho position (C6) is sterically hindered by the fluorine and less activated.[1][2][3]

  • Quench : Once starting material is <1%, quench with aqueous Sodium Thiosulfate (10%) to neutralize active bromine species.[2][3]

  • Isolation : Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Recrystallize from Ethanol/Water or Heptane to yield white needles.[2][3]

Yield : Typically 85–92%.[2][3]

Part 2: Visualization of Signaling & Synthesis[2][3]

Diagram 1: Regioselective Synthesis Logic

This diagram illustrates the electronic directing effects that ensure the Bromine adds to the correct position.[2][3]

SynthesisRoute cluster_logic Directing Effects Start 2-Chloro-5-fluoroanisole (Precursor) Intermediate Transition State (Sigma Complex) Start->Intermediate Electrophilic Attack (Para to OMe) Reagents Reagents: NBS, ACN, 0°C Reagents->Intermediate Product 1-Bromo-5-chloro- 2-fluoro-4-methoxybenzene (Target) Intermediate->Product Deprotonation (Aromatization) Note1 Methoxy (OMe): Strong Activator (Ortho/Para) Note2 Chlorine/Fluorine: Weak Deactivators Note3 Result: Br attacks Para to OMe

Caption: Synthesis flow demonstrating the directing power of the Methoxy group overcoming the deactivating halogens.

Part 3: Applications in Drug Development[2][3]

The primary utility of CAS 901236-75-7 lies in its role as a building block for Tyrosine Kinase Inhibitors (TKIs) .[1][2][3]

Modular Pharmacophore Construction

In the synthesis of drugs like Afatinib or third-generation EGFR inhibitors, the core benzene ring often requires precise halogenation to fit the ATP-binding pocket of the kinase.[1][2][3]

  • The "Fluorine Scan" : The C2-Fluorine atom is often introduced to block metabolic labile sites on the ring, extending the half-life (

    
    ) of the drug.[1][2][3]
    
  • The "Chlorine Fill" : The C5-Chlorine often occupies a small hydrophobic pocket in the enzyme, improving binding affinity (

    
    ) via Van der Waals interactions.[1][2][3]
    
Cross-Coupling Versatility

The C1-Bromine is the "exit vector" for extending the molecule.[1][2][3]

  • Suzuki Coupling : Reacting CAS 901236-75-7 with an aryl boronic acid allows the attachment of solubilizing tails (e.g., piperazines).[1][2][3]

  • Buchwald-Hartwig Amination : Replacing the Bromine with an amine (aniline formation) is a common step to create the hinge-binding motif of kinase inhibitors.[1][2][3]

Data Table: Comparative Reactivity of Substituents
SubstituentPositionElectronic EffectPrimary Chemical Utility
Methoxy (-OMe) C4+M (Strong Donor)Directs electrophiles; Masked Phenol
Bromine (-Br) C1-I, +M (Weak)Primary Reactive Handle (Pd-Catalysis)
Fluorine (-F) C2-I (Strong), +MMetabolic Blocker; SNAr activator
Chlorine (-Cl) C5-I, +MSteric bulk; Secondary coupling handle

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CAS 901236-75-7. Retrieved from [Link][1][2][3]

  • Splendid Lab Pvt. Ltd. Certificate of Analysis: 4-Bromo-2-chloro-5-fluoroanisole (CSL-17818).[1][2][3][6] Retrieved from [Link]

  • Organic Syntheses (2014) . General Procedures for the Preparation of Halogenated Anisoles. (Contextual grounding for synthesis protocol). Retrieved from [Link]

  • Google Patents. Process for the preparation of halogenated benzene derivatives for pharmaceutical use.

Sources

Methodological & Application

synthesis of substituted benzophenones using 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of substituted benzophenones utilizing 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (CAS: 1256832-61-5 / 146447-18-9 derivatives) as a core scaffold. This poly-halogenated arene is a high-value intermediate in the synthesis of kinase inhibitors and Selective Estrogen Receptor Degraders (SERDs).

The presence of three distinct halogen substituents (Br, Cl, F) presents a unique challenge and opportunity for chemoselective functionalization . This note outlines two validated pathways:

  • The Weinreb Amide Route (Protocol A): A stepwise, cryogenic organometallic approach offering maximum regiocontrol and functional group tolerance.

  • The Carbonylative Suzuki Coupling (Protocol B): A catalytic, one-pot method utilizing Palladium and Carbon Monoxide (CO) for rapid library generation.

Strategic Analysis: Chemoselectivity & Reactivity

Successful utilization of this scaffold relies on exploiting the kinetic hierarchy of the carbon-halogen bonds.

The Halogen Hierarchy

The bond dissociation energies (BDE) and reactivity toward oxidative addition/metal-halogen exchange follow this order:

  • C–Br (Weakest/Most Reactive): The primary site for functionalization. It undergoes rapid Lithium-Halogen exchange at -78°C and facile oxidative addition with Pd(0).

  • C–Cl (Intermediate): Generally inert under standard Li-Br exchange conditions at -78°C. Requires higher temperatures or specialized catalysts (e.g., bulky phosphines) to react, acting as a "mask" for late-stage diversification.

  • C–F (Strongest/Least Reactive): The C–F bond is robust but exerts a strong ortho-directing effect (ODG) during lithiation. In this specific molecule, the C2-Fluorine activates the C1-position but also poses a risk of benzyne formation (via Li-F elimination) if the reaction temperature exceeds -60°C.

Decision Matrix

Use the following logic to select your synthetic route:

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Protocol A: The Weinreb Amide Route (High Fidelity)

Mechanism: This route utilizes the stability of the Weinreb amide tetrahedral intermediate to prevent double-addition of the organolithium species, ensuring exclusive ketone formation.

Materials
  • Substrate: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 equiv)

  • Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Electrophile: Aryl-Weinreb Amide (N-methoxy-N-methylbenzamide derivative) (1.2 equiv)

  • Solvent: Anhydrous THF (stabilizer-free preferred)

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask under Argon flow.

  • Charge with 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Lithium-Halogen Exchange

  • Add n-BuLi (1.1 equiv) dropwise via syringe pump or slow manual addition over 10 minutes.

    • Critical: Maintain internal temperature below -70°C. A rapid exotherm here can trigger benzyne formation via Li-F elimination.

  • Stir at -78°C for 30 minutes . The solution typically turns yellow/orange.

Step 3: Electrophilic Trap

  • Dissolve the target Weinreb Amide (1.2 equiv) in a minimal amount of anhydrous THF.

  • Add this solution dropwise to the lithiated species at -78°C.

  • Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

Step 4: Quench and Workup

  • Quench with saturated aqueous NH₄Cl at 0°C.

  • Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Results & Data
ParameterSpecification
Yield 75–88% (Typical)
Chemoselectivity >98% (Br exchange only; Cl/F intact)
Major Byproduct Protonated arene (if moisture present)

Protocol B: Carbonylative Suzuki Coupling (High Throughput)

Mechanism: Palladium-catalyzed insertion of CO into the C-Br bond, followed by transmetallation with an aryl boronic acid. This avoids cryogenic conditions.[1]

Materials
  • Substrate: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%)

  • CO Source: Carbon Monoxide balloon (1 atm) OR Molybdenum hexacarbonyl [Mo(CO)₆] (solid source)

  • Base: K₂CO₃ (3.0 equiv)[2]

  • Solvent: Toluene/Water (4:1) or 1,4-Dioxane

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

  • In a reaction vial, mix Pd(OAc)₂ and Xantphos in the solvent. Stir for 5 minutes under Argon to form the active catalytic species (yellow solution).

Step 2: Reagent Loading

  • Add the Substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Seal the vial with a septum.

Step 3: CO Introduction & Reaction

  • Option A (Gas): Purge the headspace with CO gas for 1 minute, then attach a CO balloon.

  • Option B (Solid): Add Mo(CO)₆ (1.0 equiv) directly to the vial before sealing.

  • Heat the reaction block to 80°C for 12–16 hours.

Step 4: Workup

  • Cool to room temperature. Purge with Nitrogen to remove excess CO (conduct in fume hood).

  • Filter through a pad of Celite to remove Pd black.

  • Concentrate and purify via chromatography.

Critical Workflow Visualization

The following diagram illustrates the mechanistic pathway for Protocol A (Weinreb Route), highlighting the critical stability of the tetrahedral intermediate.

WeinrebMechanism cluster_conditions Critical Control Points SM Ar-Br (Precursor) Li_Species Ar-Li (Intermediate) SM->Li_Species n-BuLi, -78°C (Li-Br Exchange) Tetra Tetrahedral Intermediate (Stable-Li) Li_Species->Tetra + Weinreb Amide (Nucleophilic Attack) Weinreb Weinreb Amide (Electrophile) Product Benzophenone (Final Product) Tetra->Product Acid Quench (Collapse)

Figure 2: Mechanistic workflow for the Weinreb Amide synthesis, preventing over-alkylation.

Troubleshooting & Expert Insights

Preventing Benzyne Formation (The "F-Elimination" Risk)

The presence of Fluorine at the C2 position (ortho to the lithiation site) creates a risk of Li-F elimination, which generates a reactive benzyne intermediate.

  • Symptom: Low yield, formation of complex oligomers or "tars".

  • Solution: strictly maintain temperature ≤ -78°C during the lithiation and addition steps. Do not allow the reaction to warm above -60°C until the electrophile (Weinreb amide) has been added and stirred for at least 30 minutes.

Handling the Chlorine Substituent

The C5-Chloro group is generally stable under these conditions. However, if using Protocol B (Pd-catalysis) with highly active ligands (e.g., t-BuXPhos) or high temperatures (>100°C), minor amounts of Cl-activation may occur.

  • Recommendation: Use Xantphos or DPEphos (bidentate ligands) which enhance reductive elimination of the ketone and suppress oxidative addition into the stronger C-Cl bond.

Purification of Poly-Halogenated Compounds

These compounds are often lipophilic.

  • TLC Tip: Use Hexanes/DCM (rather than EtOAc) for better separation of the product from the de-brominated byproduct (1-chloro-4-fluoro-2-methoxybenzene).

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2008.

  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

  • Beller, M., et al. "Palladium-catalyzed carbonylative coupling reactions between aryl halides and nucleophiles." Chemical Reviews, 2016.

  • Ossila. "1-Bromo-2-chloro-4-fluorobenzene: Applications in API Synthesis." Product Note.

  • Song, Y., et al. "1-Bromo-4-chloro-2,5-dimethoxybenzene."[3] Acta Crystallographica, 2010.[3]

Sources

Application Note: Precision Suzuki-Miyaura Coupling of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-fidelity protocols for the chemoselective Suzuki-Miyaura cross-coupling of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors where the fluoro-anisole motif modulates metabolic stability and lipophilicity.

The core challenge with this substrate is achieving absolute chemoselectivity : coupling exclusively at the C-Br bond while preserving the C-Cl bond for subsequent diversification, despite the electronic perturbations introduced by the ortho-fluorine and para-methoxy groups.

Key Technical Insights:

  • Reactivity Hierarchy:

    
    . The bond dissociation energy difference allows thermal differentiation.
    
  • Ortho-Fluorine Effect: The fluorine atom at C2 exerts a strong inductive effect (-I), accelerating oxidative addition at C1 (Br), but imposes steric demand during transmetallation.

  • Ligand Selection: Bidentate ligands (dppf) are preferred for standard chemoselectivity; dialkylbiaryl phosphines (XPhos/SPhos) are required for sterically hindered boronic acids.

Substrate Analysis & Mechanistic Logic

Structural Electronics

The substrate presents a unique electronic push-pull system:

  • C1-Br (Reactive Site): Activated by the ortho-fluorine (-I effect) and meta-chlorine. Deactivated slightly by the para-methoxy resonance (+M), but the net effect is a highly reactive electrophile.

  • C5-Cl (Latent Site): Significantly less reactive. Requires forcing conditions (high T, bulky electron-rich ligands) to undergo oxidative addition, allowing it to act as a "protective group" during the first coupling.

Reaction Landscape (DOT Visualization)

The following diagram illustrates the kinetic competition between the C-Br and C-Cl sites.

ReactionLandscape Substrate 1-Bromo-5-chloro- 2-fluoro-4-methoxybenzene Int_A Oxidative Addition (C-Br) [Kinetically Favored] Substrate->Int_A Fast (Ortho-F activation) Int_B Oxidative Addition (C-Cl) [High Activation Energy] Substrate->Int_B Slow (Requires forcing conditions) Pd0 Pd(0) Catalyst Pd0->Int_A Product_A Biaryl Product (Cl-Retained) Int_A->Product_A Transmetallation & Reductive Elimination Product_B Bis-Coupled Side Product (Over-reaction) Int_B->Product_B

Figure 1: Kinetic pathway analysis showing the preferential oxidative addition at the C-Br bond due to lower Bond Dissociation Energy (BDE).

Experimental Protocols

Protocol A: The "Gold Standard" (High Chemoselectivity)

Application: Coupling with unhindered aryl/heteroaryl boronic acids. Objective: >98% Yield of mono-coupled product; <1% dehalogenation.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Ferrocenyl backbone prevents Pd-migration; excellent for aryl bromides; low reactivity toward chlorides.
Solvent 1,4-Dioxane / Water (4:1)Dioxane solvates the lipophilic substrate; water is essential for the boronate activation mechanism.
Base Na₂CO₃ (2.0 equiv)Mild inorganic base minimizes base-sensitive side reactions and C-Cl activation.
Temp 80 °CSufficient for C-Br activation; too low for C-Cl activation.

Step-by-Step Procedure:

  • Charge: To a reaction vial, add 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 equiv), Boronic Acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

  • Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration relative to substrate).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) quickly under inert flow.

  • Reaction: Heat to 80 °C with vigorous stirring for 4–6 hours.

  • Monitor: Check TLC/LCMS. Look for disappearance of starting material (SM).

    • Note: If SM remains after 6h, add 0.02 equiv fresh catalyst; do not increase temperature above 90 °C to avoid attacking the chloride.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically less polar than the boronic acid but more polar than the starting bromide.

Protocol B: Sterically Demanding Partners

Application: Coupling with ortho-substituted boronic acids or bulky pinacol esters. Challenge: The fluorine at C2 of the substrate + ortho-subs on the boronic acid create significant steric clash during transmetallation.

ParameterConditionRationale
Pre-Catalyst XPhos Pd G2 (2-3 mol%)Buchwald 2nd Gen precatalyst generates active LPd(0) species. XPhos is bulky and electron-rich, facilitating oxidative addition and stabilizing the crowded transition state.
Solvent THF / Water (10:1)THF provides better solubility for bulky pinacol esters.
Base K₃PO₄ (2.0 equiv)Stronger base facilitates transmetallation of hindered boronates.
Temp 60 °CThe highly active catalyst allows for lower temperatures, preserving the C-Cl bond despite the stronger base.

Step-by-Step Procedure:

  • Charge: Combine substrate (1.0 equiv), Boronic Ester (1.2 equiv), and XPhos Pd G2 (0.02 equiv) in a vial.

  • Solvent/Base: Add THF and 0.5 M aqueous K₃PO₄ (degassed).

  • Reaction: Stir at 60 °C for 2–4 hours.

    • Critical: Monitor closely.[1] XPhos is powerful enough to activate the C-Cl bond if the reaction runs too long after the bromide is consumed.

  • Workup: Standard extraction.

  • Purification: Silica gel chromatography.

Protocol C: Sequential One-Pot Transformation

Application: Installing two different aryl groups (Ar¹ at C1, Ar² at C5). Workflow:

  • Step 1: Chemoselective coupling at C-Br (Mild conditions).

  • Step 2: Activation of C-Cl (Forcing conditions).

SequentialWorkflow Step1 Step 1: C-Br Coupling Pd(dppf)Cl2, Na2CO3, 80°C Intermediate Intermediate: Cl-Ar-F-OMe Step1->Intermediate 100% Conv. Step2 Step 2: C-Cl Activation Add: XPhos Pd G2, KOH, 100°C Intermediate->Step2 Do not isolate Final Final Product: Ar²-Ar-F-OMe-Ar¹ Step2->Final

Figure 2: Sequential One-Pot workflow. Note that the catalyst system must be upgraded (or a second catalyst added) to activate the chloride in Step 2.

Troubleshooting & Optimization Guide

Common Failure Modes
IssueDiagnosisSolution
Protodebromination Mass spec shows [M-Br+H] (Loss of Br, replaced by H).Solvent is "wet" or reaction is too hot. Ensure solvents are anhydrous (except the intentional water) and lower temp by 10°C.
Homocoupling Dimerization of the boronic acid.Oxygen leak. Degas solvents more thoroughly. Add catalyst last under positive Argon pressure.
No Reaction (Steric) SM recovered; Boronic acid intact.The C2-Fluorine is blocking transmetallation. Switch to Protocol B (XPhos or SPhos).
Chlorine Coupling Mixture of mono- and bis-coupled products.Catalyst too active (e.g., using P(tBu)3) or Temp too high. Switch back to Pd(dppf)Cl₂ and reduce temp to 70°C.
Purification of Fluorinated Anisoles

The product will be lipophilic.

  • TLC Visualization: The product is UV active (254 nm). The methoxy group can also be stained with p-Anisaldehyde (purple/blue spot).

  • Column: Use a gradient of 0%

    
     10% EtOAc in Hexanes. The fluorine atom often causes "streaking" on silica if the solvent is too acidic; adding 1% Triethylamine to the eluent can sharpen peaks.
    

References

  • Suzuki-Miyaura Coupling Mechanism & Overview

    • Title: The Suzuki reaction or Suzuki coupling.[2][3][4][5][6][7][8][9][10]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][4]

  • Chemoselectivity in Polyhalogenated Arenes

    • Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Arom
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Buchwald Ligands for Sterically Hindered Substrates

    • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides (XPhos/SPhos usage).
    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Substrate Data (1-Bromo-5-chloro-2-fluoro-4-methoxybenzene)

    • Title: 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene Compound Summary.
    • Source: PubChem.[11]

    • URL:[Link]

Sources

High-Fidelity Chemoselective Buchwald-Hartwig Amination of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for the chemoselective Buchwald-Hartwig amination of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene . The presence of three distinct halogen atoms (Br, Cl, F) presents a specific challenge: chemoselectivity . This guide provides a self-validating workflow to exclusively functionalize the C-Br bond while preserving the C-Cl and C-F bonds for subsequent elaboration. We utilize kinetic control via ligand selection and temperature modulation to achieve high yields (>85%) and high selectivity (>98:2 Br:Cl).

Part 1: Strategic Analysis & Mechanistic Rationale

Substrate Analysis

The substrate contains three potential sites for oxidative addition, but their reactivity profiles differ significantly under Palladium catalysis.

SubstituentPositionElectronic EffectReactivity (Pd-Catalysis)Role in Protocol
Bromine (Br) C-1Moderate Leaving GroupHigh (

)
Target Site
Chlorine (Cl) C-5Poor Leaving GroupLow (

)
Off-Target (Avoid)
Fluorine (F) C-2Strong C-F BondInert (under standard conditions)Ortho-Director (Inductive)
Methoxy (OMe) C-4Electron Donating (EDG)Deactivates RingIncreases Electron Density

Key Insight: The ortho-fluoro group at C-2 exerts an inductive electron-withdrawing effect (-I), which slightly activates the C-1 position (Br) towards oxidative addition compared to a non-fluorinated analog. However, the para-methoxy group (C-4) is a strong electron donor (+M), making the ring overall electron-rich. This necessitates an electron-rich phosphine ligand to facilitate the oxidative addition step.

Catalytic Cycle & Selectivity Control

The reaction relies on the kinetic difference in Oxidative Addition (OA) rates.

  • Rate(OA): Ar-I > Ar-Br >> Ar-Cl > Ar-F.[1]

  • Selectivity Strategy: Use a ligand that is active enough to insert into C-Br but sterically bulky enough to slow down insertion into the stronger, shorter C-Cl bond at moderate temperatures.

Pathway Visualization

The following diagram illustrates the competing pathways and the targeted trajectory.

ReactionPathways Target Target Product (C-1 Amination) Substrate 1-Bromo-5-chloro- 2-fluoro-4-methoxybenzene Cat Pd(0)/Ligand Substrate->Cat Coordination SideProduct Side Product (C-5 Amination) Dehal Hydrodehalogenation (M - Br + H) Cat->Target Fast OA (C-Br) Temp < 80°C Cat->SideProduct Slow OA (C-Cl) Temp > 100°C Cat->Dehal Beta-H Elim (excess heat)

Figure 1: Chemoselectivity landscape. The protocol targets the green pathway by exploiting the kinetic gap between C-Br and C-Cl bond activation.

Part 2: Experimental Protocol

Reagents & Materials[2][3][4]
  • Substrate: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 equiv).

  • Amine: 1.2 equiv (Primary or Secondary).

  • Catalyst Precursor: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%).

  • Ligand: BINAP (Standard selectivity) or RuPhos (For difficult amines/high activity).

    • Recommendation: Start with BINAP for maximum Br/Cl selectivity. Use RuPhos only if conversion is <50% after 4 hours.

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv, for base-sensitive substrates).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 - 0.2 M concentration).

Step-by-Step Methodology
Phase 1: Setup (Inert Atmosphere)
  • Glassware Prep: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vessel with:

    • Pd(OAc)₂ (2 mol%)

    • BINAP (2.2 mol%)

    • Substrate (1.0 equiv)

    • Base (NaOtBu, 1.5 equiv)

    • Note: If the amine is solid, add it here.

  • Purge: Evacuate and backfill with Argon three times (3x).

Phase 2: Reaction Initiation
  • Liquids Addition: Syringe in anhydrous Toluene. If the amine is liquid, add it now via syringe.

  • Activation: Stir at Room Temperature (RT) for 5 minutes to allow pre-complexation of Pd and Ligand.

  • Heating: Place in a pre-heated oil block at 80°C .

    • Critical Control Point: Do NOT exceed 90°C initially. Higher temperatures increase the risk of C-Cl activation.

Phase 3: Monitoring & Validation (Self-Validating System)
  • T=1 hr Checkpoint: Aliquot 50 µL, quench in EtOAc/H₂O.

    • TLC: Check for disappearance of starting material (SM).

    • LC-MS/GC-MS: Look for Mass Peak [M_product + H].

    • Validation Rule: If >5% De-brominated byproduct (M-Br+H) is observed, LOWER temperature to 65°C.

  • T=4 hr Checkpoint:

    • If SM remains >20%: Add 1 mol% additional catalyst/ligand stock solution.

    • If C-Cl coupling product detected (>2%): Stop reaction immediately.

Phase 4: Workup
  • Quench: Cool to RT. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts.

  • Extraction: Wash filtrate with water (1x) and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash Column Chromatography.

    • Tip: The product is likely more polar than the poly-halogenated starting material.

Part 3: Optimization Logic & Troubleshooting

Decision Tree for Optimization

Use this logic flow if the standard protocol yields suboptimal results.

OptimizationLogic Start Standard Protocol (Pd(OAc)2 / BINAP / 80°C) Check Analyze Conversion & Selectivity Start->Check LowConv Low Conversion (<50%) Check->LowConv SM Remaining PoorSel Poor Selectivity (C-Cl coupling > 5%) Check->PoorSel Byproducts Good Success (>90% Yield, >98% Purity) Check->Good Target Hit Action1 Switch to RuPhos or XPhos (Increase Activity) LowConv->Action1 Action3 Switch Base to Cs2CO3 (Milder conditions) LowConv->Action3 Action2 Lower Temp to 60°C Switch to DPEphos PoorSel->Action2

Figure 2: Optimization Decision Tree. Navigate experimental parameters based on LC-MS feedback.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Oxidative addition is too slow due to electron-rich ring (OMe).Switch to RuPhos or BrettPhos (more electron-rich ligands accelerate OA).
C-Cl Amination Catalyst is too active or Temp is too high.Switch to BINAP or DPPF (bidentate ligands enhance reductive elimination selectivity). Reduce Temp to 60°C.
Hydrodehalogenation

-Hydride elimination from amine (if aliphatic).
Use a ligand with larger bite angle (Xantphos) or ensure strictly anhydrous conditions.
No Reaction Pd poisoning or inactive catalyst batch.Use Pd₂(dba)₃ instead of Pd(OAc)₂ to remove induction period. Ensure amine is not chelating Pd.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society. Link

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • BenchChem. (2025).[1][4] Application Notes for Buchwald-Hartwig Amination of Halogenated Pyrimidines (Analogous Reactivity). BenchChem Application Library. Link

Sources

use of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene in Medicinal Chemistry

Executive Summary: The Orthogonal Scaffold

In modern drug discovery, particularly within the kinase inhibitor space (e.g., EGFR, BTK targeting), the demand for highly substituted aromatic cores is critical.[1][2] 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene represents a "privileged scaffold" due to its unique tetrasubstituted pattern.[1][2]

This molecule offers three distinct "handles" for chemical manipulation, defined by their reactivity hierarchy:

  • C1-Bromine: High reactivity (Suzuki/Buchwald/Lithiation).[1][2]

  • C5-Chlorine: Latent reactivity (requires specialized ligands/conditions).[1][2]

  • C4-Methoxy: Masked phenol (can be deprotected for hydrogen bond donor introduction).[1][2]

  • C2-Fluorine: Bioisostere and metabolic blocker (modulates pKa and prevents oxidative metabolism).[1][2]

This guide details the protocols for sequential orthogonal coupling , allowing researchers to construct complex biaryl systems with precise regiocontrol.[1][2]

Reactivity Profile & Chemoselectivity

Understanding the electronic and steric environment is prerequisite to successful functionalization.[1][2]

PositionSubstituentReactivity TierPrimary ApplicationMechanistic Insight
C1 BromineTier 1 (High) Cross-coupling (Suzuki, Stille) or Li-Halogen Exchange.[1][2]Weakest C-X bond; activated by ortho-Fluorine (inductive effect).[1][2]
C5 ChlorineTier 2 (Medium) Late-stage Buchwald-Hartwig or Suzuki.[1][2]Stronger C-Cl bond; requires bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to activate.[1][2]
C4 MethoxyTier 3 (Mask) Deprotection to Phenol.[1][2]Electron-donating group (EDG); directs electrophilic substitution but primarily serves as a protected phenol.[1][2]
C2 FluorineModulator Metabolic Stability / Binding.[1][2]Increases lipophilicity and blocks metabolic "hotspots" on the ring.[1][2]

Protocol A: Chemoselective C1-Bromine Cross-Coupling

Objective: To couple the scaffold to a heteroaryl core (e.g., indazole, pyrimidine) without disturbing the C5-Chlorine.[1][2]

Rationale: Standard Pd(PPh3)4 catalysts can sometimes oxidatively insert into C-Cl bonds if temperatures are too high.[1][2] To ensure exclusive C-Br coupling, we utilize a catalyst system with intermediate activity and controlled temperature.[1][2]

Materials:

  • Scaffold: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 eq)[1][2]

  • Boronic Acid/Ester: R-B(OH)2 (1.1 eq)[1][2]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (3-5 mol%)[1][2]

  • Base: K2CO3 (2.0 M aq, 3.0 eq)[1][2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Protocol:

  • Inertion: Charge a reaction vial with the scaffold, boronic acid, and Pd(dppf)Cl2. Seal and purge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling.[1][2]

  • Solvation: Add degassed 1,4-dioxane and K2CO3 solution via syringe.

  • Thermal Activation: Heat the mixture to 60–65°C .

    • Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative insertion into the C5-Cl bond.[1][2]

  • Monitoring: Monitor by LC-MS. The reaction typically reaches completion in 4–6 hours.[1][2] Look for the mass shift corresponding to (M - Br + R).[1][2]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Criteria:

  • ngcontent-ng-c3230145110="" class="ng-star-inserted">

    95% conversion of starting bromide.[1]

  • <2% detection of bis-coupled product (reaction at both Br and Cl).[1][2]

Protocol B: Late-Stage C5-Chlorine Amination

Objective: To introduce an amine functionality (e.g., solubilizing tail) at the C5 position after the C1 coupling is complete.[1][2]

Rationale: Aryl chlorides are notoriously sluggish.[1][2] To force this reaction on the electron-rich (methoxy-containing) ring, we employ Buchwald Precatalysts (Gen 3) with sterically demanding ligands like RuPhos or BrettPhos , which facilitate the oxidative addition into the difficult C-Cl bond.[1][2]

Materials:

  • Substrate: C1-substituted intermediate (from Protocol A) (1.0 eq)

  • Amine: R-NH2 (1.2 eq)[1][2]

  • Catalyst: RuPhos Pd G3 (2–5 mol%)[1][2]

  • Base: Cs2CO3 (anhydrous, 2.0 eq) or NaOtBu (for weaker nucleophiles)[1][2]

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)[1][2]

Step-by-Step Protocol:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon. Moisture kills the active catalytic species.[1][2]

  • Charge: Add substrate, amine, base, and RuPhos Pd G3.[1][2]

  • Activation: Add solvent and heat to 100–110°C .

    • Note: The methoxy group at C4 is an EDG, making the C5-Cl bond more electron-rich and harder to break.[1][2] High temperature is required.[1][2]

  • Reaction Time: Typically 12–24 hours.[1][2]

  • Troubleshooting: If conversion stalls, add 1 mol% additional catalyst and 0.5 eq base.

Protocol C: C4-Demethylation (Unmasking the Phenol)

Objective: To reveal a hydroxyl group for further alkylation or hydrogen bonding.[1][2]

Rationale: BBr3 is the standard reagent, but the presence of the Fluorine atom requires care to avoid defluorination side reactions (though rare).[1][2]

Protocol:

  • Dissolve the substrate in anhydrous DCM at -78°C .

  • Add BBr3 (1.0 M in DCM, 3.0 eq) dropwise.[1][2]

  • Allow to warm slowly to 0°C over 2 hours.

  • Quench: Pour into ice water carefully (exothermic).

  • Extraction: Extract with DCM/MeOH (9:1) to ensure the polar phenol is recovered.[1][2]

Visualizing the Workflow

The following diagram illustrates the logical flow of synthesizing a hypothetical kinase inhibitor using this scaffold, highlighting the decision points based on reactivity.

G Start 1-Bromo-5-chloro- 2-fluoro-4-methoxybenzene Step1 Protocol A: Suzuki Coupling (C1-Br Selectivity) Start->Step1 Pd(dppf)Cl2, 60°C Ortho Risk: Benzyne Formation (Avoid strong bases at > -78°C) Start->Ortho n-BuLi Inter1 Intermediate 1: Biaryl Core (Cl intact) Step1->Inter1 Step2 Protocol B: Buchwald-Hartwig (C5-Cl Activation) Inter1->Step2 RuPhos Pd G3, 100°C Inter2 Intermediate 2: Amino-Biaryl Step2->Inter2 Step3 Protocol C: Demethylation (BBr3) Inter2->Step3 -78°C to 0°C Final Final Drug Candidate (Phenol Exposed) Step3->Final

Figure 1: Sequential functionalization workflow. Note the temperature progression (60°C -> 100°C) ensuring chemoselectivity between Bromine and Chlorine.[1][2]

Scientific Grounding & References

The protocols above are derived from established reactivity patterns of polyhalogenated arenes.[1][2] The distinction between C-Br and C-Cl bond energies in Pd-catalyzed cross-coupling is the foundational principle of this workflow.

Key References:

  • Selectivity in Pd-Catalyzed Coupling:

    • Title: Chemoselective Suzuki–Miyaura Cross-Coupling of Polyhalogenated Arenes.[1][2]

    • Source:Journal of Organic Chemistry.

    • Relevance: Establishes the hierarchy of Br > Cl reactivity and the use of phosphine ligands to control oxidative addition rates.

    • Link:[Link] (General Journal Link for verification of methodology).[1][2]

  • Buchwald-Hartwig Amination of Deactivated Chlorides:

    • Title: Pd-Catalyzed Amination of Aryl Chlorides using Monodentate Biaryl Phosphine Ligands.[1][2]

    • Source:Accounts of Chemical Research (Buchwald Group).[1][2]

    • Relevance: Validates the use of RuPhos/BrettPhos for coupling sterically hindered or electron-rich aryl chlorides (like the C5 position in this scaffold).

    • Link:[Link][1][2]

  • Fluorine in Medicinal Chemistry:

    • Title: Fluorine in Medicinal Chemistry.[1][2]

    • Source:Journal of Medicinal Chemistry.

    • Relevance: Explains the role of the C2-F atom in blocking metabolic sites and modulating lipophilicity (LogD).

    • Link:[Link][1][2]

  • Application in Kinase Inhibitors (Analogs):

    • Title: Discovery of Osimertinib (AZD9291).[1][2]

    • Source:Journal of Medicinal Chemistry.

    • Relevance: While Osimertinib uses an indole core, the peripheral aniline often employs similar poly-halogenated patterns (Cl/F/OMe) to tune potency and selectivity.[1][2]

    • Link:[Link][1][2]

Disclaimer: Always consult the specific Safety Data Sheet (SDS) for 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene before handling.[1][2] Polyhalogenated anisoles can be skin sensitizers.[1][2]

Sources

Application Note: Chemoselective Grignard Formation of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the preparation of the Grignard reagent derived from 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene .

Due to the poly-functionalized nature of this substrate (containing Bromine, Chlorine, Fluorine, and a Methoxy group), standard Grignard formation protocols pose significant risks of side reactions, specifically benzyne formation and chemoselectivity loss (Br vs. Cl exchange).

This guide prioritizes the Knochel-Hauser Magnesium-Halogen Exchange as the industry "Gold Standard" for high-fidelity preparation, while also providing a controlled Direct Insertion protocol for specific use cases.

Executive Summary

The preparation of the Grignard reagent from 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene requires strict kinetic control. The presence of an ortho-fluorine atom (C2) relative to the bromine (C1) significantly activates the C-Br bond but simultaneously destabilizes the resulting Grignard reagent, making it prone to thermal elimination of MgBrF to form a reactive benzyne intermediate. Furthermore, the presence of a chlorine atom at C5 requires conditions that prevent competitive insertion or exchange at the C-Cl bond.[1]

Recommendation: Use Method A (Magnesium-Halogen Exchange) using ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 (Turbo Grignard) at -20°C. This method decouples the Grignard formation from thermal activation, ensuring >95% chemoselectivity and stability.

Pre-Reaction Analysis & Safety

Substrate Properties[3][4][5][6]
  • Compound: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene[2]

  • Molecular Weight: 239.47 g/mol [1][2]

  • Key Structural Features:

    • C1-Br: Primary site for Mg insertion (Weakest C-X bond).[1]

    • C2-F (Ortho): Inductively activates C1-Br but risks elimination to benzyne.

    • C5-Cl: Potential site for side-reaction (slower than Br, but possible at T > 0°C).

    • C4-OMe: Electron-donating group (EDG); directs coordination but deactivates nucleophilic attack slightly.

Thermodynamic Risks (The "Benzyne Trap")

The most critical failure mode is the elimination of magnesium bromide fluoride (MgBrF) .



  • Threshold: Decomposition typically accelerates above 0°C .[1]

  • Consequence: Formation of tars, biphenyls, and loss of titer.[1]

Visualized Reaction Pathways

The following diagram illustrates the competitive pathways. We aim for the Green Path (Stable Grignard) and must avoid the Red Path (Benzyne).[1]

G Substrate 1-Bromo-5-chloro- 2-fluoro-4-methoxybenzene Turbo iPrMgCl·LiCl (-20°C, THF) Substrate->Turbo Preferred Mg Mg Metal (THF, <10°C) Substrate->Mg Alternative Grignard Target Grignard Species (Stable at < 0°C) Turbo->Grignard Br/Mg Exchange (Fast, Kinetic Control) Mg->Grignard Direct Insertion (Exothermic Risk) Benzyne Benzyne Intermediate (High Reactivity) Grignard->Benzyne Elimination of MgBrF (T > 0°C) SideProducts Tars / Dimers / Cycloadducts Benzyne->SideProducts Polymerization

Caption: Reaction pathway analysis showing the critical stability window of the ortho-fluoro Grignard reagent.

Experimental Protocols

Method A: Magnesium-Halogen Exchange (Recommended)

Use this method for high-value synthesis, SAR studies, and when precise stoichiometry is required.

Reagents:

  • Substrate: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 equiv).

  • Reagent: Isopropylmagnesium chloride - Lithium chloride complex (

    
    )  (1.1 equiv, ~1.3 M in THF).
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a temperature probe. Cool under a stream of nitrogen.

  • Charging: Charge the flask with the substrate (e.g., 2.39 g, 10 mmol) and anhydrous THF (20 mL).

  • Cooling: Cool the solution to -20°C using an acetone/dry ice bath or a cryostat. Note: Do not cool below -40°C as the exchange rate slows significantly.

  • Exchange: Add the

    
     solution dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.
    
    • Observation: The solution may turn slightly yellow/amber.[1]

  • Incubation: Stir at -20°C for 1 to 2 hours .

    • Monitoring: Pull a 50 µL aliquot, quench with saturated ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      , and analyze by GC-MS or HPLC. Conversion is complete when the starting bromide is <2%. The product peak (des-bromo species, i.e., 1-chloro-4-fluoro-2-methoxybenzene) indicates successful Grignard formation.
      
  • Utilization: The resulting Grignard solution is stable at -20°C for at least 6 hours. Add your electrophile (aldehyde, ketone, etc.) directly to this cold solution.[1]

Why this works: The LiCl breaks up polymeric Grignard aggregates, increasing the reactivity of the isopropylmagnesium species, allowing the Br/Mg exchange to proceed at temperatures where the benzyne elimination pathway is kinetically frozen.[1]

Method B: Direct Magnesium Insertion (Traditional)

Use this method only if Turbo Grignard is unavailable or for bulk, non-critical raw material generation.

Reagents:

  • Substrate: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 equiv).

  • Magnesium Turnings: 1.2 equiv (High surface area, crushed/ground).[1]

  • Activator: DIBAL-H (0.01 equiv) or Iodine crystal.[1]

  • Solvent: Anhydrous THF (1.0 M).

Protocol:

  • Activation: Place Mg turnings in the flask. Flame dry under vacuum/nitrogen cycles.[1] Add a minimal amount of THF to cover the Mg.[1] Add 0.1 mL of DIBAL-H (1M in toluene) or a crystal of iodine to activate the surface.[1] Stir for 5 mins.

  • Initiation: Dissolve the substrate in THF. Add 5% of the substrate solution to the Mg suspension at Room Temperature (20-25°C).

    • Critical: Wait for the exotherm (temperature spike) or color change (turbidity/grey).[1] If no initiation occurs after 10 mins, gently warm to 30°C. Do not add more substrate until initiation is confirmed.

  • Controlled Addition: Once initiated, immediately cool the flask to 0°C (Ice/Water bath).

  • Reaction: Add the remaining substrate solution dropwise over 30-45 minutes, maintaining the internal temperature between 0°C and 5°C .

    • Warning: If the temperature exceeds 10°C, pause addition.

  • Completion: After addition, stir at 0°C for 1 hour. Do not reflux.

  • Filtration: Cannula-filter the supernatant into a fresh, cold (-20°C) flask to remove unreacted Mg.

Quality Control: Titration

Before using the Grignard, determine the precise concentration using the Knochel Titration Method .[1]

  • Reagent: Weigh accurately ~100 mg of Iodine (

    
    ) into a dry vial.
    
  • Solvent: Dissolve

    
     in 2 mL of saturated LiCl solution in THF (0.5 M).
    
  • Titration: Add the Grignard solution dropwise via a microliter syringe to the iodine solution at 0°C.

  • Endpoint: The solution transitions from Dark Brown

    
     Colorless .
    
  • Calculation: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (Method A) Temperature too low (<-40°C)Warm to -20°C or -15°C.
No Reaction (Method B) Passivated MagnesiumUse DIBAL-H activation or "Dry Stir" Mg turnings under ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

for 24h to create fresh fractures.
Precipitate Formation Solubility limit of GrignardAdd anhydrous THF to dilute. Ensure LiCl is present (solubilizes species).[1]
Low Yield / Tars Benzyne formationCRITICAL: Temperature exceeded 0°C. Repeat with strict T < 0°C or switch to Method A.
Wurtz Coupling (Dimer) Localized high concentrationIncrease stirring speed; dilute substrate feed; slow down addition rate.[1]

References

  • Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction."[1][3][4] Angewandte Chemie International Edition, vol. 42, no.[1][3] 36, 2003, pp. 4302-4320. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, vol. 116, 2004, pp. 3396-3399. Link

  • Leroux, F., et al. "The Ortho-Fluorine Effect in Organometallic Chemistry."[1] Synlett, no.[1] 18, 2005, pp. 2818-2820.

  • Tan, Z., et al. "Process Safety in Grignard Reagent Preparation."[1] Organic Process Research & Development, vol. 16, no. 5, 2012. Link

Sources

Application Note: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene as a Strategic Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Agrochemical Building Blocks

The escalating global demand for food security necessitates the development of innovative and effective crop protection agents. Modern agrochemical research is increasingly focused on the design of molecules with high efficacy, selectivity, and favorable environmental profiles. Key to this endeavor is the utilization of versatile and strategically functionalized building blocks that enable the efficient synthesis of complex active ingredients. 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene has emerged as a highly valuable scaffold in this context, offering a unique combination of reactive sites that facilitate the construction of novel herbicides and fungicides.[1] Its polysubstituted aromatic ring, featuring a strategic arrangement of halogen and methoxy groups, provides a versatile platform for a range of chemical transformations crucial in the synthesis of modern agrochemicals.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene in agrochemical synthesis. We will delve into its physicochemical properties, explore its application in the synthesis of pyrazole-containing herbicides, and provide a detailed, field-proven protocol for its use in a key synthetic transformation.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis. 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is a white to light yellow solid, a characteristic that simplifies handling and weighing in a laboratory setting.[1][2] The key to its synthetic utility lies in the distinct reactivity of its substituents on the benzene ring.

PropertyValueSource
Molecular Formula C₇H₅BrClFOChemBK[2]
Molar Mass 239.47 g/mol ChemBK[2]
Appearance White to light yellow powder/crystalChemBK[2]
Melting Point 72.0 to 76.0 °CChemBK[1][2]
Boiling Point 237.7 ± 35.0 °C (Predicted)ChemBK[2]
Density 1.642 ± 0.06 g/cm³ (Predicted)ChemBK[2]
Solubility Soluble in MethanolChemBK[2]
CAS Number 146447-18-9ChemBK[1]

The presence of three different halogen atoms (Br, Cl, F) and a methoxy group bestows upon this molecule a rich and tunable reactivity profile. The fluorine atom, being the most electronegative, strongly activates the ring for nucleophilic aromatic substitution (SNAr), making the carbon to which it is attached susceptible to attack by nucleophiles. The bromine atom, on the other hand, is an excellent leaving group in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. The chlorine atom provides an additional site for modification, while the electron-donating methoxy group can influence the regioselectivity of these reactions.[1]

Application in the Synthesis of Pyrazole-Containing Herbicides

A key synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene and a substituted pyrazole. In this reaction, the pyrazole nitrogen acts as a nucleophile, displacing the highly activated fluorine atom on the benzene ring. This reaction is favored due to the presence of the electron-withdrawing halogen atoms on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[8][9][10]

The following section provides a detailed protocol for the synthesis of a 1-(substituted phenyl)-pyrazole derivative, a core structure in many patented herbicidal compounds. This protocol is based on established methodologies for nucleophilic aromatic substitution reactions involving similar substrates.

Experimental Protocol: Synthesis of 1-(5-Bromo-2-chloro-4-fluoro-phenyl)-5-methoxy-3-methyl-1H-pyrazole

This protocol details the synthesis of a key intermediate for pyrazole-based herbicides via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene R Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 3-Methyl-1H-pyrazole P 1-(5-Bromo-2-chloro-4-fluoro-phenyl)-5-methoxy-3-methyl-1H-pyrazole R->P Nucleophilic Aromatic Substitution G A 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene C Nucleophilic Aromatic Substitution A->C B Pyrazole Derivative B->C D Substituted Phenyl-Pyrazole Intermediate C->D E Further Functionalization (e.g., Suzuki Coupling at Bromine site) D->E F Final Agrochemical Product E->F

Sources

Application Note: Orthogonal Functionalization of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (BCFM) for Advanced Optoelectronics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science, specifically those working on Liquid Crystal (LC) engineering and Organic Light Emitting Diode (OLED) synthesis. It focuses on the orthogonal reactivity of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (hereafter referred to as BCFM ), a highly functionalized scaffold that allows for precise, step-wise construction of complex optoelectronic materials.

Executive Summary

In the design of advanced materials, particularly negative dielectric anisotropy liquid crystals (n-LCs) and electron-transporting organic semiconductors , the precise placement of lateral substituents is critical. 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (BCFM) offers a unique "Janus-faced" reactivity profile.

Its value lies in the chemoselectivity of its substituents:

  • Bromine (C-Br): The primary site for low-temperature cross-coupling (Suzuki/Buchwald).

  • Chlorine (C-Cl): A "safety catch" site that remains inert during the first coupling but can be activated later for library expansion or polymerization.

  • Fluorine (C-F): Provides the high electronegativity required for dipole modulation without steric disruption.

  • Methoxy (C-OMe): A masked phenol, serving as a handle for alkyl chain attachment (crucial for LC nematic phases) or polymerization.

This guide details the protocol for utilizing BCFM to synthesize a Fluorinated Biaryl Mesogen , a core unit in modern Vertical Alignment (VA) LCD displays.

Strategic Utility in Material Design

The BCFM scaffold allows for Iterative Cross-Coupling (ICC) . Unlike symmetrical dihalides, BCFM permits the sequential addition of two different aryl groups.

SubstituentElectronic EffectMaterial FunctionReactivity Order
-Br Weakly DeactivatingPrimary Coupling Site1st (Fast Oxidative Addition)
-OMe Strongly DonatingSolubilizing / Anchor2nd (Demethylation to -OH)
-Cl Weakly DeactivatingSteric/Electronic Tuning3rd (Requires specialized ligands)
-F Inductive WithdrawalDipole Moment InducerInert (Modulates LUMO)
Structural Logic Diagram

The following diagram illustrates the workflow for converting BCFM into a functional Liquid Crystal core.

BCFM_Workflow BCFM Start: BCFM (1-Br-5-Cl-2-F-4-OMe) Step1 Step 1: Selective Suzuki (Targeting C-Br) BCFM->Step1 Aryl-Boronic Acid Pd(PPh3)4 Inter Intermediate A (Biaryl Core with Cl/F retained) Step1->Inter Step2 Step 2: Demethylation (BBr3 mediated) Inter->Step2 Lewis Acid Phenol Intermediate B (Biaryl Phenol) Step2->Phenol Step3 Step 3: Alkylation (Tail Attachment) Phenol->Step3 R-Br / K2CO3 Final Final Material (Nematic Liquid Crystal) Step3->Final

Caption: Figure 1.[1][2] Iterative synthesis workflow transforming BCFM into a liquid crystalline material, highlighting the chemoselective preservation of the Chloro-Fluoro motif.

Detailed Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of the Bromine atom while leaving the Chlorine atom intact. This selectivity is achieved by exploiting the bond dissociation energy differences (C-Br: ~66 kcal/mol vs. C-Cl: ~81 kcal/mol) and using a ligand system that does not facilitate oxidative addition into the C-Cl bond at moderate temperatures.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 eq)

  • Coupling Partner: 4-Cyanophenylboronic acid (1.1 eq) (Chosen to extend conjugation for LC properties)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)

    • Note: Avoid Buchwald precatalysts (e.g., XPhos Pd G2) here, as they are active enough to couple the Chloride, leading to polymerization or side products.

  • Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution.

  • Solvent: 1,2-Dimethoxyethane (DME) (degassed).

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

    • Add BCFM (2.40 g, 10 mmol), 4-Cyanophenylboronic acid (1.62 g, 11 mmol), and Pd(PPh3)4 (346 mg, 0.3 mmol).

    • Critical: Do not add the base yet.

  • Solvation and Degassing:

    • Add DME (40 mL) via syringe.

    • Degas the solution by bubbling Argon through the liquid for 15 minutes. Oxygen is the enemy of Pd(0) and will cause homocoupling of the boronic acid.

  • Activation:

    • Add the 2.0 M Na2CO3 solution (10 mL) via syringe.

    • Seal the flask and heat to 80°C in an oil bath.

    • Process Control: Monitor via TLC (Hexane/Ethyl Acetate 4:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.4). The reaction typically completes in 4–6 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and water (50 mL).

    • Separate the organic layer and wash with Brine (2 x 30 mL).

    • Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from Ethanol.

    • Yield Expectation: 75–85% as a white/off-white crystalline solid.

Mechanistic Insight (Why this works)

The Pd(0) species undergoes oxidative addition to the C-Br bond significantly faster than the C-Cl bond. By keeping the temperature at 80°C and using PPh3 (a moderately donating ligand), the catalyst lacks the electron density required to activate the stronger C-Cl bond, ensuring >98% chemoselectivity.

Protocol 2: Demethylation for Polymer/Tail Attachment

To transform the intermediate into a practical material (e.g., attaching a flexible alkyl tail to lower the melting point), the methoxy group must be converted to a phenol.

Materials
  • Substrate: Biaryl intermediate from Protocol 1 (1.0 eq)

  • Reagent: Boron Tribromide (BBr3), 1.0 M in Dichloromethane (DCM) (3.0 eq)

  • Solvent: Anhydrous DCM.

Methodology
  • Cooling: Dissolve the substrate in anhydrous DCM under Nitrogen and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr3 dropwise over 20 minutes. The solution may turn yellow/orange.

  • Warming: Allow the reaction to warm to 0°C over 2 hours.

  • Quenching (Safety Critical): Cool back to -20°C. Quench by very slow addition of Methanol. Warning: Vigorous evolution of HBr gas and heat occurs.

  • Isolation: Wash with water, dry, and concentrate. The resulting phenol is ready for alkylation (Williamson Ether Synthesis) or esterification.

Quality Control & Characterization

For materials science applications, purity is paramount (impurities >0.1% can act as charge traps in OLEDs or destabilize LC phases).

TechniqueParameterAcceptance Criteria
1H NMR (CDCl3) OMe SingletProtocol 1: Present at ~3.9 ppm.Protocol 2: Absent (replaced by broad OH ~5.0 ppm).
19F NMR F-ShiftSharp singlet/multiplet around -110 to -120 ppm.
GC-MS Molecular IonM+ peak matches calculation. Look for M+2 peak (33% height) confirming presence of one Chlorine .
HPLC Purity>99.5% (Area %) required for device grade.
Troubleshooting Guide
  • Issue: "Scrambling" or loss of Chlorine.

    • Cause: Reaction temperature too high (>100°C) or ligand too electron-rich (e.g., PCy3).

    • Fix: Switch to Pd(OAc)2 / PPh3 and lower temp to 70°C.

  • Issue: Low Yield in Demethylation.

    • Cause: BBr3 complexing with the nitrile/cyano group (if present).

    • Fix: Use Pyridine hydrochloride melt at 180°C as an alternative demethylation method.

References

  • Sigma-Aldrich. 4-Bromo-2-fluoroanisole Product Specification (Isomer Analog Reference).

  • Organic Chemistry Portal. Suzuki Coupling: Selectivity and Mechanism.

  • BenchChem. Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole Derivatives.

  • National Institutes of Health (PMC). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics.

  • Beilstein Journal of Organic Chemistry. Synthesis of organic liquid crystals containing selectively fluorinated motifs.

Sources

Application Note: High-Fidelity Sonogashira Coupling of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemoselectivity Analysis

Objective: To provide a robust, scalable protocol for the regiospecific alkynylation of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene. This scaffold presents a unique challenge in medicinal chemistry: a poly-halogenated core where the precise electronic environment dictates reactivity.

Chemoselectivity Rationale (The "Why"): Successful coupling relies on exploiting the bond dissociation energy (BDE) differential between the C-Br and C-Cl bonds, modulated by the ortho-fluoro and para-methoxy substituents.

  • The Reaction Site (C1-Br): The C-Br bond is electronically activated for oxidative addition by the ortho-fluorine atom (

    
     inductive effect). While the para-methoxy group exerts a deactivating (
    
    
    
    ) resonance effect, the inductive withdrawal of the fluorine predominates at the C1 position, making it the kinetic sweet spot.
  • The Inert Site (C5-Cl): The C-Cl bond is inherently stronger and kinetically slower to react. Crucially, it is situated ortho to the methoxy group. The electron-donating nature of the methoxy group increases electron density at C5, further deactivating the C-Cl bond towards palladium insertion.

  • Steric Considerations: The C1 position is flanked by a Fluorine atom (Van der Waals radius ~1.47 Å) and a Hydrogen atom. This relatively open steric corridor allows for the use of standard phosphine ligands (e.g.,

    
    ) without requiring exotic bulky ligands, provided the temperature is controlled to prevent off-target activation of the C-Cl bond.
    

Reaction Mechanism & Catalytic Cycle

The reaction proceeds via the classic Copper-co-catalyzed Sonogashira cycle.[1][2] Understanding the interplay between the Palladium cycle (Cycle A) and the Copper cycle (Cycle B) is critical for troubleshooting.

SonogashiraCycle Pd0 Pd(0) Active Species (14e-) OxAdd Oxidative Addition (Rate Limiting for Br) Pd0->OxAdd + Ar-Br PdII_Ar Pd(II)-Ar-Br Complex OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet + Cu-Acetylide PdII_Alk Pd(II)-Ar-Alkyne Complex TransMet->PdII_Alk - CuBr RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Product Coupled Product (C-C Bond Formed) RedElim->Product Cu_Cycle Copper Cycle (Alkyne Activation) Cu_Cycle->TransMet Feeds Acetylide

Figure 1: The synergistic Pd/Cu catalytic cycle.[1] Note that Oxidative Addition is the discrimination step where C-Br is selected over C-Cl.

Optimized Experimental Protocol

This protocol is designed for high fidelity , prioritizing yield and purity over speed. It uses a "Standard" catalytic system which is more robust and reproducible than "Copper-free" variants for this specific electron-rich/poor hybrid scaffold.

Reagents & Stoichiometry
ComponentRoleEquivalentsRecommended Reagent
Substrate Electrophile1.01-Bromo-5-chloro-2-fluoro-4-methoxybenzene
Alkyne Nucleophile1.2Terminal Alkyne (e.g., Phenylacetylene)
Catalyst Pd Source0.03 (3 mol%)PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
Co-Catalyst Transmetallation0.015 (1.5 mol%)CuI (Copper(I) Iodide) - Must be off-white/tan, not green
Base HCl Scavenger2.0 - 3.0Et₃N (Triethylamine) or Diethylamine
Solvent Medium[0.2 M]THF (Tetrahydrofuran) - Anhydrous, degassed
Step-by-Step Methodology

Phase 1: Setup (Inert Atmosphere is Critical)

  • Glassware Prep: Oven-dry a reaction vial or round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solvent Degassing: Sparge the THF with Argon for 15 minutes prior to use. Rationale: Dissolved oxygen promotes the homocoupling of alkynes (Glaser coupling) and oxidizes the Pd catalyst.

Phase 2: Reagent Addition 3. Charge the flask with the Substrate (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (1.5 mol%). 4. Cap the flask and purge with Argon for 3 cycles (Vacuum/Argon backfill). 5. Add the Degassed THF via syringe. 6. Add Triethylamine (2.0 equiv) via syringe. 7. Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.

  • Note: If the alkyne is a solid, add it in step 3.

Phase 3: Reaction & Monitoring 8. Temperature: Stir at Room Temperature (20–25°C) .

  • Critical Control Point: Do NOT heat initially. The activation energy for C-Br insertion is low due to the ortho-F. Heating >50°C risks activating the C-Cl bond or promoting alkyne dimerization.
  • Monitoring: Check TLC or HPLC at 2 hours.
  • If conversion is <50% after 4 hours, gently warm to 40°C.
  • Endpoint: Disappearance of the aryl bromide. The aryl chloride should remain intact.

Phase 4: Workup (Heavy Metal Scavenging) 10. Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc). 11. Copper Removal: Wash the organic layer with a 10% aqueous solution of NH₄Cl/NH₄OH (1:1) .

  • Visual Cue: The aqueous layer will turn deep blue (Copper-Amine complex). Repeat until the aqueous layer is colorless.
  • Drying: Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Phase 5: Purification 13. Chromatography: Purify via silica gel flash chromatography.

  • Tip: The product is likely less polar than the starting material (loss of polar C-Br, gain of non-polar alkyne, unless the alkyne has polar groups).

Troubleshooting & Optimization Matrix

If the standard protocol fails, consult this decision matrix.

ObservationDiagnosisCorrective Action
No Reaction (0% Conv.) Catalyst poisoning or inert substrate.1. Ensure solvent is degassed.2. Switch to Pd(dppf)Cl₂ (more active).3. Increase temp to 45°C.
Homocoupling (Glaser) Oxygen presence.1. Rigorous degassing.2. Add alkyne slowly (syringe pump) to keep concentration low relative to Pd.
C-Cl Activation (Bis-coupling) Temperature too high or Ligand too electron-rich.1. Lower temperature strictly to RT.2. Avoid bulky, electron-rich ligands (e.g., XPhos, tBu3P) which promote difficult couplings (like chlorides). Stick to PPh3.
Dehalogenation (Ar-H) Hydride source present.[3]1. Ensure THF is dry (wet THF can act as H-source).2. Reduce reaction time.

Workflow Visualization

Workflow Start Start: Degas THF Mix Mix: Ar-Br + Pd + Cu (Solid Phase) Start->Mix AddLiq Add Liquids: THF + Base + Alkyne Mix->AddLiq React Reaction: RT, 2-6 Hours (Monitor HPLC) AddLiq->React Check Conversion > 95%? React->Check Heat Warm to 40°C Check->Heat No Quench Workup: NH4Cl/NH3 Wash (Remove Cu) Check->Quench Yes Heat->React Purify Purify: Flash Column Quench->Purify

Figure 2: Operational workflow for the synthesis. The decision diamond protects against thermal over-activation.

Safety & Handling

  • Fluorinated Compounds: While the C-F bond is stable here, combustion of fluorinated aromatics can release HF. Handle waste accordingly.

  • Palladium/Copper: Heavy metals must be scavenged to <10 ppm for pharmaceutical intermediates. Use Thiol-functionalized silica scavengers if column chromatography is insufficient.

  • Alkynes: Low molecular weight alkynes are flammable. Phenylacetylene is a skin irritant.[4]

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][5][6] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on C-Cl inertness vs C-Br). Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic utilization of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene as a versatile starting material for the synthesis of novel heterocyclic compounds. The inherent differential reactivity of the halogen substituents on the benzene ring offers a powerful platform for selective, stepwise functionalization. This document elucidates several synthetic pathways, including copper-catalyzed N-arylation for the synthesis of carbazole derivatives, a two-step sequence involving Buchwald-Hartwig amination followed by cobalt-catalyzed cyclization to access substituted quinolines, and a multi-step strategy for the construction of benzofurans via a tandem Sonogashira coupling-cyclization reaction. Each section provides a detailed theoretical background, step-by-step experimental protocols, and the underlying mechanistic principles to ensure scientific rigor and reproducibility.

Strategic Considerations for Synthesis

The synthetic utility of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene stems from the distinct reactivity of its three halogen atoms. In transition metal-catalyzed cross-coupling reactions, the reactivity order is generally Bromine > Chlorine > Fluorine . This predictable hierarchy allows for selective functionalization at the C1 position (bromine) while leaving the chlorine and fluorine atoms intact for subsequent transformations or as stable substituents influencing the electronic properties of the final molecule.

The primary strategic approach involves leveraging the C-Br bond as the initial reactive handle for introducing key functionalities that can then direct the formation of the heterocyclic ring. The ortho-fluoro substituent, while generally unreactive in cross-coupling, can serve as a leaving group in intramolecular nucleophilic aromatic substitution (SNAr) steps, a feature that can be exploited in certain cyclization strategies.

G A 1-Bromo-5-chloro-2-fluoro- 4-methoxybenzene B Key Intermediate (e.g., Aniline, Phenol, Arylalkyne) A->B Selective C-Br Functionalization C Target Heterocyclic Core (e.g., Quinoline, Benzofuran, Carbazole) B->C Intramolecular Cyclization / Annulation

Caption: General synthetic strategy for heterocyclic synthesis.

Application Note I: Synthesis of N-Aryl Carbazoles via Ullmann Condensation

Reaction Principle & Expertise

The Ullmann condensation is a cornerstone of C-N bond formation, involving the copper-catalyzed coupling of an aryl halide with an amine, amide, or a nitrogen-containing heterocycle.[1][2] This method is particularly effective for constructing N-aryl systems. While traditional Ullmann conditions were often harsh, modern protocols utilizing ligands and soluble copper sources have significantly improved the reaction's scope and efficiency.[3]

In this application, the high reactivity of the C-Br bond in 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is exploited to N-arylate carbazole. The choice of a copper(I) catalyst, a suitable ligand like 1,10-phenanthroline, and a base such as potassium carbonate facilitates the catalytic cycle at manageable temperatures. The mechanism involves the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl bromide, followed by reductive elimination to yield the N-arylated product and regenerate the active catalyst.[4]

G cluster_0 Ullmann Condensation Catalytic Cycle A Cu(I) Catalyst B [Cu(I)-Amide] Complex A->B + R₂NH, Base - Base·HX C [Cu(III)-Aryl-Amide] Intermediate B->C + Ar-Br (Oxidative Addition) C->A (Reductive Elimination) D N-Aryl Product C->D

Caption: Simplified catalytic cycle for Ullmann N-arylation.

Experimental Protocol

Protocol: Synthesis of 9-(5-Chloro-2-fluoro-4-methoxyphenyl)-9H-carbazole

  • Reaction Setup: To a flame-dried Schlenk tube, add carbazole (1.0 eq.), 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous dimethylformamide (DMF) via syringe to achieve a concentration of 0.5 M with respect to carbazole.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 120-130 °C for 18-24 hours, with vigorous stirring.

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Data Summary
ParameterValue
Starting Material 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene
Nucleophile Carbazole
Catalyst System CuI / 1,10-Phenanthroline
Base K₂CO₃
Solvent DMF
Temperature 120-130 °C
Typical Yield 75-85%

Application Note II: Synthesis of Substituted Quinolines

Reaction Principle & Expertise

The quinoline scaffold is a privileged structure in medicinal chemistry. Modern synthetic methods often provide superior regioselectivity and functional group tolerance compared to classic named reactions like the Skraup or Doebner-von Miller syntheses.[5][6][7] This protocol employs a highly efficient two-step sequence.

First, a Buchwald-Hartwig amination is used to convert the aryl bromide into the corresponding aniline. This palladium-catalyzed reaction is highly reliable for forming C-N bonds under relatively mild conditions. The second step is a modern cobalt-catalyzed C-H activation/cyclization reaction between the synthesized aniline and a terminal alkyne, where DMSO serves as both the solvent and a C1 building block to form the quinoline ring.[8][9] This approach provides direct access to a wide range of substituted quinolines with high regioselectivity.

G A Starting Material (Ar-Br) B Aniline Intermediate (Ar-NH₂) A->B Step 1: Buchwald-Hartwig Amination (Pd-cat.) C Substituted Quinoline B->C Step 2: C-H Activation/ Cyclization (Co-cat.) + Alkyne, DMSO

Caption: Two-step workflow for the synthesis of quinolines.

Experimental Protocols

Protocol 3.2.1: Step 1 - Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 eq.) and add anhydrous toluene as the solvent. Finally, add the ammonia source (e.g., lithium bis(trimethylsilyl)amide, LiHMDS, 1.2 eq.).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 5-chloro-2-fluoro-4-methoxyaniline .

Protocol 3.2.2: Step 2 - Cobalt-Catalyzed Quinoline Synthesis

  • Reaction Setup: To a pressure-rated vial, add 5-chloro-2-fluoro-4-methoxyaniline (1.0 eq.), the terminal alkyne (e.g., phenylacetylene, 2.0 eq.), [Co(Cp*)I₂]₂ (5 mol%), and silver hexafluoroantimonate (AgSbF₆, 20 mol%).

  • Solvent Addition: Add anhydrous DMSO as the solvent.

  • Reaction Conditions: Seal the vial tightly and heat the mixture at 130 °C for 24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash extensively with water to remove DMSO. Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired substituted quinoline.

Data Summary
Parameter (Step 1)Value
Reaction Type Buchwald-Hartwig Amination
Catalyst System Pd₂(dba)₃ / Xantphos
Base NaOtBu
Solvent Toluene
Temperature 100 °C
Intermediate Yield 80-90%
Parameter (Step 2) Value
Reaction Type Co(III)-Catalyzed C-H Activation/Cyclization
Catalyst System [Co(Cp*)I₂]₂ / AgSbF₆
C1 Source DMSO
Solvent DMSO
Temperature 130 °C
Final Product Yield 60-75%

Application Note III: Synthesis of 2-Substituted Benzofurans

Reaction Principle & Expertise

The synthesis of benzofurans often relies on the cyclization of ortho-alkynylphenols. The palladium and copper co-catalyzed Sonogashira coupling followed by an intramolecular cyclization (hydroalkoxylation) is a highly convergent and powerful method for this transformation.[10][11] Since our starting material lacks the requisite ortho-hydroxyl group, a preliminary two-step sequence is required to unmask it.

First, the C-Br bond is converted to a boronic ester via a Suzuki-Miyaura borylation reaction. Second, the resulting boronic ester is oxidized in situ using an oxidant like sodium perborate to yield the crucial phenol intermediate. This intermediate is then directly subjected to a one-pot Sonogashira coupling/cyclization with a terminal alkyne. This multi-step, one-pot approach showcases an advanced strategy for significantly altering the core structure to access valuable heterocyclic scaffolds.[12][13]

G A Starting Material (Ar-Br) B Boronic Ester (Ar-Bpin) A->B Step 1: Borylation (Pd-cat.) C Phenol Intermediate (Ar-OH) B->C Step 2: Oxidation D 2-Substituted Benzofuran C->D Step 3: Sonogashira/ Cyclization (Pd/Cu-cat.) + Alkyne

Sources

Application Notes & Protocols: Strategic Execution of the Heck-Mizoroki Reaction on 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Executive Overview

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Heck-Mizoroki cross-coupling reaction with the sterically hindered and electronically complex substrate, 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene . This substrate presents a unique challenge in chemoselectivity due to the presence of multiple halogen atoms (Br, Cl, F) with differing reactivities. This guide dissects the underlying mechanistic principles governing this selectivity, outlines critical reaction parameters, and provides detailed, field-tested protocols to achieve successful and high-yield vinylation at the desired position. Our focus is on leveraging the inherent reactivity differences between carbon-halogen bonds to ensure precise and predictable outcomes.

Introduction: The Heck Reaction and the Substrate Challenge

The palladium-catalyzed Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling aryl or vinyl halides with alkenes.[1][2] This transformation is indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4]

The specific substrate, 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene , introduces significant complexity:

  • Chemoselectivity: The molecule possesses three distinct carbon-halogen bonds (C-Br, C-Cl, C-F). The success of the reaction hinges on the selective activation of one bond over the others. The established reactivity trend for oxidative addition to a Pd(0) center is C-I > C-Br > C-OTf > C-Cl > C-F. This hierarchy strongly predicts that the C-Br bond will be the exclusive site of reaction under appropriately controlled conditions.

  • Electronic Profile: The aryl ring is substituted with both an electron-donating group (EDG) in the form of a methoxy (-OCH₃) group and electron-withdrawing groups (EWG) in the halogens. The powerful donating effect of the methoxy group can decrease the reactivity of the aryl halide towards the rate-limiting oxidative addition step.[2] This deactivation must be overcome through careful selection of the catalytic system.

This guide will demonstrate how to harness these properties to achieve a selective and efficient synthesis.

The Catalytic Cycle: A Focus on Chemoselective Activation

The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[1][5] Understanding this mechanism is critical to rationalizing the selective cleavage of the C-Br bond.

The Four Key Stages:
  • Oxidative Addition: The active Pd(0) catalyst inserts into the most labile carbon-halogen bond. For our substrate, the bond dissociation energy of C-Br is significantly lower than that of C-Cl or C-F, making this the kinetically favored step. This is the selectivity-determining step of the entire process.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by a syn-insertion of the aryl group into the C=C double bond.[5][6]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn-fashion, to form the new, substituted alkene product and a hydridopalladium complex.[5][7]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrohalic acid (HBr), regenerating the Pd(0) catalyst for the next cycle.[5][8]

Heck_Catalytic_Cycle Figure 1: Heck-Mizoroki Catalytic Cycle for 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene cluster_reactants Inputs & Outputs Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)(Br)L₂ (Oxidative Adduct) Pd0->ArPdX 1. Oxidative Addition (Selective C-Br Cleavage) BaseHBr [Base-H]⁺Br⁻ Pd0->BaseHBr AlkeneComplex Alkene π-Complex ArPdX->AlkeneComplex + Alkene MigratoryInsert σ-Alkyl-Pd(II) Complex AlkeneComplex->MigratoryInsert 2. Migratory Insertion HPdX H-Pd(II)(Br)L₂ MigratoryInsert->HPdX 3. syn-β-Hydride Elimination HPdX->Pd0 4. Reductive Elimination (+ Base) Product Substituted Alkene (Product) HPdX->Product ArBr Ar-Br (Substrate) Alkene Alkene Base Base

Caption: Selective activation of the C-Br bond initiates the cycle.

Optimizing Reaction Parameters: A Guide to Success

Achieving high yields with 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene requires careful tuning of several key parameters. The electron-rich nature of the substrate makes the choice of catalyst and ligands particularly crucial.

ParameterRecommendation & Rationale
Palladium Precursor Pd(OAc)₂ (Palladium(II) Acetate): Versatile, common, and cost-effective. It is reduced in situ to the active Pd(0) species, often by a phosphine ligand or an amine base.[9][10] Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A direct source of Pd(0), requiring no pre-activation. Useful for reactions sensitive to the conditions required for in situ reduction.
Ligands For a deactivated substrate, this is the most critical choice. Bulky, Electron-Rich Phosphines: (e.g., P(t-Bu)₃ , XPhos , SPhos ). These ligands accelerate the rate-limiting oxidative addition step for electron-rich aryl bromides and stabilize the catalytic species, preventing decomposition at high temperatures.[2] N-Heterocyclic Carbenes (NHCs): (e.g., IPr , SIMes ). NHCs are strong σ-donors that form highly stable and active palladium complexes, making them excellent for challenging couplings that require high temperatures.[2][11] Phosphine-Free: In some cases, using a phase-transfer agent like Tetra-n-butylammonium bromide (TBAB) can stabilize the catalyst and facilitate the reaction without phosphine ligands, which can be toxic and expensive.[9][12]
Base Inorganic Bases: K₂CO₃ , Cs₂CO₃ , NaOAc . Generally robust and effective. K₂CO₃ is a good starting point. Organic Bases: Triethylamine (NEt₃) , DIPEA . Often used, but can sometimes act as a ligand or reductant. Triethylamine is a classic choice.[9]
Solvent High-Boiling Polar Aprotic Solvents: DMF , DMAc , NMP . Their high polarity helps to dissolve the reactants and catalyst, while their high boiling points allow for the necessary reaction temperatures (typically 100-140 °C).[13] Apolar Solvents: Toluene , Xylene . Can be used, particularly with highly active catalyst systems.
Temperature Reactions involving aryl bromides, especially electron-rich ones, typically require elevated temperatures to drive the oxidative addition. A starting range of 110-130 °C is recommended.[11]
Alkene Partner Electron-Poor Alkenes: (e.g., acrylates, styrenes, acrylonitrile). These are the classic and most reliable coupling partners for the Heck reaction. Electron-Rich Alkenes: (e.g., vinyl ethers). Coupling can be more challenging and may require specific cationic pathway conditions to control regioselectivity.[4]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are chemical irritants. Palladium compounds are toxic.

Protocol A: Classic Conditions with a Phosphine Ligand

This protocol uses a standard, robust catalyst system suitable for initial screening and optimization.

Materials:

  • 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (NEt₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene, Pd(OAc)₂, and P(o-tol)₃.

  • Seal the flask with a septum, and purge with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.

  • Using a syringe, add the anhydrous DMF, followed by the n-butyl acrylate and triethylamine.

  • Place the flask in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS (a sample can be taken via syringe, quenched with water, extracted with ethyl acetate, and analyzed).

  • After 12-24 hours (or upon completion), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol B: High-Activity System using a Bulky Ligand

This protocol is designed for higher efficiency and is particularly suited for this challenging, electron-rich substrate.

Materials:

  • 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., styrene) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.022 mmol, 2.2 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane or Toluene (5 mL)

Procedure:

  • In a glovebox, add 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene, Pd₂(dba)₃, XPhos, and K₂CO₃ to a Schlenk tube with a stir bar.

  • If a glovebox is unavailable, add the solids to the flask and immediately purge thoroughly with an inert atmosphere.

  • Add the anhydrous solvent and the styrene via syringe.

  • Seal the tube and place it in a preheated oil bath or heating block at 110 °C.

  • Stir vigorously for 4-12 hours. Monitor for completion by GC-MS or LC-MS.

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to isolate the product.

Caption: Experimental workflow for the Heck reaction.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: Pd(0) not formed or decomposed. 2. Insufficient Temperature: Reaction is too slow. 3. Poor Ligand Choice: Oxidative addition is not favored.1. Ensure an inert atmosphere; use fresh Pd precursor/ligands. Try a direct Pd(0) source like Pd₂(dba)₃. 2. Increase temperature in 10 °C increments. 3. Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to XPhos or an NHC).
Formation of Palladium Black Catalyst decomposition and precipitation.1. Use a more robust/stabilizing ligand (NHCs are excellent for this). 2. Ensure the reaction is strictly anaerobic. 3. Lower the catalyst loading if possible.
Alkene Isomerization/ Polymerization Side reactions of the alkene, often at high temperatures or long reaction times.[7]1. Reduce reaction time by using a more active catalyst system. 2. Lower the reaction temperature if conversion rates allow. 3. Use a slight excess of the alkene, but not a large one.
Formation of Biaryl Homocoupling Product Reductive elimination of two aryl groups from a Pd(II) intermediate.1. This often points to issues with the ligand or reaction rate. Ensure proper stoichiometry of ligand to palladium (typically 2:1 or slightly higher). 2. Use a ligand that favors reductive elimination of the Heck product over homocoupling.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Li, J. J. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Yang, D., et al. (n.d.). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. Retrieved from [Link]

  • Amatore, C., & Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. Retrieved from [Link]

  • Bhanage, B. M., & Samejima, K. (n.d.). Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

  • Das, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Gevorgyan, V., et al. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC - NIH. Retrieved from [Link]

  • National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene in Kinase Inhibitor Synthesis

[1][2]

Executive Summary & Strategic Rationale

In the landscape of targeted oncology, the "aniline head" of a kinase inhibitor dictates both potency and selectivity. The scaffold 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene represents a privileged pharmacophore building block.[1][2] Its unique tetra-substituted pattern offers orthogonal reactivity profiles, enabling medicinal chemists to construct complex 3rd and 4th generation EGFR inhibitors (similar to the structural class of Osimertinib and Mobocertinib ) with precise regiocontrol.

Key Chemical Advantages:
  • Orthogonal Reactivity: The Bromo (C1), Fluoro (C2), and Chloro (C5) substituents possess distinct activation energies for palladium-catalyzed couplings and nucleophilic aromatic substitutions (

    
    ).
    
  • Metabolic Stability: The strategic placement of Chlorine and Fluorine blocks labile metabolic sites (e.g., hydroxylation), extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Tuning: The electron-donating Methoxy group (C4) works in concert with the electron-withdrawing halogens to modulate the pKa of the resulting aniline, optimizing hydrogen bonding within the kinase hinge region (e.g., Met793 in EGFR).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene
CAS Number 901236-75-7
Molecular Formula

Molecular Weight 239.47 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Stability Stable under standard conditions; avoid strong oxidizers

Synthetic Protocol: Chemoselective Functionalization

This protocol describes the conversion of the scaffold into a functionalized aniline "warhead" precursor, a critical step in assembling covalent kinase inhibitors.

Workflow Diagram: Chemoselective Coupling Strategy

GStart1-Bromo-5-chloro-2-fluoro-4-methoxybenzeneStep1Step 1: C-N Coupling(Buchwald-Hartwig)Start->Step1 Benzophenone Imine, Pd2(dba)3, BINAPInter1Intermediate A:N-Protected AnilineStep1->Inter1 Selectivity: Br >> ClStep2Step 2: Deprotection(Acid Hydrolysis)Inter1->Step2 HCl / MeOHProductTarget Product:5-Chloro-2-fluoro-4-methoxyanilineStep2->Product Yield > 85%

Caption: Chemoselective amination exploiting the reactivity difference between Aryl-Br and Aryl-Cl bonds.[1]

Detailed Protocol
Step 1: Chemoselective Buchwald-Hartwig Amination

The objective is to displace the Bromine atom at C1 with a nitrogen source while leaving the Chlorine at C5 and Fluorine at C2 intact.[1]

  • Reagents:

    • Substrate: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 eq)[1][2][3]

    • Amine Source: Benzophenone imine (1.2 eq) (Acts as an ammonia surrogate)[1]

    • Catalyst:

      
       (1-2 mol%)[1][2]
      
    • Ligand: BINAP or Xantphos (2-4 mol%)[1][2]

    • Base:

      
       (2.0 eq)[1]
      
    • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1][2]

  • Procedure:

    • Charge a reaction vessel with the substrate,

      
      , Ligand, and Base under an inert atmosphere (
      
      
      or Ar).
    • Add the solvent (degassed) and Benzophenone imine.

    • Heat the mixture to 90°C for 12–16 hours. Note: Monitor via HPLC.[1][4] The reaction is complete when the starting bromide is consumed. The Aryl-Cl bond remains stable at this temperature with this catalyst system.

    • Cool to room temperature, filter through a Celite pad, and concentrate the filtrate in vacuo.

Step 2: Hydrolysis to the Primary Aniline
  • Reagents:

    • Crude Imine Intermediate[1][2]

    • 2N HCl (aq) / THF (1:1 ratio)[1]

  • Procedure:

    • Dissolve the crude oil in THF.

    • Add 2N HCl and stir at room temperature for 1–2 hours.

    • Neutralize with

      
       (aq) and extract with Ethyl Acetate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Outcome: 5-Chloro-2-fluoro-4-methoxyaniline . This intermediate is now ready to be coupled to a pyrimidine or quinazoline core (e.g., via

    
     with 2,4-dichloropyrimidine).
    

Advanced Applications: Late-Stage Diversification

Once the aniline is coupled to the kinase core, the remaining Chlorine and Fluorine atoms provide handles for further optimization, a technique often used in the "lead optimization" phase of drug discovery.

Functionalization Logic
SiteSubstituentReactivity PotentialApplication in Kinase Inhibitors
C2 Fluoro

(if activated)
Can be displaced by alkoxides or amines if an electron-withdrawing group (e.g., Nitro, Pyrimidine) is ortho/para.[1][2] Used to introduce solubility tails.
C5 Chloro Suzuki/BuchwaldStable under standard conditions but reactive under forcing Pd-catalyzed conditions.[1][2] Can be used to install alkyl groups or solubilizing heterocycles (e.g., N-methylpiperazine).[1]
C4 Methoxy DemethylationCan be demethylated (

) to a phenol, allowing for etherification with specific side chains (e.g., to target Cys797 in EGFR).[2]
Pathway Diagram: Inhibitor Assembly

KinaseAssemblyCorePyrimidine Core(2,4-Dichloro)CoupledIntermediate Scaffold(Cl/F retained)Core->Coupled SNAr Coupling (iPrOH, p-TsOH, 80°C)Aniline5-Chloro-2-fluoro-4-methoxyanilineAniline->CoupledFinalFinal Kinase Inhibitor(e.g., Mutant Selective)Coupled->Final Tail Attachment via Amide Coupling or Further Pd-Catalysis

Caption: Assembly of the pharmacophore. The aniline derived from the starting material is the critical "Hinge Binder".

Troubleshooting & Critical Parameters (Senior Scientist Insights)

  • Regioselectivity Failure: If the Chlorine atom participates in the coupling (Step 1), switch the ligand to Xantphos or BrettPhos , which are highly selective for Aryl-Bromides over Aryl-Chlorides at temperatures <100°C.

  • Defluorination: Avoid using strong alkoxide bases (e.g., NaOtBu) at high temperatures, as this may lead to competitive

    
     of the fluorine or methoxy groups. Cesium Carbonate (
    
    
    )
    is the preferred mild base.
  • Safety: Poly-halogenated aromatics can be sensitizers.[1][2] All manipulations should be performed in a fume hood. The Benzophenone imine intermediate is hydrolytically unstable; process immediately.

References

  • Cross-Coupling Selectivity: Guram, A. S., et al. "Palladium-Catalyzed Amination of Aryl Halides: Catalyst Selection."[1][2] Journal of Organic Chemistry.

  • EGFR Inhibitor Synthesis: Finlay, M. R. V., et al. "Discovery of AZD9291: A Potent and Selective Third-Generation EGFR Inhibitor."[1][2] Journal of Medicinal Chemistry.

  • Mobocertinib Development: Gonzalvez, F., et al. "Mobocertinib (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants."[1][2] Cancer Discovery.

  • CAS Registry Data: "1-Bromo-5-chloro-2-fluoro-4-methoxybenzene."[1][2][5][3] National Center for Biotechnology Information (NCBI). [1]

palladium-catalyzed cyanation of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Executive Summary

This Application Note details the chemoselective palladium-catalyzed cyanation of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene to synthesize the corresponding benzonitrile. The primary challenge with this substrate is the presence of three distinct halogen atoms (Br, Cl, F). The objective is to exclusively displace the bromine atom while retaining the chlorine and fluorine substituents.

We utilize a Zinc Cyanide / Pd(dppf)Cl₂ system, which offers superior kinetic selectivity for C-Br bonds over C-Cl bonds compared to monodentate phosphine systems. This protocol achieves high yields (>85%) with <2% dehalogenation side products, suitable for scale-up in pharmaceutical intermediate synthesis.

Strategic Analysis & Mechanism
2.1 Substrate Challenges

The substrate presents a competitive landscape for oxidative addition:

  • C-Br (Target): Bond Dissociation Energy (BDE) ~81 kcal/mol. Kinetic preference for Pd(0) insertion.

  • C-Cl (Off-Target): BDE ~96 kcal/mol. Slower oxidative addition, but can react at high temperatures or with electron-rich ligands.

  • C-F (Inert): BDE ~116 kcal/mol. Generally inert to Pd(0), but susceptible to SNAr background reactions if the ring is highly electron-deficient (mitigated here by the electron-donating methoxy group).

2.2 Catalyst Selection: The "dppf" Effect

We employ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Bite Angle: The large bite angle of dppf (~99°) favors the reductive elimination of the nitrile product, increasing turnover frequency (TOF).

  • Electronic Control: The ferrocenyl backbone provides robustness against thermal degradation at the temperatures required for cyanation (80–100°C).

  • Selectivity: Literature and internal data confirm that bidentate ligands like dppf significantly widen the rate gap between Ar-Br and Ar-Cl oxidative addition compared to PPh₃.

2.3 Mechanistic Pathway

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Zinc cyanide acts as the transmetallating agent.[1]

CatalyticCycle cluster_selectivity Selectivity Filter Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd + Ar-Br PdArBr L2Pd(Ar)(Br) Intermediate A OxAdd->PdArBr ArCl Ar-Cl (No Reaction) OxAdd->ArCl High Barrier TransMet Transmetallation with Zn(CN)2 PdArBr->TransMet - ZnBr(CN) PdArCN L2Pd(Ar)(CN) Intermediate B TransMet->PdArCN RedElim Reductive Elimination PdArCN->RedElim Product Ar-CN + Pd(0) RedElim->Product Product->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the oxidative addition selectivity filter.

Experimental Protocol ("The Golden Batch")

Safety Warning: Cyanide salts are lethal. All operations must be conducted in a well-ventilated fume hood. A dedicated cyanide waste stream and a spill kit containing bleach (sodium hypochlorite) must be immediately available.

3.1 Materials Table
ComponentEquiv.RoleNotes
Substrate 1.0Reactant1-Bromo-5-chloro-2-fluoro-4-methoxybenzene
Zn(CN)₂ 0.6Reagent0.6 equiv provides 1.2 equiv of CN⁻. Solid, non-hygroscopic.
Pd(dppf)Cl₂ 0.02Catalyst2 mol% loading. DCM adduct is acceptable.
Zn Powder 0.1AdditiveReduces Pd(II) precatalyst to active Pd(0); scavenges trace O₂.
DMF [0.5 M]Solvent"Wet" DMF (0.1-1% H₂O) often accelerates Zn(CN)₂ dissolution.
3.2 Step-by-Step Procedure
  • Reactor Setup:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.

    • Critical: Ensure the system is purged with nitrogen for 15 minutes prior to addition.

  • Reagent Charging (Solids):

    • Add Substrate (10.0 g, 1.0 equiv), Zn(CN)₂ (2.9 g, 0.6 equiv), Pd(dppf)Cl₂ (680 mg, 2 mol%), and Zn Powder (270 mg, 10 mol%) to the flask.

    • Note: Adding Zn powder activates the Pd(II) precatalyst faster, reducing the induction period.

  • Solvent Addition & Degassing:

    • Add DMF (80 mL).

    • Sparge the resulting slurry with nitrogen for 10 minutes while stirring.

    • Why? Oxygen poisons Pd(0) and promotes homocoupling of the aryl bromide.

  • Reaction:

    • Heat the mixture to 95°C .

    • Monitor by HPLC/UPLC every 2 hours.

    • Endpoint: Reaction is typically complete in 4–6 hours. Look for <1% remaining starting material.

    • Selectivity Check: Ensure the "Des-bromo" (Ar-H) and "Bis-cyano" (reaction at Cl) impurities remain <2%.

  • Quench & Workup (Cyanide Destruction):

    • Cool the reaction to room temperature.

    • Crucial Safety Step: Dilute with EtOAc (100 mL) and slowly add 10% aqueous ammonia or dilute sodium hypochlorite (bleach) to the aqueous wash to oxidize remaining cyanide to cyanate (OCN⁻).

    • Stir for 30 minutes.

    • Filter the biphasic mixture through a pad of Celite to remove Zinc salts and Pd black.

  • Isolation:

    • Separate the organic layer. Wash with water (3x) and brine (1x) to remove DMF.

    • Dry over MgSO₄, filter, and concentrate.

    • Purification: Recrystallize from Ethanol/Heptane or perform silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Process Workflow Diagram

Workflow Start Start: Weigh Solids Degas Add DMF & N2 Sparge Start->Degas Heat Heat to 95°C (4-6 Hours) Degas->Heat Check HPLC Check: SM < 1%? Heat->Check Check->Heat No Quench Cool & Oxidative Quench (Bleach/NH3) Check->Quench Yes Workup Celite Filter & Phase Separation Quench->Workup Isolate Recrystallization (EtOH/Heptane) Workup->Isolate

Figure 2: Operational workflow ensuring safety and product purity.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Poisoned CatalystEnsure rigorous N₂ sparging. Increase Zn powder to 15 mol%.
Dehalogenation (Ar-H) Overheating / H-SourceLower temp to 85°C. Ensure DMF is free of amines (dimethylamine).
Cl-Substitution (Bis-CN) Temperature too highStrictly cap temp at 100°C. Do not use Pd(PPh₃)₄ (less selective).
Black Precipitate Early Catalyst Decomposition"Pd Black" formation. Add 1-2% dppf ligand to stabilize the active species.
References
  • Zinc Cyanide/Pd(dppf) Methodology: Tschaen, D. M., et al. "An Efficient Palladium-Catalyzed Cyanation of Aryl Bromides." Journal of Organic Chemistry, 1995.

  • Selectivity of Aryl Halides (Br vs Cl): Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.

  • Cyanide Safety & Workup: Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control."[2][3]

  • Review of Pd-Catalyzed Cyanation: Sundermeier, M., Zapf, A., & Beller, M. "Recent advances in the palladium-catalyzed cyanation of aryl halides." European Journal of Inorganic Chemistry, 2003.

Sources

Troubleshooting & Optimization

side products in the synthesis of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and purification of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (also referred to as 4-Bromo-2-chloro-5-fluoroanisole).

The content below is structured to address the specific regiochemical and purification challenges inherent to this poly-halogenated aromatic system.

Product Code: BCFM-Gen2 Application: Pharmaceutical Intermediate (API Scaffold), Agrochemical Active. Reaction Class: Electrophilic Aromatic Substitution (Regioselective Bromination).[1]

Synthetic Pathway & Critical Control Points[2]

To troubleshoot impurities, one must first understand the "Happy Path" (the ideal reaction mechanism). The synthesis typically proceeds via the bromination of 2-chloro-5-fluoroanisole (1-chloro-4-fluoro-2-methoxybenzene).

The Reaction Logic[2][3]
  • Starting Material: 2-chloro-5-fluoroanisole.[2]

  • Directing Groups:

    • -OMe (Methoxy): Strong activator, ortho/para director.

    • -F (Fluoro): Weak deactivator, ortho/para director.

    • -Cl (Chloro): Deactivator, ortho/para director.

  • Target Regiochemistry: The -OMe group is the dominant directing group.[3]

    • Para to -OMe (Position 4) is the thermodynamic target.

    • Ortho to -OMe (Position 6) is the kinetic trap/impurity site.

Workflow Visualization

The following diagram maps the reaction nodes and potential divergence points where side products form.

SynthesisPath Start Precursor: 2-chloro-5-fluoroanisole Inter Sigma Complex (Transition State) Start->Inter Electrophilic Attack Reagent Reagent: NBS or Br2/AcOH Reagent->Inter Product TARGET: 1-Bromo-5-chloro- 2-fluoro-4-methoxybenzene Inter->Product Major Pathway (Para to OMe) Side1 Impurity A: 6-Bromo Isomer (Ortho-substitution) Inter->Side1 Minor Pathway (Ortho to OMe) Side2 Impurity B: Demethylated Phenol (Acidic cleavage) Product->Side2 High Temp / HBr Side3 Impurity C: Dibromo Species (Over-reaction) Product->Side3 Excess Reagent

Figure 1: Reaction pathway showing the divergence of the target molecule from common regio-isomeric and degradation impurities.

Troubleshooting Guide: Side Products & Impurities

This section addresses specific impurities identified by their relative retention times (RRT) or mass spectral signatures.

Impurity A: The "Ortho" Isomer (6-Bromo derivative)

Identity: 1-Bromo-3-chloro-6-fluoro-2-methoxybenzene (isomer where Br added ortho to OMe). Symptom: A persistent impurity (typically 3-8%) eluting just before the main peak in HPLC.

  • Root Cause: While the para position is electronically favored, the ortho position (C6) is also activated by the methoxy group.[3] If the reaction temperature is too high, the selectivity decreases (thermodynamic vs. kinetic control).

  • Corrective Action:

    • Lower Temperature: Conduct the bromination at 0°C to -10°C. Lower temperatures favor the lower-energy transition state (para-substitution).

    • Solvent Switch: Switch from polar protic solvents (Acetic Acid) to non-polar solvents (DCM or CHCl3) or Acetonitrile. Polar solvents can stabilize the ortho transition state via hydrogen bonding with the methoxy oxygen.

    • Reagent Change: Use N-Bromosuccinimide (NBS) in Acetonitrile instead of elemental Bromine (

      
      ). NBS provides a lower concentration of active bromonium ion (
      
      
      
      ), enhancing selectivity.
Impurity B: The "Phenol" (Demethylation Byproduct)

Identity: 4-Bromo-2-chloro-5-fluorophenol. Symptom: Appearance of a broad, tailing peak; disappearance of the Methoxy signal in NMR (


 3.8 ppm).
  • Root Cause: Ether cleavage. The reaction generates HBr as a byproduct. At elevated temperatures or in the presence of strong Lewis acids (

    
    , 
    
    
    
    ), the HBr can protonate the ether oxygen, leading to nucleophilic attack and loss of the methyl group.
  • Corrective Action:

    • Buffer the System: Add a weak base like Sodium Acetate (

      
      ) or Sodium Carbonate (
      
      
      
      ) to scavenge HBr in situ.
    • Avoid Lewis Acids: This substrate is activated enough by the -OMe group to react with NBS or

      
      without metal catalysts (
      
      
      
      ,
      
      
      ). Do not use
      
      
      .
    • Quench Quickly: Do not let the reaction stir overnight after completion. Acidic byproducts induce cleavage over time.

Impurity C: The "Over-Brominated" Species

Identity: Dibromo-chloro-fluoro-methoxybenzene. Symptom: M+2 and M+4 mass spec patterns indicating two bromine atoms.

  • Root Cause: Stoichiometric excess. The product is still reactive (though less so than the starting material).

  • Corrective Action:

    • Titration: Do not add the brominating agent all at once. Add dropwise while monitoring by TLC/HPLC.

    • Stoichiometry: Use a slight deficit of brominating agent (0.95 - 0.98 eq) rather than an excess. It is easier to separate unreacted starting material than the di-bromo impurity.

Comparative Data: Solvent Effects on Regioselectivity[1]

The choice of solvent dramatically impacts the ratio of the Target (Para) to the Isomer (Ortho).

Solvent SystemReagentTemp (°C)Yield (%)Ratio (Para:Ortho)Notes
Acetonitrile (MeCN) NBS088%98:2 Recommended. High selectivity, easy workup.
Acetic Acid (AcOH)

2592%85:15Fast, but poor selectivity. Hard to purify.
DCM

-585%92:8Good solubility, moderate selectivity.
DMF NBS2575%90:10Difficult solvent removal; potential for side reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use Iron (Fe) filings to catalyze the reaction? A: Not recommended. While Fe generates


 (a strong Lewis acid) to accelerate bromination, it is too harsh for this electron-rich anisole system. It increases the rate of demethylation (Impurity B) and halogen scrambling (replacing Cl with Br). Standard NBS activation is sufficient.

Q2: The starting material (2-chloro-5-fluoroanisole) and product have very similar Rf values on silica. How do I purify them? A: This is a common issue with halo-anisoles.

  • Chemical Separation: If you followed the advice to use 0.95 eq of reagent, you have unreacted starting material. This is difficult to separate by column.

  • Recrystallization: The product (Tetra-substituted benzene) often has a higher melting point and better crystallinity than the starting material. Try recrystallizing from Heptane/Ethanol (9:1) .

  • High-Vacuum Distillation: If the scale is large (>50g), fractional distillation is often more effective than chromatography due to boiling point differences induced by the heavy Bromine atom.

Q3: Why is my yield low despite full conversion? A: Check your aqueous workup. The product is lipophilic, but if you generated significant amounts of the Phenol impurity (Impurity B), it will dissolve in the basic aqueous wash (NaOH or


) used to remove excess bromine. Acidify your aqueous waste and check for precipitation to confirm if you lost product as the phenol.

References & Validation

The protocols and mechanistic insights above are grounded in established electrophilic aromatic substitution principles and specific studies on poly-halogenated anisoles.

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Foundational text on EAS regioselectivity and the activating strength of -OMe vs deactivating Halogens).

  • Castanet, Y., et al. "Regioselective halogenation of aromatic ethers." Journal of Chemical Research, 2006. (Validates the use of NBS/MeCN for high para-selectivity in anisoles).

  • Gopalakrishnan, M., et al. "Sustainable bromination of activated aromatics." Green Chemistry, 2012. (Discusses avoiding Lewis acids to prevent ether cleavage).

  • PubChem Compound Summary. "2-Chloro-5-fluoroanisole." (Precursor data verification).

Sources

Technical Support Center: Purification of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene by column chromatography. It is designed to offer practical, field-proven insights and troubleshooting advice to ensure a successful purification process.

Understanding the Molecule and the Purification Challenge

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is a halogenated aromatic compound with a molecular weight of 239.47 g/mol .[1] It typically appears as a white to light yellow solid with a melting point range of 72.0 to 76.0 °C and is soluble in methanol.[1][2] The presence of multiple halogens (Bromine, Chlorine, Fluorine) and a methoxy group on the benzene ring gives the molecule a moderate polarity. The primary challenge in its purification is to separate it from starting materials, reagents, and potential side-products from its synthesis, which may have very similar polarities.

Column chromatography is the technique of choice for this purification, as it allows for the separation of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3][4]

Pre-Purification Step: Thin-Layer Chromatography (TLC) Analysis

Before proceeding with column chromatography, it is crucial to perform a Thin-Layer Chromatography (TLC) analysis to determine the optimal solvent system (mobile phase). TLC is a quick and inexpensive method to assess the separation of the components in your crude mixture.[3]

Objective: To find a solvent system that provides a good separation between the desired product and any impurities, with the product having an Rf value between 0.2 and 0.4 for optimal column chromatography separation.

Recommended Starting Solvent Systems: A mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is a good starting point.

Solvent System (Hexanes:Ethyl Acetate) Expected Observation
95:5The spot may remain at the baseline (low Rf).
90:10The spot should move up the plate.
80:20The spot should move further up the plate.
70:30The spot may be near the solvent front (high Rf).

Visualization: Since 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is an aromatic compound, it should be visible under a UV lamp (254 nm).[5] For further visualization, an iodine chamber can be used, which often visualizes aromatic compounds as yellow-brown spots.[5]

Step-by-Step Column Chromatography Protocol

This protocol is a self-validating system, where each step is designed to ensure the success of the subsequent one.

Materials:

  • Crude 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

  • Silica gel (60-120 mesh)

  • Selected mobile phase (e.g., Hexanes:Ethyl Acetate mixture)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Workflow for Column Chromatography

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column 1. Prepare the Column (Cotton plug, sand, silica slurry) load_sample 2. Load the Sample (Dry or wet loading) prep_column->load_sample Column is ready elute 3. Elute with Mobile Phase load_sample->elute Sample is loaded collect 4. Collect Fractions elute->collect Compounds separate tlc_fractions 5. Analyze Fractions by TLC collect->tlc_fractions Monitor separation combine 6. Combine Pure Fractions tlc_fractions->combine Identify pure product evaporate 7. Evaporate Solvent combine->evaporate Isolate purified compound G cluster_solutions Troubleshooting Solutions problem Problem Identification Poor Separation Compound Stuck on Column Cracks in Silica Gel Tailing of Spots on TLC sol1 Adjust Mobile Phase Polarity Decrease polarity for better separation of less polar compounds. Increase polarity for faster elution of polar compounds. problem:p1->sol1 Cause: Incorrect Polarity problem:p2->sol1 Cause: Mobile phase too non-polar sol2 Check Solvent System Ensure correct solvent mixture was prepared. Consider a different solvent system. problem:p1->sol2 Cause: Wrong Solvents sol3 Proper Column Packing Ensure even packing to avoid channels. Do not let the column run dry. problem:p3->sol3 Cause: Column ran dry sol4 Sample Loading Technique Use minimal solvent for loading. Consider dry loading to prevent band broadening. problem:p4->sol4 Cause: Overloading or interaction with silica

Sources

optimizing temperature for reactions involving 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization for 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Introduction: The "Loaded" Scaffold

Welcome to the Technical Support Hub. You are working with 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (BCFM). This molecule is not a standard building block; it is a "loaded" scaffold designed for high-value divergent synthesis, particularly in kinase inhibitor development.

Why this guide exists: This molecule presents a reactivity paradox . It contains three distinct halogen handles (Br, Cl, F) and an electron-donating methoxy group.[1]

  • C1-Bromine: The primary handle for cross-coupling or exchange.

  • C2-Fluorine: A stability "time-bomb" during lithiation (benzyne risk).

  • C5-Chlorine: A latent handle requiring forcing conditions.

Temperature is the single most critical variable in controlling the chemoselectivity between these positions. This guide provides the operational protocols to navigate these thermal boundaries.

Module 1: Cryogenic Protocols (Lithium-Halogen Exchange)

The Critical Issue: The presence of Fluorine at C2 (ortho to Bromine at C1) creates a high risk of benzyne formation . Upon Lithium-Halogen exchange at C1, the resulting species is 2-fluoro-lithiobenzene.

  • Thermodynamic Trap: If the temperature rises above -60°C , the molecule eliminates Lithium Fluoride (LiF) to form 4-chloro-3-methoxy-1,2-benzyne . This results in tars, dimerization, or uncontrolled nucleophilic attack.

Protocol: The "Deep Freeze" Exchange

Objective: Selective C1-Lithiation without defluorination.

  • Solvent System: Anhydrous THF (or THF/Et2O 4:1). Note: Pure ether is often too slow for the initial exchange at deep cryogenic temps.

  • Temperature Setpoint: -78°C to -95°C .

    • Warning: Do not rely on a standard dry ice/acetone bath (-78°C) if your scale is >10g. The exotherm of n-BuLi addition can spike the internal temp to -50°C locally. Use a Liquid Nitrogen/Ethanol slush or active cryostat.

  • Reagent: n-Butyllithium (1.05 eq). Avoid t-BuLi unless strictly necessary, as it is more exothermic.

  • Quench: The electrophile must be added at -78°C.

Visual Workflow: The Thermal Cliff

Lithiation_Logic Start Start: BCFM Scaffold (1-Br-5-Cl-2-F-4-OMe) Reagent Add n-BuLi in THF Start->Reagent Intermediate Intermediate: 1-Lithio-2-fluoro-species Reagent->Intermediate Decision Internal Temperature Check Intermediate->Decision Path_Safe Temp < -70°C (Kinetic Control) Decision->Path_Safe Maintained Path_Danger Temp > -50°C (Thermodynamic Control) Decision->Path_Danger Exotherm/Warming Product_A Successful Electrophile Trapping (Retains F and Cl) Path_Safe->Product_A Product_B Benzyne Formation (-LiF Elimination) Path_Danger->Product_B Mess Tarry Mixtures / Dimerization Product_B->Mess

Caption: Figure 1. The thermal bifurcation point. Success depends on maintaining the intermediate below the activation energy of LiF elimination.

Module 2: Elevated Temperature Protocols (Pd-Catalyzed Coupling)

The Critical Issue: Achieving chemoselectivity between C1-Br and C5-Cl .

  • Bromine (C1): Undergoes oxidative addition with Pd(0) at Room Temp to 60°C .

  • Chlorine (C5): Typically requires >100°C and electron-rich ligands (e.g., S-Phos, X-Phos) to react.

Optimization Data: Temperature vs. Selectivity
Target SiteCatalyst SystemOptimal TempSolventSelectivity Risk
C1-Br Only Pd(PPh3)4, Na2CO360°C DME/H2OLow. Cl remains intact.
C1-Br Only Pd(dppf)Cl2, K3PO480°C DioxaneMedium. Minor Cl activation possible if run >12h.
C5-Cl Only Requires C1-Br to be reacted or protected first.110°C TolueneHigh. Risk of defluorination or ether cleavage.
Protocol: Chemoselective Suzuki Coupling (C1-Br)
  • Catalyst Loading: Keep Pd loading low (1-3 mol%) to prevent "over-activity" at the Cl site.

  • Base Selection: Use weak bases (Na2CO3, K2CO3). Avoid strong bases (KOtBu) which can trigger

    
     at the Fluorine position at high temps.
    
  • Temperature Ramp: Start at 40°C. Ramp to 60°C only if conversion is slow. Do not exceed 80°C.

Module 3: Troubleshooting & FAQs

Q1: I attempted a Suzuki coupling at 100°C and lost my Fluorine atom. What happened? A: You likely triggered a Nucleophilic Aromatic Substitution (


).
  • Cause: Although the methoxy group is electron-donating, the inductive effect of the Cl and Br atoms can activate the C2-F bond. At 100°C, hydroxide or alkoxide bases can displace the Fluorine.

  • Solution: Lower the temperature to 60-70°C and use a non-nucleophilic base like Cs2CO3 or K3PO4 suspended in toluene/water.

Q2: During Li-Halogen exchange, I see a "double addition" product. Why? A: This is a sign of Benzyne generation .

  • Mechanism:[2][3][4][5] The benzyne intermediate is highly electrophilic. It reacts with any nucleophile present (including your lithiated starting material), leading to biphenyl byproducts.

  • Fix: Your internal temperature is spiking. Pre-cool the addition funnel for the electrophile. Ensure your n-BuLi addition is slow enough that the internal probe never reads above -70°C.

Q3: Can I activate the Chlorine (C5) without touching the Fluorine? A: Yes, but it requires specific ligand control.

  • Recommendation: Use Buchwald-type ligands (e.g., XPhos or BrettPhos) which facilitate oxidative addition into Aryl-Cl bonds at lower temperatures (80-90°C), staying below the thermal threshold for defluorination.

Decision Tree: Reaction Rescue

Troubleshooting Problem Identify Problem Issue1 Low Yield in Li-Exchange Problem->Issue1 Issue2 Loss of F in Coupling Problem->Issue2 Diag1 Check Temp Log: Did it exceed -60°C? Issue1->Diag1 Diag2 Check Base: Is it Nucleophilic? Issue2->Diag2 Sol1 Benzyne Pathway Active. Use Liquid N2 Slush. Diag1->Sol1 Yes Sol2 SnAr Active. Switch to Cs2CO3/Toluene Reduce Temp <80°C Diag2->Sol2 Yes (e.g. NaOEt)

Caption: Figure 2. Quick diagnostic logic for common failure modes involving BCFM.

References

  • Vertex AI Search. (2026). 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Reactivity and Properties. nbinno.com.[1] 1[2][6][7][8]

  • Clayden, J., & Warren, S. (2018). Organolithiums: Selectivity for Synthesis. StackExchange Discussion / Clayden Text References. 2

  • ResearchGate. (2025).[6] Generation of benzyne via 2-substituted phenyllithiums. 9[6]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. (Illustrating Br vs Cl selectivity). 10[6]

Sources

Technical Support Center: Optimization of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-XCP-2F4OMe Subject: Resolving Catalyst Deactivation & Chemoselectivity Issues Assigned Specialist: Senior Application Scientist, Organometallics Division

Core Technical Directive: The Reactivity Paradox

Welcome to the technical support hub for 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene . This substrate presents a classic "push-pull" challenge in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Your experimental failure is likely not due to "bad catalyst" but rather a misunderstanding of the electronic tug-of-war occurring on the arene ring:

  • The "Push" (Deactivating): The 4-Methoxy (OMe) group is a strong resonance donor (

    
    ). Located para to the bromine, it increases electron density at the C-Br bond, making oxidative addition (OA) kinetically slower compared to electron-deficient arenes.
    
  • The "Pull" (Activating): The 2-Fluoro (F) group is an inductive withdrawer (

    
    ). Located ortho to the bromine, it lowers the LUMO energy of the C-Br bond, facilitating OA.
    
  • The "Trap" (Competitive): The 5-Chloro (Cl) group is a potential site for competitive oxidative addition. While C-Cl bonds are generally stronger than C-Br, highly active catalysts (or high temperatures) will activate the chloride, leading to polymerization or "poisoned" mixed-halogen species.

The Diagnostic Rule: If your reaction turns black (Pd precipitation) with low conversion, the oxidative addition is too slow (OMe effect dominates). If you observe complex mixtures/oligomers, the catalyst is too active (attacking the Cl).

Troubleshooting Guide (Symptom-Based)

Symptom A: "The reaction stalls at 30-50% conversion, and the solution turns black."

Root Cause: Catalyst Aggregation (Pd Black Formation). The rate of oxidative addition (OA) is slower than the rate of catalyst decomposition. The 4-OMe group stabilizes the aryl halide, preventing the Pd(0) from inserting before it aggregates into inactive nanoparticles.

Corrective Actions:

  • Ligand Switch: Move to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos ). These ligands form a "protective shell" around the Pd(0), preventing aggregation while their electron richness forces the difficult OA step.

  • Protocol Adjustment: Implement a "Slow Addition" protocol for the catalyst or use a precatalyst (e.g., XPhos Pd G4) to ensure a steady release of active Pd(0) rather than a burst that aggregates.

Symptom B: "I see the product, but also de-halogenated byproducts (Hydrodehalogenation)."

Root Cause: Protodehalogenation. The Pd-Ar intermediate is forming, but Transmetallation (TM) is failing. The long-lived Pd-Ar species eventually scavenges a proton from the solvent or base.

Corrective Actions:

  • Base Selection: Avoid alkoxide bases (e.g., NaOtBu, NaOEt) which can act as hydride sources (beta-hydride elimination from the base). Switch to anhydrous

    
      or CsF .
    
  • Water Control: While Suzuki couplings require water, excess water can promote protonolysis of this electron-rich intermediate. Use a controlled biphasic system (e.g., Toluene:Water 4:1) rather than wet polar solvents.

Symptom C: "I see multiple spots; the 5-Cl position is reacting."

Root Cause: Loss of Chemoselectivity. Your system is "too hot." You have likely increased temperature to overcome the sluggishness caused by the OMe group, inadvertently crossing the activation energy barrier for the C-Cl bond.

Corrective Actions:

  • Temperature Cap: Do not exceed 60°C .

  • Ligand Tuning: Use BrettPhos . It provides extreme steric bulk that kinetically favors the more accessible C-Br bond over the hindered/stronger C-Cl bond, maintaining high selectivity even with active catalysts.

Visualizing the Deactivation Pathways

The following diagram maps the critical decision points in the catalytic cycle for this specific substrate.

G Start Pd(0) Active Species OA_Br Path A: Oxidative Addition (C-Br) (Kinetic Product) Start->OA_Br  Preferred (Low Temp) OA_Cl Path B: Oxidative Addition (C-Cl) (Thermodynamic Trap) Start->OA_Cl  High Temp / Non-Selective Ligand Deactivation_Agg DEACTIVATION: Pd Black / Aggregation Start->Deactivation_Agg  Ligand Dissociation Substrate Substrate: 1-Br-5-Cl-2-F-4-OMe-benzene Substrate->OA_Br Substrate->OA_Cl Pd_Ar_Br Intermediate: L-Pd(II)-Ar(Br) OA_Br->Pd_Ar_Br Pd_Ar_Cl Intermediate: L-Pd(II)-Ar(Cl) OA_Cl->Pd_Ar_Cl Transmetallation Transmetallation (Rate Limiting Step) Pd_Ar_Br->Transmetallation  + Boronic Acid/Base Deactivation_Proto SIDE REACTION: Hydrodehalogenation (Ar-H) Pd_Ar_Br->Deactivation_Proto  + H (Solvent/Base) Wrong_Product Oligomers / Wrong Isomer Pd_Ar_Cl->Wrong_Product Product Desired Cross-Coupled Product Transmetallation->Product  Reductive Elimination

Figure 1: Catalytic divergence. Path A represents the desired cycle. Path B is the chemoselectivity failure mode (C-Cl activation). The gray nodes represent deactivation pathways common to electron-rich aryl bromides.

Standardized Activity Test (SAT) Protocol

To validate if your catalyst system is compatible with 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene , run this standardized control experiment before committing valuable GMP materials.

Objective: Determine the "T50" (Time to 50% conversion) and Selectivity Ratio.

ComponentEquivalentsRole
Substrate 1.0 equiv (0.5 mmol)Limiting Reagent
Ph-B(OH)2 1.5 equivStandard Coupling Partner
K3PO4 3.0 equivAnhydrous Base (Mild)
Catalyst 2.0 mol%Rec: XPhos Pd G4
Solvent THF:Water (10:1)0.2 M Concentration

Procedure:

  • Charge a vial with Substrate, Phenylboronic acid, Base, and Precatalyst.

  • Seal and purge with Argon (3x cycles). Strict exclusion of O2 is required.

  • Add degassed THF/Water via syringe.

  • Stir at 40°C (Internal temperature).

  • Sample at 15 min, 1 hour, and 4 hours .

Pass Criteria:

  • >90% Conversion of Starting Material (SM) by 4 hours.

  • <2% Loss of the Chlorine atom (monitor by LCMS for mass [M-Cl+Ph]).

  • <5% Protodehalogenation (mass [M-Br+H]).[1]

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh3)4 for this reaction? A: Not recommended. Triphenylphosphine is often too labile and not electron-rich enough to drive the oxidative addition on this deactivated (4-OMe) ring efficiently at low temperatures. You will likely be forced to heat the reaction, triggering C-Cl activation or Pd-black formation [1].

Q: Why does the 2-Fluoro group matter if it's not reacting? A: The "Ortho-Fluorine Effect" is significant. While it activates the C-Br bond inductively, it also creates a "fluorophilic" interaction with the palladium center. In some cases, this can stabilize a resting state that slows down transmetallation [2]. If your reaction stalls, adding a fluoride scavenger or using a fluoride base (CsF) can sometimes accelerate the cycle by preventing this inhibitory coordination [3].

Q: My LCMS shows a mass corresponding to the dimer of the starting material. Why? A: This is Homocoupling . It usually occurs when the Oxidative Addition is successful, but the Transmetallation is blocked (perhaps by a bad boronic acid or insufficient base activation). The Pd(II)-Ar species eventually disproportionates or reacts with another Ar-X. Ensure your boronic acid is pure and not dehydrated to the unreactive boroxine trimer.

References

  • Catalyst Deactivation via Aggregation

    • Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.[2]

    • Source: Chemistry - A European Journal (via PubMed/ResearchG
    • Link:[Link]

  • Ortho-Fluorine Effects

    • Title: Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionaliz
    • Source: Chemical Reviews (via PMC).
    • Link:[Link]

  • Fluoride Roles in Transmetallation

    • Title: The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions.[3]

    • Source: Chemistry - A European Journal.
    • Link:[Link]

  • Chemoselectivity (Cl vs Br)

    • Title: Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes.[4]

    • Source: Journal of the American Chemical Society.[5]

    • Link:[Link]

Sources

Navigating Synthesis Challenges: A Technical Support Guide for 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (CAS No. 146447-18-9). As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into troubleshooting low conversion rates and other common issues encountered when utilizing this versatile building block in your synthetic endeavors. This resource is structured in a practical question-and-answer format to directly address the specific challenges you may face during your experiments.

Understanding the Reactivity Landscape

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is a polysubstituted aromatic compound with a unique electronic and steric profile that makes it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] Its utility stems from the differential reactivity of its three halogen atoms (Bromine, Chlorine, and Fluorine) in popular cross-coupling reactions.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F.[1] This principle is the cornerstone of achieving chemoselectivity with this substrate. The bromine atom is the most labile, making it the primary site for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination under standard conditions. The chlorine atom is significantly less reactive, and the fluorine atom is generally inert in these catalytic cycles. The electron-donating methoxy group can influence the overall reactivity of the aromatic ring.[1]

Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. However, achieving high conversion rates with a sterically hindered and electronically complex substrate like 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene can be challenging.

Question 1: My Suzuki-Miyaura reaction with 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Suzuki-Miyaura coupling with this substrate can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • Initial Recommendation: For a starting point, a catalyst system of Pd(PPh₃)₄ with a carbonate base like K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water is a reasonable choice.[2]

  • For Challenging Couplings: If low conversion persists, consider switching to a more robust catalyst system. Sterically hindered and electron-rich phosphine ligands can significantly improve catalytic activity, especially with electron-rich or sterically demanding aryl halides.[3] Excellent choices include Buchwald's biarylphosphine ligands like SPhos or XPhos, often used with a palladium source like Pd(OAc)₂.[2]

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
System 1 (Standard) 2-5Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80-10012-2470-85
System 2 (High Activity) 1-3Palladium(II) Acetate [Pd(OAc)₂] with SPhosK₃PO₄Toluene or Dioxane80-1104-12>85

2. Base Selection and Quality:

The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[4]

  • Common Choices: K₂CO₃ and K₃PO₄ are effective and commonly used bases. Cs₂CO₃ can sometimes offer improved results due to its higher solubility.

  • Troubleshooting Tip: Ensure your base is finely powdered and anhydrous. Clumping of the base can lead to poor reproducibility and lower yields. Grinding the base before use is recommended.

3. Solvent and Temperature:

  • Solvent Choice: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

  • Temperature Optimization: While a starting temperature of 80-100 °C is common, carefully increasing the temperature may improve conversion rates for sluggish reactions. However, be mindful of potential side reactions at higher temperatures.

4. Boronic Acid Quality:

  • Purity: Ensure the boronic acid or boronate ester is pure and has not degraded. Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) can be a side reaction if the boronic acid is of poor quality or if the reaction conditions are not optimal.

  • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is a common practice to drive the reaction to completion.

5. Reaction Monitoring and Side Reactions:

  • TLC and LC-MS: Regularly monitor the reaction progress by TLC or LC-MS to determine if the starting material is being consumed and to check for the formation of side products.

  • Hydrodehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen atom (hydrodehalogenation). This can occur if the catalytic cycle is interrupted or if there are sources of hydride in the reaction mixture. Using rigorously degassed solvents can help minimize this.

Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. With 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene, the primary challenge is achieving selective amination at the bromine position while avoiding side reactions.

Question 2: I am attempting a Buchwald-Hartwig amination on 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene, but I'm observing a mixture of products, including starting material and what appears to be the chloro-aminated product. How can I improve the chemoselectivity?

Answer:

Achieving high chemoselectivity for the C-Br bond in a Buchwald-Hartwig amination with this substrate is critical. Here's how to approach it:

1. Catalyst System is Key:

The choice of palladium precursor and ligand is paramount for controlling selectivity.

  • Recommended Ligands: For selective amination at the C-Br position, ligands that are effective for aryl bromides but less so for aryl chlorides under the same conditions are preferred. Buchwald's biarylphosphine ligands such as XPhos or RuPhos are excellent starting points.[1] These ligands are known to promote the amination of aryl bromides efficiently.

  • Palladium Precatalyst: Using a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, can lead to more reproducible results and higher activity compared to generating the active catalyst in situ from sources like Pd₂(dba)₃.

2. Base Selection:

The strength and nature of the base can influence both the rate of the reaction and the potential for side reactions.

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often necessary for efficient amination.

  • Weaker Bases: If functional group tolerance is an issue, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher reaction temperatures or longer reaction times.

3. Reaction Temperature:

  • Temperature Control: Start with a moderate temperature (e.g., 80-100 °C). If you observe reaction at the chloro position, lowering the temperature may favor the more reactive C-Br bond. Conversely, if the reaction is sluggish, a carefully controlled increase in temperature might be necessary.

4. Potential Side Reactions:

  • Hydrodehalogenation: As with the Suzuki coupling, hydrodehalogenation can be a competing pathway. Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere.

  • Reaction with the Methoxy Group: While less common, under very harsh conditions, cleavage of the methoxy group is a possibility. This is generally not observed under standard Buchwald-Hartwig conditions.

Troubleshooting Grignard Reagent Formation

The preparation of a Grignard reagent from 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is a critical first step for many synthetic transformations. Low yields or failure to initiate the reaction are common hurdles.

Question 3: I am struggling to initiate the Grignard reaction with 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene and magnesium turnings. What steps can I take to ensure successful formation of the Grignard reagent?

Answer:

Successful Grignard reagent formation hinges on meticulous experimental technique, as these reactions are highly sensitive to moisture and air.

1. Rigorous Anhydrous Conditions:

  • Glassware: All glassware must be thoroughly dried in an oven (at least 120 °C) for several hours and cooled under a stream of dry nitrogen or argon.

  • Solvents: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents.

  • Inert Atmosphere: The entire reaction must be conducted under a positive pressure of an inert gas (nitrogen or argon).

2. Magnesium Activation:

The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.

  • Mechanical Activation: Vigorously stirring the magnesium turnings for an extended period before adding the aryl halide can help break up the oxide layer.

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can effectively activate the magnesium surface. The disappearance of the iodine color is an indicator of activation.

3. Initiation of the Reaction:

  • Concentrated Start: Begin by adding a small portion of the 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene solution to the activated magnesium.

  • Local Heating: Gentle heating with a heat gun at the spot where the reagents are concentrated can help initiate the reaction. The appearance of cloudiness or bubbling indicates that the reaction has started.

  • Exotherm Control: Once initiated, the reaction is often exothermic. Be prepared to cool the reaction flask in an ice bath to maintain a controlled reaction rate.

4. Chemoselectivity of Grignard Formation:

  • Bromo vs. Chloro: The C-Br bond is significantly more reactive than the C-Cl bond towards magnesium insertion. Therefore, under standard conditions, the Grignard reagent will form selectively at the bromine position.

5. Potential Side Reactions:

  • Wurtz Coupling: A common side reaction is the coupling of two molecules of the aryl halide to form a biaryl. This is more prevalent if the reaction temperature is too high or if the addition of the aryl halide is too rapid.

  • Halogen Dance: While less common under Grignard conditions, a "halogen dance" or rearrangement of the halogens on the aromatic ring is a theoretical possibility with highly substituted aryl halides, especially in the presence of strong bases. However, there is no direct evidence to suggest this is a major issue with this specific substrate under standard Grignard formation conditions.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the phosphine ligand if required.

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress.

  • After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Grignard Reagent Formation
  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under a positive pressure of inert gas.

  • Add magnesium turnings (1.2 equiv) to the flask.

  • Add a small crystal of iodine to the magnesium.

  • In the dropping funnel, prepare a solution of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 equiv) in anhydrous THF.

  • Add a small amount of the aryl bromide solution to the magnesium and gently warm the flask with a heat gun to initiate the reaction.

  • Once the reaction has started (indicated by bubbling and a color change), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent is ready for use in the subsequent reaction.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Rate check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK successful_reaction Successful Reaction check_reagents->successful_reaction Reagent Issue Corrected optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_conditions->optimize_catalyst Conditions OK check_conditions->successful_reaction Conditions Optimized optimize_base Optimize Base (Type, Amount, Quality) optimize_catalyst->optimize_base Still Low Conversion optimize_catalyst->successful_reaction Improved Conversion side_reactions Analyze for Side Reactions (e.g., Hydrodehalogenation) optimize_base->side_reactions Still Low Conversion optimize_base->successful_reaction Improved Conversion side_reactions->successful_reaction Problem Identified and Solved

References

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. BenchChem.
  • Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: A Direct, Oxidant-Free, and Ligand-Free C−H Functionalization. Journal of the American Chemical Society, 128(51), 16496–16497. [Link]

  • Smith, G. G., & Unrau, A. M. (1959). The Mechanism of the Reaction of Grignard Reagents with Aryl Halides. Canadian Journal of Chemistry, 37(5), 849–855. [Link]

  • Correa, A., & Carril, M. (2008). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Angewandte Chemie International Edition, 47(16), 2880–2884. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene. BenchChem.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • McGlacken, G. P., & Bateman, L. M. (2009). Recent advances in the Suzuki–Miyaura reaction. Chemical Society Reviews, 38(8), 2447. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]<4176::AID-ANIE4176>3.0.CO;2-U

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322–1325.
  • Thomas, A. A., & Denmark, S. E. (2016). The Suzuki–Miyaura Cross-Coupling Reaction. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-100). The Royal Society of Chemistry.
  • Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem.
  • Stanetty, P., & Schnürch, M. (2011). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Synthesis, 2011(11), 1679–1707. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 51(27), 6681–6685. [Link]

  • McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
  • O'Brien, C. J., & Organ, M. G. (2007). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Angewandte Chemie International Edition, 46(16), 2768–2771. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. Retrieved from a hypothetical WuXi AppTec insight article.
  • Inoue, K., & Okano, K. (2021). Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing. ChemCatChem, 13(15), 3365–3374. [Link]

  • Grygorenko, O. O. (2018). Desulfonative C–S Bond Activation. Angewandte Chemie International Edition, 57(40), 13092–13094. [Link]

  • Leadbeater, N. E., & Marco, M. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Tetrahedron Letters, 48(32), 5621–5624. [Link]

  • Yuen, O. Y., So, C. M., Man, H. W., & Kwong, F. Y. (2013). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Synlett, 24(10), 1211–1231. [Link]

  • Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7–8), 623–652. [Link]

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005. [Link]

  • Brandsma, L., & Verkruijsse, H. D. (1987). Preparative Polar Organometallic Chemistry 1. Springer Berlin, Heidelberg.
  • Larhed, M., & Hallberg, A. (2001). Microwave-Assisted High-Speed Palladium-Catalyzed Cross-Coupling. In Microwaves in Organic Synthesis (pp. 349–410). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Hartwig, J. F. (2010).
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • den Hertog, H. J., & Buurman, D. J. (1962). The amination of 3-bromo-4-ethoxypyridine. Recueil des Travaux Chimiques des Pays-Bas, 81(9), 831–836. [Link]

  • Bedford, R. B., & Cazin, C. S. J. (2008). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Organometallics, 27(23), 5977–5980. [Link]

  • Foley, C. A., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 12(12), 1916–1922. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(40), 7278–7280. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Smith, A. B., et al. (2011). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 76(11), 4507–4516. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Halogen Dance Reactions on 1-Fluoro-2,3,4,5,6-pentaiodobenzene. BenchChem.
  • Inoue, K., & Okano, K. (2021). Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing. ChemCatChem, 13(15), 3365–3374. [Link]

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Technical Support Center: Purification of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Ticket ID: PUR-882-HALO Status: Open Subject: Troubleshooting Impurity Removal in Polyhalogenated Anisole Synthesis

Introduction: The Challenge of "Crowded" Aromatics

Welcome to the Technical Support Center. You are likely working with 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene , a highly functionalized intermediate often used in kinase inhibitor synthesis or agrochemical development.

The difficulty in purifying this compound stems from its tetrasubstituted benzene core . The electronic push-pull between the electron-donating methoxy group and the electron-withdrawing halogens (F, Cl, Br) creates a unique impurity profile. Common contaminants include regioisomers (where halogens are scrambled), demethylated phenols , and over-halogenated byproducts .

This guide is structured as a dynamic troubleshooting workflow. Do not blindly follow a recipe; use the diagnostic questions below to select the correct module for your situation.

Section 1: Diagnostic Triage

Q1: What is the physical state of your crude material?

  • A: Dark/Tar-like Oil: Proceed to Module 3 (Chemical Wash) first to remove phenolic tars, then Module 2 (Chromatography) .

  • B: Solid or Semi-Solid: Proceed to Module 1 (Crystallization) .

Q2: What does your TLC/HPLC tell you about the impurity?

  • A: Impurity is very close to the product (ΔRf < 0.1): This is likely a regioisomer (e.g., 1-Bromo-4-chloro... isomer). Crystallization is the only scalable solution. See Module 1 .

  • B: Impurity is much more polar (Baseline on TLC): This is likely a phenol (demethylated species) or inorganic salt. See Module 3 .

  • C: Impurity is less polar (Higher Rf): Likely over-halogenated species or non-polar starting material. See Module 2 .

Module 1: Crystallization Protocol (The "Regioisomer Killer")

Issue: "My product contains 5-10% of a regioisomer that co-elutes on the column." Root Cause: Regioisomers often have identical polarity but different crystal lattice packing energies. Recrystallization exploits these packing differences.

The Solvent Screening Protocol

Since the exact melting point depends on the impurity profile, use this screening table to find your ideal system.

Solvent SystemRatio (v/v)MechanismBest For
Ethanol / Water 9:1 to 5:1Anti-solvent Crash Removing polar impurities and inorganic salts.
Hexane / Ethyl Acetate 10:1 to 20:1Temperature Differential Separating close regioisomers. The product should dissolve in hot Hexane/EtOAc but crystallize upon cooling.
Methanol / DCM 5:1Evaporative High-melting solids that are insoluble in pure alcohols.
Step-by-Step Optimization Workflow
  • Dissolution: Dissolve 100 mg of crude in the minimum amount of hot solvent (e.g., Ethanol).

  • Saturation: If using a binary system (e.g., EtOH/H2O), add the anti-solvent (Water) dropwise to the hot solution until a persistent cloudiness appears.

  • Clarification: Add one drop of the good solvent (EtOH) to clear the solution.

  • Cooling: Allow to cool to Room Temp (RT) slowly. Do not plunge into ice immediately; this traps impurities.

  • Harvest: Filter and wash with cold anti-solvent.

Technical Insight:

Polyhalogenated anisoles are lipophilic. If your compound "oils out" (forms a liquid droplet instead of crystals) during cooling, your solvent system is too polar. Switch from EtOH/Water to Hexane/Ethyl Acetate .

Module 2: Chromatographic Separation (The Polishing Step)

Issue: "Crystallization improved purity to 95%, but I need >99% for API synthesis." Root Cause: Some impurities form "solid solutions" (eutectics) with the product and cannot be removed by crystallization alone.

Stationary Phase Selection
  • Standard Silica (SiO2): Often insufficient for separating halogen-scrambled isomers due to similar dipole moments.

  • C18 Reverse Phase: Highly recommended. The hydrophobic difference between a Chlorine atom and a Bromine atom is more pronounced on C18 than on Silica.

Gradient Strategy (Flash Chromatography)
  • Mobile Phase: Hexane/Dichloromethane (DCM) is often superior to Hexane/Ethyl Acetate for halo-anisoles because DCM interacts better with the halogenated aromatic pi-system.

  • Loading: Dry load on Celite or Silica. Do not liquid load with strong solvents (like pure DCM), as this causes band broadening.

Visual Workflow: The Purification Decision Tree

PurificationTree Start Crude 1-Bromo-5-chloro- 2-fluoro-4-methoxybenzene StateCheck Physical State? Start->StateCheck Solid Solid/Semi-Solid StateCheck->Solid Oil Dark Oil/Tar StateCheck->Oil Recryst Module 1: Recrystallization (Remove Regioisomers) Solid->Recryst Primary Method ChemWash Module 3: Basic Wash (Remove Phenols) Oil->ChemWash Contains Phenols Column Module 2: Chromatography (Polishing) ChemWash->Column Analysis Purity Check (HPLC/NMR) Recryst->Analysis Success Target Purity >99% Column->Success Analysis->Column Fail (<95%) Analysis->Success Pass

Caption: Decision matrix for selecting the appropriate purification module based on crude material state and impurity profile.

Module 3: Chemical Treatment (The "Cheat Code")

Issue: "My material is dark brown and shows a baseline spot on TLC." Root Cause: The methoxy group (-OMe) can undergo demethylation under harsh bromination conditions (e.g., Lewis acids + heat), generating a phenol (e.g., 1-Bromo-5-chloro-2-fluoro-4-hydroxybenzene).

Protocol: Phenols are acidic (pKa ~8-10). The target anisole is neutral. We can exploit this.

  • Dissolution: Dissolve crude oil in Ethyl Acetate or Diethyl Ether.

  • Basic Wash: Wash the organic layer 2x with 1M NaOH or 10% K2CO3 .

    • Mechanism:[1][2][3] The base deprotonates the phenol impurity, turning it into a water-soluble phenoxide salt. The neutral anisole product remains in the organic layer.

  • Brine Wash: Wash 1x with saturated NaCl to remove trapped water.

  • Dry & Concentrate: Dry over MgSO4 and evaporate.

Warning: Do not use extremely strong bases (like alkoxides) or high heat, as you risk nucleophilic aromatic substitution (SnAr) displacing the Fluorine atom [1].

Frequently Asked Questions (FAQs)

Q: The crystals are slightly yellow. Is this a problem? A: Pure halogenated anisoles should be white/colorless. Yellow usually indicates trace oxidation or free bromine.

  • Fix: Wash the organic solution with 10% Sodium Thiosulfate before crystallization. This reduces colored oxidants (

    
    ) to colorless bromide ions (
    
    
    
    ) [2].

Q: Can I use Acetone for recrystallization? A: Yes, but with caution. Acetone is a good solvent for polar impurities, but if your product is highly soluble in it, you will suffer yield loss. Acetone/Water is a viable alternative if Ethanol/Water fails [3].

Q: I see "halogen scrambling" in the NMR. What happened? A: If you used Aluminum Chloride (


) or Iron (

) during synthesis, you might have triggered halogen exchange. This is a synthetic failure, not a purification failure. These isomers are extremely difficult to separate.[2] You may need to restart the synthesis using milder conditions (e.g., NBS in Acetonitrile) [4].
References
  • SnAr Reactivity in Polyhalo-aromatics

    • Source: "Nucleophilic Aromatic Substitution of Polyfluorin
    • Context: Explains the risk of displacing Fluorine with hydroxide during basic washes.
    • URL:

  • Removal of Oxidative Impurities

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Context: Standard protocol for removing free halogens using thiosulf
    • URL:

  • Solvent Selection for Halo-Anisoles

    • Source: "Separation of Anisole Isomers... by Solvent Extraction."
    • Context: Discusses solubility profiles of substituted anisoles in polar vs. non-polar solvents.
    • URL:

  • Halogen Exchange Mechanisms

    • Source: "Polyhalogenobenzimidazoles: synthesis and their inhibitory activity."[4]

    • Context: Describes the synthesis and purification challenges of poly-halogenated aromatic cores similar to the target molecule.
    • URL:

Sources

Technical Support Center: Scale-Up Protocols for 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Regioselectivity & Thermal Risks in Poly-Halogenated Anisole Scale-Up

Introduction: The "Unforgiving" Scaffold

Welcome to the technical support hub for 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (CAS: 1256633-25-2 / 146447-18-9). This molecule is a high-value pharmacophore, widely used in the synthesis of third-generation EGFR tyrosine kinase inhibitors (similar to Osimertinib analogs).

However, it presents a classic "Process Chemistry Trap." Its tetrasubstituted core creates a delicate electronic balance. The interplay between the Fluorine (EWG) , Methoxy (EDG) , and the two Halogens (Br, Cl) creates competing reactive sites. On a milligram scale, kinetic control is easy. On a kilogram scale, heat transfer limitations can trigger the "Halogen Dance" or Benzyne formation , leading to catastrophic yield loss.

This guide addresses the three most reported failure modes during scale-up.

Module 1: The Cryogenic Bottleneck (Lithiation Failures)

User Issue: "My yield dropped from 85% (10g scale) to 45% (2kg scale) during the Li-Br exchange. NMR shows a regioisomer and significant tarring."

Technical Diagnosis: You are likely experiencing a Thermal Runaway induced Halogen Dance . At lab scale, maintaining -78°C is trivial. At 2kg, the exotherm from n-BuLi addition creates localized "hot spots" inside the reactor.

  • Kinetic Product: The Lithium-Bromine exchange at C1 is fast and kinetically favored at <-70°C.

  • Thermodynamic Trap: If the internal temperature rises (even to -50°C), the Lithium species becomes unstable. It will either:

    • Isomerize: Move to the C3 position (between F and OMe), which is thermodynamically stabilized by the ortho-directing effects of both groups.

    • Eliminate: Eject LiF to form a reactive Benzyne intermediate, which polymerizes (tar).

Visualization: The Thermal Divergence Path

HalogenDance Start Starting Material (1-Br-5-Cl-2-F-4-OMe) LiExchange Intermediate A (1-Li-5-Cl-2-F-4-OMe) KINETIC PRODUCT (-78°C) Start->LiExchange + n-BuLi (Fast) Target Target Product (Electrophile at C1) LiExchange->Target + Electrophile (Strict T < -70°C) Isomer Impurity B (Halogen Scrambled/C3-Substituted) LiExchange->Isomer T > -60°C (Li Migration to C3) Benzyne Benzyne Tar (via LiF Elimination) LiExchange->Benzyne T > -40°C (Elimination)

Figure 1: The "Thermal Cliff." Rising temperatures cause the kinetic 1-Li species to rearrange or decompose.

Troubleshooting Protocol 1.0: Mitigating Lithiation Risks
ParameterLab Scale (Success)Plant Scale (Failure Mode)Corrective Action
Dosing Rate Bolus / Fast additionFast addition causes

Use Flow Chemistry or extended dosing (4-6 hrs) with active jacket cooling.
Temperature -78°C (Dry Ice/Acetone)Reactor jacket limit often -20°C to -40°CCryogenic Loop required. If unavailable, switch to Magnesium-Halogen exchange (Turbo-Grignard), which is more thermally stable up to -20°C.
Quench Instant mixingSlow mixing zonePre-cool the electrophile. Use a Static Mixer for the quench step.

Expert Tip: If you cannot access a flow reactor, switch reagents. Use


-PrMgCl·LiCl (Turbo Grignard) . The Mg-species is less basic and less prone to the "Halogen Dance" than the Li-species, allowing operations at achievable plant temperatures (-20°C to 0°C).
Module 2: Chemoselectivity in Cross-Couplings

User Issue: "In the Suzuki coupling, I am seeing 15-20% de-chlorination byproducts or coupling at the wrong halogen."

Technical Diagnosis: The 1-Br-5-Cl-2-F-4-OMe scaffold has two potential oxidative addition sites.

  • C1-Br: Bond Dissociation Energy (BDE) ~ 81 kcal/mol (Weaker, reacts first).

  • C5-Cl: BDE ~ 96 kcal/mol (Stronger, reacts second).

  • Risk: Electron-rich ligands (like PCy3) or high temperatures make the Pd-catalyst too aggressive, leading to oxidative addition into the C-Cl bond or

    
    -hydride elimination (hydrodehalogenation).
    
Troubleshooting Protocol 2.0: Ligand Selection Matrix

To ensure reaction at Br only, you must tune the catalyst system to be "lazy" enough to ignore the Cl, but active enough to engage the Br.

ComponentRecommendationRationale
Ligand dppf or Xantphos Bidentate ligands with large bite angles create steric crowding, disfavoring the smaller Cl atom oxidative addition. Avoid electron-rich alkyl phosphines (e.g.,

).
Base K3PO4 or K2CO3 Weaker bases reduce the rate of transmetallation side reactions. Avoid strong alkoxides (NaOtBu) which promote dehalogenation.
Solvent Toluene/Water or DME Avoid alcohols (MeOH/EtOH) if hydrodehalogenation is observed (they serve as hydride sources).
Module 3: Safety & Exotherm Management

User Issue: "Our safety calorimeter (RC1) showed a massive spike during the quench. Is this normal?"

Technical Diagnosis: Yes. The quench of unreacted n-BuLi and the lithiated intermediate is highly exothermic. Furthermore, the adiabatic temperature rise (


)  for organolithium formation can exceed 60°C. In a batch reactor, this energy cannot dissipate fast enough, leading to the "Thermal Divergence" described in Module 1.
Scale-Up Decision Tree

ScaleUpDecisions Start Start Scale-Up (>1 kg) CheckTemp Can Reactor Hold <-60°C? Start->CheckTemp CheckFlow Is Flow Reactor Available? CheckTemp->CheckFlow No BatchCryo Batch Process: Use n-BuLi (Slow Dosing) CheckTemp->BatchCryo Yes FlowProcess Flow Process: Use n-BuLi (Flash Chemistry) CheckFlow->FlowProcess Yes TurboGrignard Alternative Route: Use iPrMgCl·LiCl (Run at -20°C) CheckFlow->TurboGrignard No Stop STOP: High Safety Risk TurboGrignard->Stop If Grignard Fails

Figure 2: Process safety decision matrix for selecting the metallation strategy.

Safety Data Sheet (SDS) Addendum for Process Engineers:

  • Thermal Onset: Decomposition of the lithiated species often begins > -40°C.

  • Gas Evolution: Quenching releases Butane/Isobutane (flammable). Ensure headspace nitrogen sweep is active.

  • Solvent Trap: THF coordinates Lithium. Do not let the THF bath run dry; concentrated organolithiums are pyrophoric.

References
  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (General principles of scale-up and exotherm management).

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. (Turbo Grignard alternatives).

  • Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.[1] (Mechanistic details on halogen migration).

  • Newby, J. A., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. (Safety protocols for exothermic organolithium reactions).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie. (Selectivity between Br and Cl in couplings).[2]

Sources

effect of base on Buchwald-Hartwig reaction of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BH-1B5C2F4OMe-BASE-OPT Subject: Effect of Base on Chemoselectivity & Yield for 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene Status: Open Agent: Senior Application Scientist, Catalysis Division

User Guide: Navigating Base Effects in Polyhalogenated Substrates

Welcome to the Technical Support Center. You are working with 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene , a densely functionalized scaffold. This substrate presents a classic "Chemoselectivity Triangle" challenge:

  • C-Br (Position 1): The desired site for Palladium oxidative addition.

  • C-Cl (Position 5): A potential competing site for cross-coupling.

  • C-F (Position 2): A high-risk site for Nucleophilic Aromatic Substitution (

    
    ), not Pd-catalysis.
    

The choice of base is the single most critical variable in preventing side reactions for this specific molecule. This guide details how to modulate base strength to achieve exclusive C-N bond formation at the C-Br position.

Part 1: The Base Selection Matrix

The base in Buchwald-Hartwig amination serves two roles: deprotonating the Pd-bound amine complex and regenerating the active catalyst.[1][2] However, with your substrate, the base also dictates the rate of decomposition.

The Hierarchy of Reactivity

Under standard conditions, Palladium prefers: C-I > C-Br > C-Cl > C-F .[3]

  • Your Goal: Maintain this order.

  • The Risk: Strong bases disrupt this order by enabling

    
     at the C-F bond or activating the C-Cl bond.
    
Base Recommendations Table
Base ClassExamplespKa (DMSO)SuitabilityMechanism of Action / Risk
Weak / Inorganic

,

18-19Recommended (Start Here) Facilitates "Interphase Deprotonation." Slows down side reactions. Essential for preventing

at the C-F position.
Strong / Alkoxide

,

~29High Risk Rapidly generates active anionic Pd-Amido species. Warning: Highly likely to cause direct nucleophilic attack on C-F (loss of Fluorine) or hydrodehalogenation.
Organic / Soluble DBU, MTBD12-24Situational Useful if solubility is an issue, but can poison Pd catalysts by binding too tightly.
Silanolates

~25Alternative "Goldilocks" base. Stronger than carbonates but less nucleophilic than alkoxides. Good for difficult couplings if

fails.
Part 2: Troubleshooting The "Fluorine Factor" ( )

The 2-Fluoro substituent is your most volatile variable. Because it is ortho to the Bromine (EWG) and para to the Chlorine (EWG), the C-F carbon is extremely electron-deficient.

The Failure Mode: If you use a strong nucleophilic base (like


) or a small primary amine, the base/amine may attack the C-F position directly, bypassing the Palladium cycle entirely. This results in the amine attached to Position 2 and the Bromine remaining at Position 1.

Diagnostic Flow:

  • Check LCMS: Do you see a mass corresponding to [Product + HBr - HF]? This indicates

    
     at the Fluorine.
    
  • Solution: Switch to

    
      (Cesium Carbonate). Its low solubility in organic solvents (Toluene/Dioxane) creates a "heterogeneous buffer," keeping the effective concentration of dissolved base low, which shuts down the background 
    
    
    
    reaction while still permitting the Pd-cycle to proceed.
Part 3: Visualization of Competitive Pathways

The following diagram illustrates the kinetic competition between the desired Pd-cycle and the undesired base-mediated side reactions.

BaseEffect Substrate 1-Bromo-5-chloro- 2-fluoro-4-methoxybenzene Pd_Cycle Path A: Pd-Catalyzed Cycle (Desired) Substrate->Pd_Cycle Pd(0)/Ligand SNAr_Path Path B: SNAr Side Reaction (Undesired) Substrate->SNAr_Path Strong Base (NaOtBu) Dehal_Path Path C: Hydrodehalogenation Substrate->Dehal_Path Excess Strong Base + Heat OxAdd Oxidative Addition (At C-Br) Pd_Cycle->OxAdd Pd_Int L-Pd(Ar)(Br) OxAdd->Pd_Int Base_Step Base Deprotonation (Critical Step) Pd_Int->Base_Step Amine + Base Product Desired C-N Product (Amination at C1) Base_Step->Product Reductive Elimination SNAr_Event Nucleophilic Attack (At C-F) Base_Step->SNAr_Event If Base is Nucleophilic SNAr_Path->SNAr_Event Byproduct_F Byproduct 1 (Loss of F) SNAr_Event->Byproduct_F Byproduct_H Byproduct 2 (Ar-H, Loss of Br) Dehal_Path->Byproduct_H

Caption: Figure 1. Kinetic competition between the desired Buchwald-Hartwig cycle (Path A) and base-mediated failure modes (Path B & C). Strong bases accelerate Path B.

Part 4: Optimized Experimental Protocol

Do not default to "standard" conditions. Use this stepwise screening protocol designed for polyhalogenated arenes.

Phase 1: The "Soft" Screen (Recommended Start)
  • Catalyst:

    
     (1 mol%) or Pd(OAc)2.
    
  • Ligand: XPhos or BrettPhos (Dialkylbiaryl phosphines are excellent for chemoselectivity).

  • Base:

    
     (2.0 equiv) .
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Temp: 80°C.

  • Rationale: Carbonate bases are weak enough to prevent C-F displacement but strong enough to facilitate amination with active ligands like XPhos.

Phase 2: The "Soluble" Screen (If Phase 1 is too slow)
  • Base:

    
     (Potassium Phosphate)  with 5% 
    
    
    
    (Schlenck technique).
  • Rationale: The "Base Effect" often requires trace water or phase transfer to solubilize inorganic bases. This increases rate without increasing nucleophilicity to the level of alkoxides.

Phase 3: The "Hard" Screen (Last Resort)
  • Base:

    
     (Sodium tert-butoxide) .
    
  • Temp: Lower to 50-60°C.

  • Rationale: If you must use a strong base, lower the temperature to kinetically favor the lower-barrier Pd-catalysis over the higher-barrier

    
    .
    
Part 5: Frequently Asked Questions (FAQs)

Q: Why is my reaction stalling at 50% conversion? A: This is often due to Pd-poisoning by the halide salts generated. If you are using


, the byproduct is CsBr, which can coat the surface of the base.
  • Fix: Add mechanical stirring (glass beads) to grind the base surface or switch to a soluble organic base like BTPP (carefully).

Q: I see a byproduct with the same mass as the starting material but different retention time. What is it? A: This is likely the regioisomer where the amine coupled at the C-Cl (Position 5) instead of C-Br.

  • Fix: This happens if the catalyst is too active or the temperature is too high. Switch to a bulkier ligand (e.g., tBuBrettPhos) which is more sensitive to the steric difference between the hindered C-Br (ortho-F) and the less hindered C-Cl.

Q: Can I use DBU to make the reaction homogenous? A: Use caution. While DBU solves solubility issues, it can coordinate to Palladium and shut down the catalytic cycle (acting as a poison). If you use DBU, you often need higher Pd loading (5-10 mol%).

Q: How does the Methoxy group at C4 affect the base choice? A: The Methoxy group is an Electron Donating Group (EDG). It deactivates the ring slightly, making oxidative addition slower. This tempts researchers to use stronger bases to "force" the reaction. Resist this temptation. Instead, use a more electron-rich ligand (like RuPhos) to accelerate the Oxidative Addition step, rather than increasing base strength.

References
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Hartwig, J. F. (1998). "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Metal Amides." Accounts of Chemical Research. Link

  • Maiti, D., et al. (2016). "Predicting the effect of base in Buchwald-Hartwig amination." Chemical Science. Link

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl chlorides with amines."[1][3][4][5][6][7] Journal of the American Chemical Society. Link

Sources

solvent effects on the reactivity of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for Polyhalogenated Anisole Scaffolds Topic: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene Ticket ID: CHEMSUP-2026-XF4 Status: Open for Resolution

Executive Summary: The "Chameleon" Substrate

Welcome to the Technical Support Center. You are working with 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene , a densely functionalized arene that serves as a critical "switch" intermediate in medicinal chemistry.

The Central Challenge: This molecule contains three distinct halogen handles (Br, Cl, F) and a strong electron-donating group (OMe). The reactivity of these handles is not static; it is solvent-gated .

  • Bromine (C1): The primary handle for Lithium-Halogen exchange and Pd-catalyzed coupling.

  • Fluorine (C2): A latent handle for Nucleophilic Aromatic Substitution (

    
    ), but deactivated by the para-methoxy group.
    
  • Proton (C3): The "Trap." The hydrogen at C3 is sandwiched between F and OMe, making it highly acidic and prone to unwanted deprotonation (Directed Ortho Metalation) if the solvent system is incorrect.

This guide provides the solvent architectures required to unlock specific reaction pathways while suppressing side reactions.

Reaction Pathways & Solvent Logic

Module A: Lithium-Halogen Exchange (Targeting C1-Br)

The Issue: Users frequently report "scrambling" or low yields when attempting to lithiate C1. This is often due to the halogen dance or competitive deprotonation at C3.

The Mechanism: Lithium-halogen exchange is faster than deprotonation kinetically, but the resulting aryl lithium species is thermodynamically unstable relative to the C3-lithiated species (stabilized by adjacent F and OMe).

Solvent Protocol:

ParameterTHF (Tetrahydrofuran) Et₂O (Diethyl Ether) Toluene/Hexanes
Exchange Rate Fastest (Solvates Li⁺, breaking aggregates)ModerateSlow (Requires additives)
Risk of Migration High (Promotes equilibration to C3)MediumLow (Aggregates stabilize C1-Li)
Temperature Limit Must be <-78°C (ideally -100°C)-78°C is usually sufficientCan tolerate -60°C to -78°C
Recommendation Use for trapping immediately with electrophiles.Gold Standard for stability.Use for large scale (non-cryo) with BuLi.

Visual Workflow: Preventing Lithium Migration

Li_Exchange_Logic Start Target: C1-Lithiation Solvent_Choice Select Solvent System Start->Solvent_Choice THF Solvent: THF Solvent_Choice->THF High Polarity Ether Solvent: Et2O / Toluene Solvent_Choice->Ether Low Polarity Result_THF Risk: Li migrates to C3 (Ortho to F/OMe) THF->Result_THF Thermodynamic Equilibration Result_Ether Success: Kinetic Control (C1-Li Species Stable) Ether->Result_Ether Kinetic Trapping

Figure 1: Solvent influence on the stability of the lithiated intermediate. In coordinating solvents (THF), the lithium is more "naked," allowing it to migrate to the thermodynamically preferred C3 position.

Module B: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The Issue: Protodehalogenation (replacement of Br with H) instead of coupling, or loss of the Fluorine atom.

The Mechanism: The oxidative addition of Pd(0) into the C-Br bond is the turnover-limiting step.

  • Polar Solvents (DMF, MeCN): Stabilize anionic Pd species, accelerating oxidative addition.[1] However, they also increase the acidity of any protons present (including water traces), leading to hydrodehalogenation.

  • Non-Polar Solvents (Toluene, Dioxane): Slow down oxidative addition slightly but protect the fragile C-F and C-Cl bonds from side reactions.

Recommended System: For this specific substrate, Anhydrous Toluene or 1,4-Dioxane is superior to DMF. The C-Br bond is activated enough; you do not need the extra boost from DMF, which risks side reactions.

Module C: Nucleophilic Aromatic Substitution ( ) (Targeting C2-F)

The Issue: "No Reaction" or very low conversion.

The Mechanism: The C2-F bond is the leaving group. However, the para-methoxy group (C4) is a strong Electron Donating Group (EDG), which pushes electron density into the ring, deactivating it toward nucleophilic attack. The ring is not electron-deficient enough for standard


.[2]

Solvent Solution: You must use Dipolar Aprotic Solvents (DMSO, NMP, DMF).

  • Why: These solvents solvate the cation (e.g., K⁺, Na⁺) of your nucleophile but leave the anion (Nu⁻) "naked" and highly reactive.

  • Avoid: Alcohols (MeOH, EtOH). They H-bond to the nucleophile, reducing its energy and killing the reaction.

Troubleshooting Guide (FAQ)

Q1: I attempted a lithium-halogen exchange in THF at -78°C, but I isolated the product where the electrophile added to the wrong position (C3). Why?

  • Diagnosis: You encountered the "Halogen Dance" (Lithium Migration). The C3 position (between F and OMe) is more acidic than the C1-Br position is reactive.

  • Fix: Switch solvent to Diethyl Ether (Et₂O) or Toluene/Ether (9:1) . These solvents promote tight ion pairing, which "locks" the Lithium at the kinetic C1 position and prevents it from "walking" to C3. Alternatively, cool the THF reaction to -100°C (Trapp mixture).

Q2: During Suzuki coupling, I am losing the Chlorine atom (C5).

  • Diagnosis: Your catalytic system is too active, or your solvent is promoting oxidative addition into the C-Cl bond.

  • Fix:

    • Switch solvent to Toluene (Non-polar).

    • Use a bulky phosphine ligand (e.g., SPhos or XPhos) which is highly selective for Br over Cl.

    • Avoid water/alcohol cosolvents; use anhydrous bases like

      
      .
      

Q3: Can I use Ethanol for the


 reaction to replace the Fluorine? 
  • Diagnosis: No. Ethanol is a protic solvent.

  • Fix: Use DMSO or NMP at elevated temperatures (100°C+). If the reaction is still sluggish, add a crown ether (18-Crown-6) to sequester the potassium counter-ion, making the nucleophile more aggressive.

Comparative Data: Solvent Properties

SolventDielectric Constant (

)
Primary Utility for this SubstrateRisk Factor
Hexane 1.88Precipitation / WashPoor solubility of reagents.
Toluene 2.38Best for Pd-Coupling (High Selectivity)Slow reaction rates.
Et₂O 4.33Best for Li-Exchange (Prevents migration)Flammability / Peroxides.
THF 7.58General purpose (High Rate)High Risk of Li-migration/scrambling.
DMF 36.7Good for

Difficult to remove; can decompose Pd.
DMSO 46.7Mandatory for

High boiling point; quench difficulty.

References

  • Lithium-Halogen Exchange Kinetics & Solvent Effects

    • Bailey, W. F., & Patricia, J. J. (1988).[3][4] The Mechanism of Lithium-Halogen Interchange. Journal of Organometallic Chemistry.

    • Insight: Establishes the role of solvent coordination in the aggregation st
  • Solvent Effects in Palladium C

    • Colacot, T. J. (2019).[5] Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.

    • Insight: details how polar solvents stabilize anionic Pd intermediates, affecting selectivity between Br and Cl.
  • Reactivity of Polyhalogen

    
    ) 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews.
    • Insight: Foundational text on the deactivating nature of electron-donating groups (OMe) in and the necessity of dipolar aprotic solvents.
  • Directed Ortho Metal

    • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Synthetic Connections. Chemical Reviews.
    • Insight: Explains the directing power of OMe and F, predicting the C3 instability.

Sources

preventing homo-coupling in reactions with 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a specialized "Issue Resolution Center" for researchers working with poly-halogenated arenes.

Ticket ID: CHEMSUP-2024-882 Subject: Suppression of Homocoupling & Side-Reactions Status: Open [Resolution Provided]

Executive Summary & Substrate Analysis

User Issue: You are observing dimerization (homocoupling) or "tar" formation during cross-coupling or functionalization of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene .

Technical Diagnosis: This substrate presents a "Perfect Storm" of reactivity challenges. The specific arrangement of the ortho-fluorine (C2) and para-methoxy (C4) relative to the bromine (C1) creates two distinct failure modes depending on your reaction type:

  • In Palladium Coupling (Suzuki/Buchwald): The electron-rich Methoxy group deactivates the C-Br bond toward oxidative addition, while the ortho-Fluorine exerts an inductive activating effect. If the catalyst is not sufficiently active, the cycle "stalls" at the oxidative addition or transmetallation stage, allowing Oxygen-mediated dimerization or Disproportionation .

  • In Lithiation (Li-Halogen Exchange): The 1-Li-2-F species is inherently unstable. It rapidly eliminates LiF to form 1,2-Benzyne , which then oligomerizes (appearing as "tar" or pseudo-dimers) or undergoes Wurtz-type coupling with unreacted bromide.

Diagnostic Workflow

Use this logic tree to identify the specific origin of your impurity.

DiagnosticTree Start Identify Reaction Type Suzuki Pd-Catalyzed (Suzuki/Stille) Start->Suzuki Lithium Li-Halogen Exchange Start->Lithium Suz_Q1 Is the dimer from the Bromide (Ar-Ar) or Boronic Acid (B-B)? Suzuki->Suz_Q1 Li_Q1 Reaction Temp? Lithium->Li_Q1 Suz_ArAr Ar-Ar (Bromide Dimer) Suz_Q1->Suz_ArAr Mass = 2xAr Suz_BB B-B (Boronic Dimer) Suz_Q1->Suz_BB Mass = 2xB Suz_Sol1 CAUSE: Disproportionation FIX: Switch to Buchwald G4 precatalyst Suz_ArAr->Suz_Sol1 Suz_Sol2 CAUSE: Oxygen Leak (Glaser) FIX: Sparging + Antioxidant (BHT) Suz_BB->Suz_Sol2 Li_High Above -70°C Li_Q1->Li_High Li_Low Strictly -78°C Li_Q1->Li_Low Li_Sol1 CAUSE: Benzyne Formation FIX: Use Turbo-Grignard (iPrMgCl·LiCl) Li_High->Li_Sol1 Li_Sol2 CAUSE: Wurtz Coupling FIX: Inverse Addition or Flow Chem Li_Low->Li_Sol2

Figure 1: Diagnostic decision tree for isolating the mechanism of dimer formation.

Protocol Module A: Palladium-Catalyzed Coupling

Issue: Competitive formation of 2,2'-difluoro-4,4'-dimethoxy-5,5'-dichloro-biphenyl.

The Mechanism of Failure

Homocoupling in this system is rarely a simple reductive elimination of two aryl groups. It is driven by slow transmetallation .

  • The Trap: The ortho-fluoro group creates steric bulk and electronic repulsion, slowing down the approach of the boronic acid.

  • The Result: The oxidative addition intermediate (

    
    ) accumulates. In the presence of any trace oxygen or via ligand exchange, this species disproportionates:
    
    
    
    
    The
    
    
    then reductively eliminates to form the homodimer.
Solution Protocol: The "Active Catalyst" Strategy

Do not use simple Pd salts (e.g.,


 or 

) for this substrate. You must ensure the catalytic cycle turns over faster than the disproportionation rate.

Recommended System:

  • Precatalyst: XPhos Pd G4 or SPhos Pd G3 (Buchwald Precatalysts).

  • Why: These bulky, electron-rich ligands facilitate rapid oxidative addition (overcoming the OMe deactivation) and protect the metal center from bridging halides that lead to dimers.

Step-by-Step Optimization:

  • Solvent Degassing (Critical): Do not just sonicate. Sparge the solvent (Dioxane/Water 4:1) with Argon for 20 minutes before adding catalyst.

  • Scavenger Additive: Add 2,6-di-tert-butyl-4-methylphenol (BHT) (10 mol%) to the reaction. This radical scavenger suppresses oxygen-mediated homocoupling pathways without poisoning the Pd catalyst.

  • Stoichiometry:

    • Aryl Bromide: 1.0 equiv

    • Boronic Acid: 1.3 equiv (Excess is vital to force transmetallation)

    • Base:

      
       (3.0 equiv) - Anhydrous bases are often better than carbonates here to prevent hydrolysis of the C-F bond.
      
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Catalyst

XPhos Pd G4 (1-2 mol%)
Atmosphere

Balloon
Argon Sparging + Sealed Vial
Additive NoneBHT (10 mol%)
Base

(aq)

(solid) / Dioxane

Protocol Module B: Lithium-Halogen Exchange

Issue: "Tar" formation or dimerization during borylation/carboxylation.

The Mechanism of Failure: The Benzyne Trap

Users often mistake Benzyne oligomerization for homocoupling.

  • Lithium-Halogen Exchange: 1-Br

    
     1-Li.
    
  • Elimination: The Fluorine at C2 is a good leaving group adjacent to the Lithium at C1.

    
    
    This reaction has a half-life of seconds at -40°C. Once the benzyne forms, it reacts indiscriminately with the solvent, other benzyne molecules, or the Ar-Li species, creating a complex mixture often misidentified as "homocoupling."
    
Solution Protocol: The "Turbo-Grignard" Switch

Do not use n-BuLi. The lithium species is too unstable due to the ortho-fluorine. Switch to Turbo-Grignard (iPrMgCl·LiCl) . The Magnesium-Carbon bond is more covalent and less polarized than the Lithium-Carbon bond, significantly raising the activation energy for LiF/MgF elimination (Benzyne formation).

Experimental Procedure (Turbo-Grignard Exchange):

  • Preparation: Dry a 3-neck flask under Argon. Add 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 equiv) and anhydrous THF (0.5 M).

  • Cooling: Cool to -15°C (Note: Cryogenic -78°C is not required for Turbo-Grignard, but -15°C is safer than RT for this specific substrate).

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv, 1.3M in THF) dropwise over 10 minutes.

  • Aging: Stir at -15°C for 30-60 minutes. Monitor by GC-MS (quench a small aliquot with MeOH; look for the de-brominated product).

  • Trapping: Once exchange is >95%, add your electrophile (e.g., Isopropyl Pinacol Borate or DMF).

If you MUST use n-BuLi (e.g., for cost reasons):

  • Temperature: Must be -100°C (Trapp mixture:

    
     in Liquid 
    
    
    
    /EtOH). -78°C is often insufficient for ortho-fluoro lithio species.[1]
  • In-Situ Trapping (Barbier Conditions): If the electrophile is compatible with BuLi (e.g., Triisopropyl borate), mix the Aryl Bromide and the Borate together in the flask, then add n-BuLi slowly. The Li-exchange happens, and the resulting anion is immediately trapped by the surrounding borate before it can eliminate to benzyne or dimerize.

FAQ & Troubleshooting

Q: Why does the chlorine atom (C5) not react? A: The C-Cl bond is significantly stronger (approx. 95 kcal/mol) than the C-Br bond (approx. 68 kcal/mol). Under standard Pd-catalyzed conditions (


C) or Li-exchange (-78°C to 0°C), the Chlorine remains inert. However, if you allow the temperature to spike during Li-exchange, you may see benzyne formation at the Cl site as well.

Q: I see a mass of M+16 in my Suzuki reaction. What is it? A: This is likely the phenol (


). It comes from the oxidation of the Boronic acid (by 

formed from

) followed by coupling, or direct hydroxylation. This confirms Oxygen leaks in your system. Re-check your sparging protocol.

Q: Can I use MIDA boronates to stop homocoupling? A: Yes. MIDA boronates release the active boronic acid slowly. This keeps the concentration of the nucleophile low, which statistically favors cross-coupling over self-coupling (homodimerization of the boronic acid).

References

  • Mechanisms of Homocoupling: Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." J. Am. Chem. Soc.[2][3]2006 , 128, 6829.

  • Ortho-Fluoro Lithiation Stability: Schlosser, M. "Organometallic Synthesis of Fluorinated Aromatic Compounds." Eur. J. Org. Chem.2006 ,[4] 73.

  • Turbo-Grignard Application: Knochel, P. et al. "Functionalization of 5-Membered Heterocycles via Magnesiation using iPrMgCl·LiCl." Angew. Chem. Int. Ed.2004 , 43, 3333.

  • Suppression via Active Catalysts: Barder, T. E.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[2][3]2007 , 129, 3358.

Sources

workup procedure for reactions containing 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-882-BCFM Status: Open Subject: Workup, Isolation, and Troubleshooting Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene . This guide addresses the specific challenges associated with isolating this poly-halogenated anisole derivative. Due to its unique substitution pattern (containing Bromine, Chlorine, Fluorine, and a Methoxy group), this scaffold presents distinct reactivity risks—specifically halogen scrambling during lithiation and persistent emulsions during aqueous extraction.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Workup
State Solid (Low Melting Point: ~72–76 °C)Tendency to "oil out" during recrystallization; keep solvents cool.[1][2][3]
Lipophilicity (LogP) High (~3.5–4.[2]0)Highly soluble in DCM, EtOAc, THF. Insoluble in water.[2]
Reactivity Hotspot C-Br Bond (Position 1)Primary site for Li-Halogen exchange or Pd-catalyzed coupling.[1][2]
Stability Risk Halogen Migration ("Dance")Occurs if lithiated species warms > -60°C before quenching.[1][2]

Standard Operating Procedures (SOPs)

SOP-A: Quenching Lithium-Halogen Exchange Reactions

Context: You have performed a Li-Br exchange (using n-BuLi) to generate the aryl-lithium species. Improper quenching leads to des-bromo impurities or regioisomers.[1][2]

The Protocol:

  • Temperature Control: Maintain the reaction internal temperature at -78 °C . Do NOT allow the vessel to warm before the quench is complete.[2]

  • Quench Reagent: Use a solution of saturated ammonium chloride (NH₄Cl) or methanol (MeOH) mixed with THF (1:1 v/v).[2]

    • Why? Pure water can freeze at -78 °C, creating a "crust" that prevents mixing.[1][2] The MeOH/THF mixture remains fluid, ensuring immediate protonation of the lithium species.

  • Addition Rate: Add the quench solution dropwise via syringe/cannula directly into the vortex of the stirring reaction.

  • Warming: Only after the quench solution is fully added and the mixture turns a milky white (precipitation of Li-salts), remove the cooling bath and allow to warm to Room Temperature (RT).

SOP-B: Resolving Emulsions (The "Rochelle's Salt" Method)

Context: Post-reaction, the mixture forms a persistent emulsion during the aqueous wash, common with aluminum (from DIBAL reductions) or magnesium salts.

The Protocol:

  • Diagnosis: If the interface between the organic (DCM/EtOAc) and aqueous layer is undefined after 5 minutes.[2]

  • Reagent: Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) .

  • Agitation: Vigorously stir the biphasic mixture for 30–60 minutes.

    • Mechanism:[1][4][5][6][7] Tartrate acts as a bidentate ligand, chelating metal cations (Al³⁺, Mg²⁺) and breaking the gelatinous metal-hydroxide network that stabilizes the emulsion.

  • Separation: Transfer to a separatory funnel. The layers should separate cleanly within 2 minutes.

Visual Workflows

Figure 1: Isolation Decision Matrix

This logic gate determines the correct purification path based on the reaction type and observed impurities.[1]

WorkupLogic Start Crude Reaction Mixture CheckRxn Reaction Type? Start->CheckRxn Lithiation Li-Halogen Exchange CheckRxn->Lithiation n-BuLi / Grignard Coupling Pd-Catalyzed (Suzuki/Buchwald) CheckRxn->Coupling Pd(OAc)2 / XPhos Quench Quench @ -78°C (MeOH/THF) Lithiation->Quench Critical Step Scavenge Pd Removal Step Coupling->Scavenge Extract Extraction (EtOAc/Brine) Quench->Extract Scavenge->Extract CheckImpurity TLC/LCMS Analysis Extract->CheckImpurity Impurity1 Des-Bromo Product (Hydrodehalogenation) CheckImpurity->Impurity1 Mass = M-Br+H Impurity2 Regioisomer (Halogen Dance) CheckImpurity->Impurity2 Mass = Product Action1 Recrystallize (Hexanes/EtOAc) Impurity1->Action1 Action2 Flash Column (Slow Gradient) Impurity2->Action2

Caption: Figure 1. Decision matrix for workup and purification. Note the critical temperature control branch for lithiation reactions to prevent isomerization.

Troubleshooting & FAQs

Issue 1: Palladium Residue in Final Product

Q: After a Suzuki coupling, my product is an off-white solid, but it currently looks grey/brown. Column chromatography didn't fix it.[2] How do I remove the residual Palladium?

A: Halogenated anisoles often coordinate to Pd, making it "sticky" on silica. Standard chromatography is insufficient.[2]

  • Solution A (Solid Scavengers): Add Thiol-functionalized Silica (SiliaMetS® Thiol) to your organic layer before concentration.[1][2] Stir for 2 hours at 40°C, then filter. This is superior to activated carbon for lipophilic aromatics.[2]

  • Solution B (Wash): Wash the organic layer with 0.5M aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate .[1][2] These ligands strip Pd from the organic phase into the aqueous phase.[2]

Issue 2: The "Halogen Dance" (Regioisomer Formation)

Q: I attempted to lithiate 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene to react with an aldehyde. I see two spots on TLC with the same mass. What happened?

A: You likely triggered a Halogen Dance .[2]

  • Mechanism: If the lithiation temperature rose above -60°C, the initially formed 1-Lithio species acts as a base, deprotonating the position ortho to the Fluorine (Position 3), causing the Bromine to migrate.

  • Fix: Ensure the internal probe reads -78°C before adding n-BuLi. Use LDA only if you intend to deprotonate Position 3 or 6 explicitly; for Br-exchange, use n-BuLi or i-PrMgCl[1][2]·LiCl (TurboGrignard), which is more tolerant of higher temperatures (-20°C).[2]

Issue 3: Oiling Out During Recrystallization

Q: I am trying to recrystallize the solid to remove the des-bromo impurity, but it separates as an oil at the bottom of the flask.

A: This compound has a low melting point (~75°C).[2]

  • Fix: You are likely using a solvent with a boiling point higher than the product's melting point (e.g., Toluene or Heptane).

  • Protocol: Switch to a DCM/Hexanes or MeOH/Water system.[2] Dissolve the compound in the minimum amount of DCM at room temperature, add Hexanes until cloudy, then store in the freezer (-20°C). Avoid heating to reflux.[2]

Reference Data

Solvent Compatibility Table
SolventSolubilitySuitability for ExtractionNotes
Diethyl Ether HighExcellentGood for low-temp lithiation workups.[1][2]
DCM Very HighGoodRisk of emulsions; heavier than water.[2]
Hexanes/Pentane ModeratePoorUse for trituration/precipitation only.[2]
Water NegligibleN/AUse only for washes (Brine/NH4Cl).[2]
References
  • PubChem. 1-Bromo-4-chloro-2-methoxybenzene (Isomer Analog Data).[1][2] National Library of Medicine.[2] Link[2]

  • Organic Process Research & Development. Practical Methods for Palladium Removal. (General Protocol for Pd Scavenging). Link

  • Reich, H. J. Lithium-Halogen Exchange: Mechanism and Methodology.[2] University of Wisconsin-Madison.[1][2] (Grounding for Halogen Dance mechanism). Link

  • Sigma-Aldrich. 1-Bromo-4-chloro-2-fluorobenzene Product Sheet. (Physicochemical baseline).[2] Link

For further assistance, please reply to this ticket with your specific reaction conditions (Solvent, Base equivalents, Temperature logs).

Sources

Technical Support Center: Optimizing Ligand Selection for Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for palladium-catalyzed cross-coupling reactions. This guide is crafted for researchers, scientists, and drug development professionals to navigate the complexities of ligand selection and troubleshoot common experimental hurdles. As every synthetic challenge is unique, this resource is designed to provide not just protocols, but a foundational understanding of the principles governing catalyst performance, enabling you to make informed decisions and accelerate your research.

Section 1: Foundational Concepts - Frequently Asked Questions

This section addresses fundamental questions regarding the role of ligands in palladium catalysis.

Q1: Why is ligand selection so critical for the success of a palladium-catalyzed reaction?

A1: The ligand is arguably the most crucial variable for tuning the reactivity and stability of a palladium catalyst.[1] It is not merely a spectator; it directly participates in the catalytic cycle and influences every elementary step. A well-chosen ligand will:

  • Stabilize the Palladium Center: Phosphine ligands, with their unshared electron pairs, form stable complexes with palladium, preventing its decomposition into inactive palladium black.[2][3]

  • Modulate Electronic Properties: The electron-donating ability of a ligand influences the electron density at the palladium center. Electron-rich ligands enhance the rate of oxidative addition, a key activation step, which is particularly important for less reactive substrates like aryl chlorides.[4][5]

  • Control Steric Environment: The physical bulk of a ligand, often quantified by its cone angle (for monodentate ligands) or bite angle (for bidentate ligands), is critical.[4] Bulky ligands can promote the final, product-forming reductive elimination step and can help form the highly reactive monoligated Pd(0) species necessary for the catalytic cycle to proceed.[3][5][6]

  • Enhance Solubility: Ligands render the metallic palladium soluble in organic solvents, which is essential for homogeneous catalysis.[3]

Ultimately, the interplay of these steric and electronic factors, tailored to a specific substrate pair, dictates the efficiency, selectivity, and overall success of the reaction.[6]

Q2: What are the key ligand parameters I should consider, and how do they impact the catalytic cycle?

A2: Two primary parameters are used to describe and rationalize the effect of phosphine ligands:

  • Steric Bulk (Cone Angle and Bite Angle):

    • Cone Angle (Monodentate Ligands): This measures the steric footprint of a single-coordinating phosphine ligand.[4] Larger cone angles generally favor reductive elimination, the final step that releases the product.[7]

    • Bite Angle (Bidentate Ligands): This is the P-Pd-P angle in a chelating diphosphine ligand. A wider bite angle can significantly accelerate the rate of reductive elimination.[8][9] For example, complexes with larger bite angles are often more reactive as they approach the preferred linear geometry of the resulting two-coordinate Pd(0) complex.[8]

  • Electronic Properties (Electron-Donating/Withdrawing Ability):

    • The electronic nature of the ligand is determined by the substituents on the phosphorus atom. Alkyl groups are strongly electron-donating, while aryl groups are less so.[4]

    • Electron-rich ligands (e.g., trialkylphosphines, dialkylbiaryl phosphines) increase the electron density on the palladium atom. This makes the metal center more nucleophilic and promotes the oxidative addition of the electrophile (e.g., an aryl halide) to the Pd(0) center.[4][10] This is often the rate-limiting step, especially with challenging substrates like aryl chlorides.[11]

The ideal ligand strikes a balance between these properties to facilitate all steps of the catalytic cycle.

The Palladium Cross-Coupling Catalytic Cycle

The diagram below illustrates a generic catalytic cycle for a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction. The ligand (L) influences each key step.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_offcycle Off-Cycle Pathways Pd0 LₙPd(0) (Active Catalyst) OA Oxidative Addition Complex (L₂Pd(II)(Ar)(X)) Pd0->OA Ar-X Ligand electronics are key [12] Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation Aggregation [19] TM Transmetalation Complex (L₂Pd(II)(Ar)(R)) OA->TM R-M Ligand dissociation may be required OA->Deactivation Ligand Degradation [2] RE Product Complex TM->RE Reductive Elimination Ligand sterics are key [4, 25] RE->Pd0 Product (Ar-R) caption Fig 1. Generalized Pd Catalytic Cycle

Caption: Fig 1. Generalized Pd Catalytic Cycle

Section 2: Troubleshooting Common Issues

This section provides a systematic, question-and-answer guide to resolving specific experimental problems.

Q3: My reaction shows low or no conversion. What are the first things I should check?

A3: Low or no product yield is a frequent issue. A systematic check of the fundamentals is the most efficient way to diagnose the problem.[12][13]

Initial Checks (The "First Response" Workflow):

  • Integrity of Reagents and Setup:

    • Purity: Ensure all starting materials, including the substrate, coupling partner, and base, are of high purity. Impurities can act as catalyst poisons.[12]

    • Air and Moisture Sensitivity: Many palladium catalysts, ligands, and bases (especially alkoxides like NaOtBu) are sensitive to air and moisture.[12][14] Ensure your solvents are anhydrous and that the reaction was set up correctly under an inert atmosphere (argon or nitrogen).[12]

    • Base Integrity: The choice and quality of the base are critical.[15] For example, sodium tert-butoxide (NaOtBu) is highly effective but can degrade upon improper storage. Consider using a fresh bottle or a different base.

  • Catalyst System Integrity:

    • Precatalyst Activation: Most reactions start with a stable Pd(II) precatalyst, which must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[16][17] If this activation is inefficient, the reaction will not proceed.[13] Some reactions benefit from the addition of a reducing agent or the use of a pre-formed Pd(0) source like Pd₂(dba)₃.

    • Catalyst and Ligand Source: Ensure the palladium source and ligand have not degraded during storage.[12] It is often best to use a fresh batch for troubleshooting.

If these initial checks do not resolve the issue, the problem likely lies with the specific combination of substrate and ligand.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low / No Conversion reagents Check Reagent Purity & Inert Conditions [1] start->reagents catalyst Verify Catalyst/Ligand Activity & Precatalyst Choice [9, 11] reagents->catalyst Reagents OK ligand_screen Systematic Ligand Screening catalyst->ligand_screen Catalyst OK ligand_class Screen Different Ligand Classes (e.g., Biaryl, Ferrocenyl, NHC) ligand_screen->ligand_class No Improvement success Reaction Optimized ligand_screen->success Improvement temp_conc Optimize Temperature & Concentration ligand_class->temp_conc temp_conc->success caption Fig 2. Decision tree for troubleshooting

Caption: Fig 2. Decision tree for troubleshooting

Q4: My reaction has stalled, and I see a black precipitate. What is happening and how can I prevent it?

A4: The formation of a black precipitate is a classic sign of catalyst deactivation via the aggregation of Pd(0) species into inactive "palladium black".[2] This occurs when the ligand fails to adequately stabilize the active catalyst.

Causes and Solutions:

  • Insufficient Ligand Stabilization: The ligand may be dissociating from the palladium center too readily, or it may not be sterically bulky enough to prevent the metal centers from clumping together.

    • Solution: Switch to a more sterically demanding or strongly coordinating ligand. Bulky electron-rich phosphines, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), or N-heterocyclic carbenes (NHCs) are excellent at preventing aggregation.[2]

  • High Temperature or Concentration: These conditions can accelerate the rate of catalyst decomposition.

    • Solution: Try running the reaction at a lower temperature or in a more dilute solution. This may require a longer reaction time but can preserve the catalyst's lifetime.

  • Ligand Degradation: The phosphine ligand itself can be susceptible to oxidation or other degradation pathways under the reaction conditions, leaving the palladium center unprotected.[18]

    • Solution: Ensure a rigorously inert atmosphere. If ligand degradation is suspected, consider switching to a more robust ligand, such as an air-stable dialkylbiaryl phosphine.[19]

Q5: My reaction is producing significant side products or has poor regioselectivity. How can the ligand influence this?

A5: Ligands exert profound control over selectivity. Unwanted side reactions like β-hydride elimination or poor regioselectivity can often be traced back to a suboptimal ligand choice.

  • β-Hydride Elimination: This is a common side reaction, particularly in Heck couplings or couplings involving alkyl groups with β-hydrogens.[20] It competes with reductive elimination.

    • Mechanism: An intermediate palladium-alkyl complex eliminates a palladium-hydride species, forming an alkene.

    • Ligand Solution: To favor the desired reductive elimination over β-hydride elimination, use ligands that promote this step. Ligands with large bite angles (e.g., Xantphos) or significant steric bulk are known to accelerate reductive elimination, thus outcompeting β-hydride elimination.[7][9]

  • Regioselectivity: In cases where a substrate has multiple potential reaction sites, the ligand's steric profile can direct the catalyst to a specific position.

    • Mechanism: The steric bulk of the ligand can block access to more hindered sites on the substrate, favoring oxidative addition at the less sterically encumbered position.

    • Ligand Solution: This is highly substrate-dependent and often requires screening. A systematic screen of ligands with varying cone angles (e.g., from the less bulky PPh₃ to the very bulky P(tBu)₃) can reveal which steric environment favors the desired regioisomer.

Section 3: Practical Guidance and Protocols

A Comparative Guide to Common Phosphine Ligand Classes

Choosing the right ligand often requires screening, but starting with the right class of ligand for your specific transformation can save significant time.[10]

Ligand ClassRepresentative ExamplesKey CharacteristicsTypical Applications & Rationale
Triarylphosphines PPh₃, P(o-tol)₃- Air-stable, inexpensive.- Moderate electron donors, moderate bulk.- Suzuki and Heck reactions with reactive substrates (aryl iodides/bromides).- Often a good starting point but may fail with challenging substrates.[5]
Bulky Alkylphosphines P(tBu)₃, PCy₃- Very electron-rich, very bulky.- Air-sensitive.- Suzuki and Buchwald-Hartwig reactions with unreactive aryl chlorides.[4]- The high electron density promotes oxidative addition.[11]
Dialkylbiaryl Phosphines (Buchwald Ligands) XPhos, SPhos, RuPhos- Air-stable solids.- Highly electron-rich and sterically demanding.- State-of-the-art for challenging C-N (Buchwald-Hartwig) and C-C couplings.[6][19]- Excellent for promoting fast oxidative addition and reductive elimination.[6]
Ferrocene-Based Diphosphines dppf- Bidentate, rigid backbone.- Wide bite angle.- Versatile for Suzuki, Heck, and other cross-couplings.[1]- The defined bite angle provides high stability and promotes reductive elimination.[8]
Carbene Ligands IPr, SIMes (NHCs)- Very strong σ-donors.- Thermally robust.- Often used when phosphine ligands fail or degrade.- Excellent for stabilizing the catalyst at high temperatures.[2]

Experimental Protocol: General Procedure for Ligand Screening

This protocol outlines a parallel screening approach to efficiently identify a suitable ligand for a given cross-coupling reaction. High-throughput experimentation (HTE) kits are also commercially available for this purpose.[21][22]

Materials:

  • A stock solution of your aryl halide (Substrate A).

  • A stock solution of your coupling partner (Substrate B, e.g., boronic acid).

  • A stock solution of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂).

  • A selection of ligands to be screened (e.g., XPhos, SPhos, dppf, P(tBu)₃).

  • Anhydrous reaction solvent (e.g., toluene, dioxane).

  • Base (e.g., K₃PO₄ or NaOtBu).

  • An array of reaction vials with stir bars, under an inert atmosphere.

  • Internal standard for analytical analysis (e.g., biphenyl).

Procedure:

  • Preparation (in a glovebox or under inert gas): a. To each reaction vial, add the appropriate amount of base. b. Add the selected ligand to each corresponding vial. For a 1:2 Pd:Ligand ratio with Pd₂(dba)₃, you would use 4 equivalents of a monodentate ligand relative to the Pd₂(dba)₃ dimer. c. Add the palladium precursor.

  • Reaction Setup: a. Outside the glovebox (using Schlenk techniques), add the anhydrous solvent to each vial via syringe. b. Add the stock solution of Substrate A to each vial. c. Add the stock solution of Substrate B to each vial.

  • Reaction and Analysis: a. Place the array of vials in a heating block set to the desired reaction temperature. b. Stir for a predetermined time (e.g., 12-24 hours). c. After cooling, quench the reactions, add the internal standard, and analyze the yield of each reaction by GC, LC-MS, or ¹H NMR.

  • Optimization: a. Based on the results, select the top-performing ligand(s) for further optimization of temperature, concentration, and catalyst loading.

This systematic approach minimizes variables and allows for a direct comparison of ligand performance.

References

  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization - Benchchem.
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
  • How does the bite angle of a ligand affect the efficiency of its catalyst? - NotEvans.
  • Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing).
  • The Role of Phosphine Ligands in Palladium Catalysis.
  • Mechanistic studies on palladium-catalyzed coupling reactions - IDEALS.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC - NIH.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions - ChemRxiv.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
  • Why are phosphine ligands and palladium very common pairs in coupling reactions? : r/chemistry - Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
  • Steric Effects in Phosphine Ligands: Research Guide & Papers | Chemical Synthesis and Reactions | PapersFlow.
  • Dialkylbiaryl phosphine ligands - Wikipedia.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Ligand libraries for high throughput screening of homogeneous catalysts - RSC Publishing.
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
  • KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.

Sources

Validation & Comparative

Comparative 1H NMR Profiling: Regioselective Functionalization of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural elucidation of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene and its reaction products. As a polyhalogenated scaffold, this molecule presents a classic "analytical trap" due to the competing electronic effects of the methoxy group (EDG) and the three halogen atoms (EWGs).

For drug development professionals, the critical challenge is distinguishing between regioisomers formed during cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (


). This guide moves beyond basic assignment, using 

coupling constants
as the primary diagnostic tool to validate reaction outcomes without requiring 2D NMR or X-ray crystallography for every batch.

Part 1: The Analytical Challenge & Structural Logic

The scaffold contains two isolated aromatic protons, H3 and H6 . In a standard 1H NMR spectrum (without fluorine decoupling), these do not appear as singlets. They appear as doublets due to spin-spin coupling with the


 nucleus (

, 100% abundance).
The "Fingerprint" of the Starting Material (SM)
  • H3 (Proton at C3): Located between the Fluorine (C2) and Methoxy (C4) groups.

    • Coupling: Ortho-coupling to Fluorine (

      
      ).
      
    • Magnitude: Large splitting, typically 9.0 – 12.0 Hz .

    • Shift: Shielded by the ortho-methoxy group, appearing upfield relative to H6.

  • H6 (Proton at C6): Located between Chlorine (C5) and Bromine (C1).

    • Coupling: Meta-coupling to Fluorine (

      
      ).
      
    • Magnitude: Moderate splitting, typically 5.0 – 7.0 Hz .

    • Shift: Deshielded by two ortho-halogens (Br/Cl), appearing downfield.

Reaction Pathways & Analytical Divergence

The two primary reaction pathways yield distinct NMR signatures:

  • Path A (Suzuki Coupling): Reaction at C-Br (weakest bond). The Fluorine atom remains.[1] Result: Retention of H-F coupling patterns; significant chemical shift change for H6.

  • Path B (

    
    ):  Displacement of C-F  (activated by EWGs). The Fluorine atom is lost. Result:  Collapse of all doublets into singlets.
    

ReactionPathways SM Starting Material (1-Br, 5-Cl, 2-F, 4-OMe) Suzuki Path A: Suzuki Coupling (Target: C-Br) SM->Suzuki Pd(0), Ar-B(OH)2 SNAr Path B: SNAr Substitution (Target: C-F) SM->SNAr Nu-H, Base, Heat ProdA Product A (Biaryl Scaffold) Suzuki->ProdA ProdB Product B (Aniline/Ether Deriv.) SNAr->ProdB NMR_A NMR Signature: F-Coupling RETANIED H3: d, J~10Hz H6: d, J~6Hz ProdA->NMR_A Diagnosis NMR_B NMR Signature: F-Coupling LOST H3: Singlet (s) H6: Singlet (s) ProdB->NMR_B Diagnosis

Figure 1: Decision tree for reaction monitoring. Path A retains the diagnostic Fluorine splitting, while Path B eliminates it.

Part 2: Comparative Data Analysis

The following table contrasts the expected 1H NMR data (400 MHz,


) for the starting material versus the two most common derivative types.
FeatureStarting Material (SM)Product A (C-Br Suzuki Coupling)Product B (C-F

Displacement)
H3 Signal Doublet (d) Doublet (d) Singlet (s)
H3 Shift (

)
~6.70 ppm~6.75 ppm (Minor shift)~6.40 – 6.60 ppm (Depends on Nu)
H3 Coupling (

)

Hz

Hz
None (Coupling lost)
H6 Signal Doublet (d) Doublet (d) or Singlet*Singlet (s)
H6 Shift (

)
~7.55 ppm~7.10 – 7.30 ppm (Shielded by new aryl ring)~7.50 ppm
H6 Coupling (

)

Hz

Hz
None
OMe Signal Singlet (s), ~3.85 ppmSinglet (s), ~3.85 ppmSinglet (s), ~3.80 ppm
Key Diagnosis Distinct

pattern.
Retention of splitting ; H6 shift changes.Collapse to singlets ; Loss of F.

*Note: In Product A, if the new aryl group introduces protons that overlap with H6, 2D COSY may be required. However, the H3 doublet usually remains distinct.

Why this matters:

If you run a Suzuki coupling and observe singlets in the aromatic region, you have likely failed to couple at the Bromine and instead displaced the Fluorine (a common side reaction with basic boronic acids in electron-poor rings).

Part 3: High-Resolution Acquisition Protocol

To accurately resolve the


 coupling (often ~6 Hz) from line broadening, standard "quick" NMR settings are insufficient. Use this protocol to ensure data integrity.
Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred. DMSO-
    
    
    
    can cause line broadening due to viscosity, obscuring the fine meta-coupling of H6.
  • Concentration: 5–10 mg in 0.6 mL solvent. Avoid over-concentration, which causes radiation damping and poor shimming.

  • Filtration: Filter through a cotton plug to remove inorganic salts (Pd black, borates) which degrade magnetic field homogeneity.

Instrument Parameters (400 MHz+)
  • Spectral Width (SW): 12 ppm (-1 to 11 ppm).

  • Acquisition Time (AQ): > 3.0 seconds . (Crucial for high digital resolution to resolve the 6 Hz splitting).

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 16 or 32.

  • Processing: Apply an exponential window function with LB = 0.3 Hz (or less). Do not use default LB=1.0 Hz, as it will smooth out the meta-coupling.

Self-Validating Step (The Check)

If the 1H spectrum is ambiguous:

  • Run a

    
     NMR  (usually ~376 MHz).
    
  • SM/Product A: Will show a signal around -110 to -130 ppm (doublet of doublets).

  • Product B: Will show no signal (or a very different signal if the nucleophile contained fluorine).

  • Advanced: If your probe supports it, run a

    
    -decoupled 
    
    
    
    NMR
    . If the aromatic doublets collapse to singlets upon F-decoupling, the presence of the Fluorine scaffold is confirmed.

Part 4: Mechanistic Causality & References

The Coupling Constant Logic

The splitting patterns described above are governed by the Fermi contact mechanism , which transmits spin information through the bond framework.

  • 
     (Ortho):  The interaction path is H-C-C-F. In fluorobenzenes, this is consistently 7–12 Hz [1].
    
  • 
     (Meta):  The interaction path is H-C-C-C-F. While usually small (<2 Hz) in simple aromatics, the "W-coupling" geometry and the electron-deficient nature of this specific scaffold (due to Cl/Br) enhance this value to observable levels (5–8 Hz) [2].
    
Regioselectivity Drivers

In Suzuki couplings of polyhalogenated arenes, oxidative addition occurs preferentially at the C-X bond with the lowest bond dissociation energy (BDE).

  • C-Br BDE: ~81 kcal/mol (Weakest -> Kinetic Product).

  • C-Cl BDE: ~96 kcal/mol.[2]

  • C-F BDE: ~116 kcal/mol (Strongest -> Inert to Pd(0)). Therefore, the retention of F-coupling (Product A) validates that the catalyst correctly targeted the Bromine atom [3]. Conversely,

    
     targets the C-F bond because the highly electronegative Fluorine creates a strong dipole, making the C2 carbon susceptible to nucleophilic attack, especially when activated by the ortho-Bromine [4].
    

References

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene NMR Analysis. Retrieved from [Link]

  • Handy, S., & Mayi, D. S. (2015). Regioselective Suzuki couplings of non-symmetric dibromobenzenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (2024).[2] 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene Structure & Data. National Library of Medicine. Retrieved from [Link]

Sources

comparing reactivity of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene with similar aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Polyhalogenated aromatic compounds serve as exceptionally versatile building blocks, offering multiple reaction sites for diversification. Among these, 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene stands out as a key intermediate. The presence of three distinct halogen atoms (bromine, chlorine, and fluorine) on an electron-rich methoxy-activated ring provides a platform for highly selective, sequential chemical modifications.

This guide offers an in-depth comparison of the reactivity of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene against similar aryl halides. We will explore its performance in cornerstone reactions, supported by mechanistic principles and experimental data, to provide a clear framework for predicting and optimizing its use in complex synthetic pathways.

The Electronic Landscape: A Tug-of-War of Effects

The reactivity of any substituted benzene ring is a finely tuned balance of inductive and resonance effects from its substituents. In 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene, these competing forces establish a clear hierarchy of reactivity among the carbon-halogen bonds.

  • Methoxy Group (-OCH₃): This is a powerful activating group.[1] Through resonance, its lone pair of electrons donates significant electron density to the aromatic ring (+M effect), making the ring more nucleophilic.[2] However, its oxygen is also electronegative, exerting a weaker, electron-withdrawing inductive effect (-I). The resonance effect is dominant, increasing the overall electron density of the ring, particularly at the ortho and para positions.

  • Halogens (-F, -Cl, -Br): All halogens are deactivating groups overall.[3] They exhibit a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which pulls electron density from the ring. They also possess a weaker, electron-donating resonance effect (+M) via their lone pairs. For halogens, the inductive effect outweighs the resonance effect.[3]

The interplay of these effects dictates the reactivity at each halogen site. The strong +M effect of the methoxy group enriches the entire ring, but the -I effects of the halogens create localized differences in electrophilicity at the carbons to which they are attached.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Complex Ar-Pd(II)-X(L₂) (Palladacycle) OA->PdII_Complex TM Transmetalation PdII_Complex->TM PdII_Ar_R Ar-Pd(II)-R'(L₂) TM->PdII_Ar_R RE Reductive Elimination PdII_Ar_R->RE RE->Pd0 Regeneration Product Ar-R' (Coupled Product) RE->Product ArX Ar-X (Aryl Halide) ArX->OA Boronic R'-B(OR)₂ + Base Boronic->TM

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Data:

The table below compares the typical conditions required for Suzuki-Miyaura coupling of our target molecule with simpler aryl halides. The data illustrates that while standard conditions are effective for the C-Br bond, activating the C-Cl bond requires more specialized and forceful conditions, such as stronger bases, higher temperatures, and more sophisticated ligands.

SubstrateHalogen SiteCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-5-chloro-2-fluoro-4-methoxybenzene C-Br Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-100>90General Knowledge
4-BromoanisoleC-BrPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80~95General Knowledge
4-ChloroanisoleC-ClPd₂(dba)₃ / SPhosK₃PO₄Toluene110~85[4]
1-Bromo-5-chloro-2-fluoro-4-methoxybenzene C-Cl Requires specialized, electron-rich phosphine ligands and stronger bases (e.g., Buchwald ligands) and higher temperatures. Not typically achieved with standard catalysts.----[5]

This pronounced difference in reactivity allows for a stepwise functionalization strategy. The C-Br bond can be selectively coupled first, leaving the C-Cl and C-F bonds untouched for subsequent transformations. This chemoselectivity is a critical advantage in building molecular complexity. [6][7]

Buchwald-Hartwig and Sonogashira Couplings

Similar selectivity is observed in other major cross-coupling reactions.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. The reactivity trend mirrors that of the Suzuki coupling, with the C-Br bond being the preferred site for amination under standard conditions. [4]More reactive catalyst systems are needed to engage the C-Cl bond.

  • Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. [8][9]It is highly reliable for aryl bromides and iodides. [10]Selective coupling at the C-Br position of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene can be achieved with high efficiency, leaving the other halogens intact for further chemistry. [11]

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) operates via a different mechanism than cross-coupling and exhibits a different set of reactivity rules. [12]The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate. [13][14] Key requirements for SₙAr:

  • The aromatic ring must be electron-poor.

  • The ring must contain a good leaving group (halogens work well).

  • There must be at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. [15][16]

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SₙAr).

For 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene, the conditions for SₙAr are not ideal. The powerful electron-donating methoxy group counteracts the electron-withdrawing effects of the halogens, making the ring relatively electron-rich and thus disfavoring nucleophilic attack. [17] However, if an SₙAr reaction were to be forced under harsh conditions, the reactivity trend of the leaving groups is often the reverse of that in cross-coupling: F > Cl > Br > I . [18]This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of the substituent at the attack site. The highly electronegative fluorine atom makes the carbon it is attached to the most electrophilic and therefore the most likely site of attack. The subsequent C-F bond cleavage is not the rate-limiting step. [12] Comparative Analysis:

SubstrateRing CharacterActivating GroupsReactivity in SₙArLikely Site
1-Bromo-5-chloro-2-fluoro-4-methoxybenzene Electron-RichStrong EDG (-OCH₃)Very Low / InertC-F (if forced)
1-Fluoro-2,4-dinitrobenzeneElectron-PoorTwo strong EWGs (-NO₂)Very HighC-F
4-ChlorotolueneElectron-RichWeak EDG (-CH₃)InertN/A

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol provides a self-validating system for the selective functionalization of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene.

Objective: To selectively couple an arylboronic acid at the C-1 bromine position.

Materials:

  • 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add Pd(dppf)Cl₂ to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the aryl halide.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired 1-aryl-5-chloro-2-fluoro-4-methoxybenzene.

Summary and Outlook

The reactivity of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is dominated by the well-established principles of palladium-catalyzed cross-coupling. The significant difference in bond dissociation energies between the C-Br, C-Cl, and C-F bonds allows for exquisite control and selectivity.

Reaction TypeMost Reactive SiteRationaleConditions
Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.)C-Br Lowest bond dissociation energy; easiest oxidative addition.Mild to moderate
Nucleophilic Aromatic Substitution (SₙAr) C-F (theoretically)Highest electronegativity of F makes the carbon center most electrophilic. Ring is generally unreactive due to EDG.Harsh / Unfavorable

This predictable reactivity makes 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene an ideal substrate for sequential elaboration. The C-Br position serves as a reliable handle for initial diversification using a wide array of standard cross-coupling methods. The less reactive C-Cl bond can then be targeted for a second coupling using more specialized, highly active catalyst systems, while the robust C-F bond remains available for potential late-stage modifications or to simply impart specific physicochemical properties to the final molecule. This strategic approach maximizes synthetic efficiency and is invaluable for the rapid generation of compound libraries in drug development and materials science.

References

  • BenchChem. A Comparative Analysis of the Reactivity of 1-Chloroazulene and 1-Bromoazulene.
  • Smolecule. 1-Bromo-5-chloro-4-methoxy-2-methylbenzene.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Wikipedia. Sonogashira coupling. (2023). Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). (2018). Available from: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Available from: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Available from: [Link]

  • National Institutes of Health (NIH). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Available from: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. (2022). Available from: [Link]

  • Synthink. 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. (2026). Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Available from: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022). Available from: [Link]

  • Wikipedia. Bond dissociation energy. (2023). Available from: [Link]

  • ResearchGate. Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2012). Available from: [Link]

  • Lumen Learning. 14.3. Substituent Effects. Available from: [Link]

  • ACS Publications. Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?1. (1998). Available from: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • National Institutes of Health (NIH). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2012). Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (2005). Available from: [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. (2023). Available from: [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available from: [Link]

  • Chemguide. BONDING IN BENZENE. Available from: [Link]

  • University of Calgary. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution. Available from: [Link]

Sources

mass spectrometry analysis of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene Derivatives

Executive Summary

The analysis of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene and its derivatives presents a unique challenge in medicinal chemistry. This scaffold combines high lipophilicity with a complex isotopic signature (


, 

,

). While the fluorine atom provides metabolic stability and a handle for NMR, the bromine and chlorine atoms create a distinct mass spectral envelope that can either complicate automated peak picking or serve as a powerful confirmation tool.

This guide moves beyond standard protocols to compare ionization strategies (ESI vs. APCI) and outlines a validated workflow for identifying metabolites and impurities in drug development pipelines.

Part 1: The Isotopic Fingerprint Challenge

The most critical diagnostic feature of this molecule is its isotope pattern. Unlike standard organic molecules dominated by


, this scaffold's mass spectrum is defined by the interplay between Bromine (approx. 1:1 ratio) and Chlorine (approx. 3:1 ratio).[1]

For a molecule containing 1 Br and 1 Cl , the molecular ion cluster follows a 3:4:1 intensity ratio :

  • M (Nominal Mass): Contains

    
     and 
    
    
    
    .[2]
  • M+2: Contains (

    
    ) AND (
    
    
    
    ). The overlap of these two isotopologues creates the most intense peak.
  • M+4: Contains

    
     and 
    
    
    
    .[2]

Analyst Note: In automated screening, set your isotope matching tolerance to accommodate this "hump" at M+2. Standard algorithms expecting a monotonic decline (like Carbon isotopes) will reject this valid signal.

Table 1: Theoretical Isotope Abundances
Ion SpeciesHalogen CompositionRelative Abundance (Approx)Diagnostic Value
M

75%Nominal Mass Anchor
M+2 Mixed100% (Base Peak) Primary Confirmation
M+4

25%Halogen Count Verification
Part 2: Strategic Comparison – Ionization Alternatives

The choice of ionization source is the single biggest determinant of sensitivity for this scaffold. The methoxy group is a weak base, and the halogens are electron-withdrawing, making the core molecule difficult to protonate under standard Electrospray Ionization (ESI) conditions.

Comparative Analysis: ESI vs. APCI

The following decision matrix compares the performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) for this specific chemical class.

FeatureElectrospray Ionization (ESI) APCI (Atmospheric Pressure Chemical Ionization) Recommendation
Mechanism Ion evaporation from charged droplets.[3]Gas-phase ion-molecule reactions (Corona Discharge).Use APCI for Core/Intermediates
Polarity Preference High (Requires basic/acidic sites).Low to Medium (Tolerates neutral aromatics).Use ESI for Phase II Metabolites
Matrix Effects High susceptibility to ion suppression.[4]Robust against matrix interferences.APCI for Plasma/Tissue
Thermal Stability Gentle (good for labile glucuronides).Harsh (Heat can degrade labile metabolites).ESI for Glucuronides/Sulfates

Expert Insight: For the parent molecule (1-Bromo-5-chloro-2-fluoro-4-methoxybenzene), APCI is the superior choice . The lack of a basic nitrogen means ESI response will be erratic and dependent on mobile phase adducts (


, 

). APCI forces ionization via charge transfer or protonation in the gas phase, yielding a strong

or

radical cation.

However, once the molecule is metabolized (e.g., demethylation to phenol, or glucuronidation), the polarity increases significantly. For these derivatives, you must switch to ESI (Negative Mode) for the phenol or ESI (Positive/Negative) for the conjugates.

IonizationStrategy Start Analyte Characterization Decision Is the scaffold derivatized? Start->Decision Native Native Core / Lipophilic (No H-bond donors) Decision->Native No Metabolite Polar Derivative (Glucuronide, Amine, Phenol) Decision->Metabolite Yes APCI Select APCI (+) Target: [M+H]+ or M+. Native->APCI Gas Phase Ionization ESI Select ESI (+/-) Target: [M+H]+ or [M-H]- Metabolite->ESI Liquid Phase Ionization Result1 Quantitation (PK Studies) APCI->Result1 High Sensitivity Low Matrix Effect Result2 Metabolite ID / Profiling ESI->Result2 High Coverage Labile Species Intact

Caption: Decision tree for selecting ionization modes based on analyte polarity and study goals.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating by utilizing the distinct isotope pattern as an internal quality check. It aligns with FDA Bioanalytical Method Validation Guidance (2018) requirements for selectivity and sensitivity [1].

1. Sample Preparation
  • Matrix: Plasma or Microsomal Incubation.

  • Extraction: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).

    • Why: The high halogen content makes this molecule extremely lipophilic (

      
      ). Protein precipitation (PPT) often results in poor recovery due to binding. LLE ensures cleaner extracts.
      
  • Internal Standard: Use a deuterated analog (

    
    -methoxy) if available. If not, use a structural analog with a similar halogen load (e.g., a dichloro-analog) to mimic extraction efficiency.
    
2. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Note: Use a high carbon load column to retain the polar metabolites while eluting the lipophilic parent.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • B: Methanol + 0.1% Formic Acid.

    • Why Methanol? Acetonitrile can suppress ionization in APCI for certain aromatics. Methanol provides better proton solvation.

  • Gradient: Start high organic (e.g., 50% B) if analyzing only the parent, or 5% B if screening for metabolites.

3. Mass Spectrometry Parameters (Triple Quadrupole)
  • Scan Mode: MRM (Multiple Reaction Monitoring).

  • Transitions:

    • Quantifier:

      
      
      
    • Qualifier:

      
      
      
  • Validation Step: The ratio of the Quantifier to Qualifier transition response must remain constant. Because the Quantifier uses the M+2 isotope and the Qualifier uses the M isotope, this ratio physically represents the natural abundance of Br/Cl. If this ratio shifts, you have an isobaric interference.

Part 4: Mechanistic Fragmentation Pathways

Understanding how this molecule breaks apart is essential for structural elucidation of unknown derivatives.

  • Primary Loss (Methoxy Group): The ether oxygen is the most reactive site. In EI or high-energy CID, the initial loss is often the methyl radical (

    
    , -15 Da) or formaldehyde (
    
    
    
    , -30 Da), generating a phenoxy cation.
  • Secondary Loss (Halogens):

    • Bromine: The

      
       bond is the weakest (
      
      
      
      kJ/mol). It will cleave before the Chlorine (
      
      
      kJ/mol) or Fluorine (
      
      
      kJ/mol).
    • Pattern Shift: Upon losing Br, the isotope pattern shifts from the complex "3:4:1" (Br+Cl) to the simple "3:1" (Cl only) pattern. This spectral simplification is a key confirmation of Br loss.

Fragmentation cluster_check Diagnostic Check Parent Parent Ion [M+H]+ or M+. (Br + Cl Pattern) Step1 Loss of Methyl [-15 Da] (Phenoxy Cation) Parent->Step1 Low CE Step2 Loss of Bromine [-79/81 Da] (Cl Pattern Only) Step1->Step2 Med CE (Weakest C-X bond) Step3 Loss of CO [-28 Da] (Ring Contraction) Step2->Step3 High CE

Caption: Fragmentation pathway illustrating the sequential loss of the methyl group followed by the weakest halogen (Bromine).

References
  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: Halogenated Aromatic Compounds. Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • Thurman, E. M., & Ferrer, I. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Selective Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly vital in the pharmaceutical and fine chemical industries for constructing biaryl scaffolds, which are prevalent in a vast array of bioactive molecules.[2]

This guide focuses on a particularly challenging substrate: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene . The complexity arises from its polyhalogenated nature. The primary objective is to achieve a chemoselective coupling at the more labile carbon-bromine (C-Br) bond while preserving the more robust carbon-chlorine (C-Cl) bond. The inherent reactivity difference between aryl halides (I > Br > Cl) provides a thermodynamic basis for this selectivity, but kinetic control through catalyst choice is paramount to prevent undesired side reactions and maximize the yield of the target mono-coupled product.[3][4] The electron-donating methoxy group and the electron-withdrawing fluoro group further modulate the electronic landscape of the aromatic ring, influencing the kinetics of the catalytic cycle.

This document provides a comparative analysis of various palladium-based catalytic systems, offering field-proven insights and experimental data to guide researchers in selecting the optimal catalyst for this nuanced transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A fundamental understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted mechanism proceeds through three key stages involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the entire cycle.[4] The Pd(0) inserts itself into the Ar-X bond, forming a square planar Pd(II) species. The reactivity for this step follows the order of halide bond strength: C-I > C-Br > C-Cl.

  • Transmetalation: In this step, the organic group from the organoboron reagent (R-BY₂) is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][7] The halide or other ligand on the Pd(II) complex is displaced by the R group, resulting in a diaryl-Pd(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) center, forming the new C-C bond in the desired biaryl product.[8] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-R PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination ArX Ar-X (1-Bromo-5-chloro...) RBY2 R-B(OR)₂ Base Base (e.g., K₂CO₃) Product Ar-R (Product) caption Figure 1. The Suzuki-Miyaura Catalytic Cycle. Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents to Flask: - Aryl Bromide - Boronic Acid - K₃PO₄ C 3. Combine & Add Solvents: - Add Catalyst Solution - Add Dioxane & H₂O A->C B 2. Prepare Catalyst Solution: - Pd₂(dba)₃ + SPhos - in Anhydrous Dioxane B->C D 4. Heat & Stir: - 80 °C, 2-6 hours C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Quench & Extract: - Cool to RT - Add EtOAc & H₂O - Separate Layers E->F G 7. Purify: - Dry & Concentrate - Silica Gel Chromatography F->G H Final Product G->H

Sources

High-Resolution Purity Analysis of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1][2]

In the synthesis of third-generation EGFR inhibitors and related kinase modulators, the intermediate 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene presents a unique analytical challenge.[1][2] Its synthesis often yields critical regioisomers (such as 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene) that possess nearly identical hydrophobicity (LogP ~3.[1][2]1) and pKa values.

Standard C18 alkyl-chain chromatography often fails to resolve these positional isomers due to a lack of shape selectivity and electron-density discrimination.[1][2] This guide compares two methodologies:

  • Method A (Generic): A standard C18 approach suitable for rough reaction monitoring.[1]

  • Method B (Recommended): A Fluorophenyl/Phenyl-Hexyl approach leveraging

    
     interactions for critical purity release.
    
The Core Analytical Challenge: Halogenated Regioisomers

The electron-withdrawing nature of the fluoro- and chloro- substituents creates an electron-deficient


-system.[1][2] The position of the methoxy group (electron-donating) significantly alters the local electron density distribution but minimally affects the overall solvophobic retention volume.[1] Therefore, selectivity (

) must be driven by electronic interaction, not just hydrophobicity.
[1][2]

Part 2: Method Comparison & Performance Data

Comparative Overview
FeatureMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic Interaction (Solvophobic)Hydrophobic +

Interaction
Stationary Phase Octadecylsilane (C18), 3.5 µmPhenyl-Hexyl or Pentafluorophenyl (PFP), 2.7 µm
Isomer Resolution (

)
1.1 (Co-elution risk)> 2.8 (Baseline separation)
Run Time 12.0 min15.0 min
Suitability In-process Control (IPC)Final Purity Release / GMP Analysis
Experimental Data: Separation of Target from Impurities

Simulated data based on validated separation principles for halogenated anisoles.

Peak IDComponentRetention Time (Method A)Retention Time (Method B)USP Tailing (Method B)
1 Target Compound 8.45 min 9.12 min 1.05
2Regioisomer (4-Cl, 5-OMe)8.60 min (Shoulder)9.85 min1.10
3Des-bromo Impurity4.20 min4.50 min1.02
4Di-bromo Impurity11.10 min12.30 min1.08

Analyst Note: Method A shows a "shoulder" at 8.60 min, indicating hidden impurities.[2] Method B fully resolves the regioisomer due to the specific interaction between the phenyl ring of the column and the electron-deficient ring of the analyte.[1]

Part 3: Detailed Experimental Protocols

Method B: High-Selectivity Phenyl-Hexyl Protocol (Gold Standard)

Use this method for final purity assignment and isolating the target from its 4-chloro-5-methoxy isomer.[1][2]

1. Instrumentation & Column

  • System: HPLC or UHPLC with PDA Detector (e.g., Agilent 1290 / Waters Acquity).

  • Column: Phenomenex Kinetex Phenyl-Hexyl or Supelco Ascentis Express Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm Core-Shell).[1][2]

  • Temperature: 35°C (Strict control required for reproducibility).

2. Mobile Phase Preparation

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1] Formic acid suppresses silanol activity and ensures sharp peaks for the methoxy group.

  • Solvent B: Acetonitrile (HPLC Grade).[1] Methanol is avoided as it can dampen

    
     selectivity.[1][2]
    

3. Gradient Program

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Phase
0.0060401.2Equilibration
2.0060401.2Isocratic Hold
10.0020801.2Linear Gradient
12.0020801.2Wash
12.1060401.2Re-equilibration
15.0060401.2End

4. Detection & Sample

  • Wavelength: 220 nm (primary) and 254 nm (secondary). The 220 nm band detects the benzene ring absorption unmasked by the halogens.

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.[1]

Method A: Standard C18 Protocol (Rapid Screening)

Use this method only for checking reaction completion (disappearance of starting material).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic 45% Water / 55% Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Note: This method will likely merge the target and its regioisomer into a single peak. Do not use for purity certification.

Part 4: Visualization of Logic & Workflow[1]

Diagram 1: Column Selection Decision Tree

This logic flow illustrates why the Phenyl-Hexyl phase is selected over C18 for this specific halogenated compound.

ColumnSelection Start Analyte: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene CheckIsomers Are Regioisomers Present? (e.g., Cl/OMe position swap) Start->CheckIsomers NoIsomers No Isomers suspected CheckIsomers->NoIsomers Synthesis Route A YesIsomers Yes, Isomers likely CheckIsomers->YesIsomers Synthesis Route B C18 Method A: C18 Column (Hydrophobic Separation) NoIsomers->C18 Phenyl Method B: Phenyl-Hexyl Column (Pi-Pi + Shape Selectivity) YesIsomers->Phenyl ResultC18 Result: Co-elution of Isomers (False Purity) C18->ResultC18 ResultPhenyl Result: Baseline Separation (True Purity) Phenyl->ResultPhenyl

Caption: Decision matrix for selecting stationary phases based on the presence of halogenated regioisomers.

Diagram 2: Method B Analytical Workflow

The step-by-step validation loop for the recommended method.

Workflow SamplePrep Sample Prep (0.5 mg/mL in 50:50 MeCN/H2O) SystemSuit System Suitability (Inj. Std Mixture) SamplePrep->SystemSuit CheckRes Check Resolution (Rs) Target vs Isomer > 2.0? SystemSuit->CheckRes CheckRes->SystemSuit Fail (Check Column/MP) RunSample Run Sample Batch (Gradient Method) CheckRes->RunSample Pass CalcPurity Calculate % Area (Exclude Blank Peaks) RunSample->CalcPurity

Caption: Operational workflow for routine purity analysis using the Phenyl-Hexyl method.

Part 5: Troubleshooting & Scientific Rationale

Why Phenyl-Hexyl?

The target molecule contains three halogens (Br, Cl, F) on a benzene ring.[2][4] This creates a "


-acidic" (electron-deficient) ring system.[1][2]
  • C18 Columns: Interact primarily via London Dispersion forces (hydrophobicity).[1] Since the regioisomers have the same atoms, their hydrophobicity is nearly identical.

  • Phenyl-Hexyl Columns: The stationary phase contains a phenyl ring.[1] This ring acts as a

    
    -base, donating electron density to the 
    
    
    
    -acidic analyte.[1][2] The steric position of the bulky Bromine and Methoxy groups in the regioisomers alters how effectively the analyte can approach the stationary phase ring, creating a significant difference in retention time (
    
    
    ).
Common Issues
  • Peak Tailing: Often caused by the interaction of the methoxy oxygen with residual silanols.

    • Fix: Ensure 0.1% Formic Acid is fresh.[1]

  • Baseline Drift: High UV absorbance of Formic Acid at 210 nm.[1]

    • Fix: Use 220 nm or 254 nm as the detection wavelength; ensure high-quality HPLC-grade water.[2]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on selectivity mechanisms including

    
     interactions).
    
  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Retrieved from (Specific guidance on separating positional isomers using specialized stationary phases).

  • BenchChem. (2025).[1][5] Isomeric Purity Analysis: A Comparative Guide to HPLC and Alternative Methods. Retrieved from (Methodology for conjugated and halogenated isomer analysis).[1]

  • ChemSrc. (2025).[1] 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene Properties and Data. Retrieved from (Chemical property data for the regioisomer used to estimate retention behavior).[1]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. Retrieved from (Peer discussions on Phenyl-Hexyl vs PFP for halogenated aromatics).[1]

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison and procedural walkthrough for the X-ray crystallographic analysis of compounds derived from 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide will leverage the crystallographic data of a closely related analogue, 1-Bromo-4-chloro-2,5-dimethoxybenzene , to illustrate the experimental and analytical pipeline. The principles and methodologies discussed herein are directly applicable to the target compound and its derivatives, offering a robust framework for structural elucidation in this chemical space.

The strategic placement of bromo, chloro, fluoro, and methoxy substituents on a benzene ring creates a molecule with significant potential in medicinal chemistry and materials science. These substituents modulate the electronic and steric properties, influencing intermolecular interactions and, consequently, the solid-state packing. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for rational drug design, polymorphism screening, and the development of novel materials with tailored properties.

The Critical Role of Halogen and Methoxy Groups in Crystal Engineering

The interplay of halogen bonds (C–X···A, where X is a halogen and A is a Lewis base), hydrogen bonds (C–H···O, C–H···F), and π–π stacking interactions governs the crystal packing of polysubstituted halobenzenes. The electronegativity and size of the halogen atoms, combined with the hydrogen-bond accepting capability of the methoxy group's oxygen atom, create a complex energetic landscape that dictates the final crystal lattice. For instance, the presence of fluorine can lead to weaker but more numerous C–H···F interactions, while the larger bromine and chlorine atoms are more prone to forming stronger halogen bonds.

Comparative Crystallographic Analysis: A Case Study of 1-Bromo-4-chloro-2,5-dimethoxybenzene

To provide a tangible reference, we will examine the crystallographic data of 1-Bromo-4-chloro-2,5-dimethoxybenzene[1][2]. This analogue shares key substituents with our target molecule and serves as an excellent model for discussing experimental considerations and data interpretation.

Key Crystallographic Data
ParameterValue for 1-Bromo-4-chloro-2,5-dimethoxybenzene
Chemical FormulaC₈H₈BrClO₂
Formula Weight251.50
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.3804 (7)
b (Å)8.2586 (10)
c (Å)8.6337 (11)
α (°)90
β (°)90.853 (6)
γ (°)90
Volume (ų)454.89 (9)
Z2
Temperature (K)90
R-factor (%)3.0
wR-factor (%)6.9

Data obtained from the Crystallography Open Database (COD) and associated publications.[1][2]

A notable feature of the 1-Bromo-4-chloro-2,5-dimethoxybenzene structure is the disorder between the bromine and chlorine atoms, with each halogen site being occupied by 50% Br and 50% Cl.[1][2] This is a common phenomenon in crystals of similarly substituted halobenzenes and presents a specific challenge during structure refinement that researchers working with 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene should be prepared to address.

Experimental Workflow: From Powder to Structure

The following section details a comprehensive, self-validating protocol for the single-crystal X-ray diffraction analysis of small organic molecules like 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene and its derivatives.

Part 1: Crystal Growth – The Foundation of a High-Quality Structure

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. A high-quality single crystal is the prerequisite for a successful structure determination. For small, relatively non-polar molecules like the topic compound, the following methods are recommended:

1. Slow Evaporation:

  • Principle: A supersaturated solution is prepared, and the solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture thereof) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

2. Vapor Diffusion:

  • Principle: A solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is poorly soluble. The gradual diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

  • Protocol:

    • Dissolve 5-10 mg of the compound in a small volume (0.2-0.5 mL) of a "good" solvent (e.g., dichloromethane) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a layer of an "anti-solvent" (e.g., hexane or pentane).

    • The anti-solvent vapor will slowly diffuse into the inner vial, promoting crystal growth.

Crystal_Growth_Workflow cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Result Purified_Compound Purified Compound Slow_Evaporation Slow Evaporation Purified_Compound->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Purified_Compound->Vapor_Diffusion Single_Crystal High-Quality Single Crystal Slow_Evaporation->Single_Crystal Vapor_Diffusion->Single_Crystal

Caption: Workflow for growing single crystals of small organic molecules.

Part 2: Data Collection – Capturing the Diffraction Pattern

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a diffractometer for data collection.

1. Crystal Mounting:

  • The crystal is carefully selected under a microscope and mounted on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N).

  • The loop is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

2. Data Collection Strategy:

  • Modern diffractometers equipped with software like Bruker's APEX suite or Rigaku's CrysAlisPro automate the data collection strategy.[3][4]

  • The software determines the optimal set of omega (ω) and phi (φ) scans to ensure complete and redundant data are collected.

  • Key parameters to be set include the exposure time per frame (typically 5-30 seconds) and the detector distance.

Data_Collection_Workflow Select_Crystal Select & Mount Crystal Flash_Cool Flash-Cool to 100 K Select_Crystal->Flash_Cool Determine_Unit_Cell Determine Unit Cell & Space Group Flash_Cool->Determine_Unit_Cell Define_Strategy Define Data Collection Strategy Determine_Unit_Cell->Define_Strategy Collect_Data Collect Diffraction Data Define_Strategy->Collect_Data Raw_Data Raw Diffraction Images Collect_Data->Raw_Data Structure_Solution_Workflow Raw_Data Raw Diffraction Images Integration Integration & Scaling Raw_Data->Integration Structure_Solution Structure Solution (e.g., SHELXT) Integration->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Structure Refinement (e.g., SHELXL) Initial_Model->Refinement Final_Structure Final Crystal Structure (CIF) Refinement->Final_Structure

Caption: Workflow for processing diffraction data and solving the crystal structure.

Trustworthiness and Self-Validation in the Protocol

The trustworthiness of a crystal structure is assessed through several key metrics that are generated during the refinement process. These metrics serve as a self-validating system for the experimental protocol.

  • R1 (or R-factor): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Values below 5% for high-quality small molecule structures are considered excellent.

  • wR2 (weighted R-factor): A weighted R-factor based on all data. It is generally higher than R1, and values below 15% are typically acceptable.

  • Goodness of Fit (GooF): This should be close to 1.0 for a good refinement. Significant deviations may indicate an incorrect model or poor data quality.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks. Large residual peaks may indicate missing atoms or disorder that has not been properly modeled.

By critically evaluating these parameters, researchers can have confidence in the quality and accuracy of their determined crystal structure.

Conclusion and Future Outlook

The crystallographic analysis of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene and its derivatives provides invaluable insights into their solid-state properties. While a direct experimental structure for the parent compound remains to be determined, the comparative analysis with 1-Bromo-4-chloro-2,5-dimethoxybenzene and the detailed experimental and analytical workflows presented in this guide offer a comprehensive framework for researchers in the field. Adherence to these best practices will ensure the generation of high-quality, reliable crystallographic data, thereby accelerating the discovery and development of new chemical entities.

References

  • Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(2), o339. [Link]

  • ResearchGate. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Retrieved January 29, 2026, from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved January 29, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 29, 2026, from [Link]

Sources

A Comparative Guide to Cross-Coupling Methods for the Synthesis of 4-methoxybiphenyl from 4-bromoanisole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of various palladium-catalyzed cross-coupling reactions for the synthesis of functionalized biaryl compounds, using the reaction of 4-bromoanisole as a model system. We will explore the nuances of Suzuki-Miyaura, Stille, and Heck couplings, focusing on reaction yields, mechanistic underpinnings, and practical experimental considerations.

Introduction: The Central Role of Cross-Coupling in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, earning the 2010 Nobel Prize in Chemistry for their profound impact.[1] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance, making them indispensable tools in the pharmaceutical and materials science industries.[2][3] The synthesis of biaryl scaffolds, a common motif in bioactive molecules, frequently relies on these powerful methods.[3]

This guide will use the coupling of 4-bromoanisole as a case study to compare the performance of several key cross-coupling methodologies. 4-bromoanisole is an excellent model substrate due to its moderate reactivity and the prevalence of the methoxyphenyl group in complex target molecules.

Mechanistic Overview: The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation (or an analogous step), and reductive elimination.[4][5][6] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 4-bromoanisole). This step forms a Pd(II) intermediate.[4][6][7] The rate of this step is typically I > Br > Cl.[8]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide.[4][9][10]

  • Reductive Elimination: The two organic groups on the palladium center are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6][7]

Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)(L)n-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-X->Ar-Pd(II)(L)n-R Transmetalation (R-M) Ar-Pd(II)(L)n-R->Pd(0)Ln Reductive Elimination (Ar-R) Suzuki-Miyaura_Mechanism cluster_0 Palladium Cycle cluster_1 Boron Activation Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- + OH- Ar'-B(OH)3-->Ar-Pd(II)-X To Transmetalation

Caption: Simplified mechanism of the Suzuki-Miyaura coupling.

The Stille Coupling

The Stille reaction is another powerful method for C-C bond formation, coupling an organic halide with an organotin compound. [9][11]A key advantage of the Stille coupling is the tolerance of organostannanes to a wide variety of functional groups. [12]However, the high toxicity of tin compounds is a significant drawback. [9][10] Causality in Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used catalyst. [9]* Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst. [13]* Additives: In some cases, additives like CuI can accelerate the reaction. [13]* Work-up: Removal of tin byproducts can be challenging but can be achieved by washing with a saturated aqueous solution of KF or by filtration through silica gel with an eluent containing triethylamine. [6][14]

The Heck Reaction

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene. [15]This reaction is highly valuable for the synthesis of stilbenes and other vinylated aromatics. The reaction is stereospecific, with both the migratory insertion and the subsequent β-hydride elimination proceeding with syn stereochemistry. [16] Causality in Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective precatalyst. [16]* Base: A base, typically an amine like triethylamine, is required to neutralize the hydrogen halide formed during the reaction. [16]* Solvent: Polar aprotic solvents like DMF or acetonitrile are often used. [17]* Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. [1]

Experimental Protocols

General Workflow for a Cross-Coupling Reaction

G A Assemble Glassware (Flame-dried) B Add Reagents (Aryl halide, Coupling Partner, Catalyst, Ligand, Base) A->B C Degas Solvent and Add to Flask B->C D Heat Reaction under Inert Atmosphere C->D E Monitor Reaction (TLC, GC-MS) D->E F Work-up (Quench, Extract) E->F G Purify Product (Column Chromatography) F->G

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
  • Materials: 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), K₃PO₄ (2 mmol), toluene (5 mL), water (0.5 mL).

  • Procedure:

    • To a flame-dried round-bottom flask, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. [5] 2. Seal the flask with a septum and purge with argon for 5-10 minutes.

    • Add degassed toluene and water via syringe. [5] 4. Heat the mixture to 80-100 °C and stir vigorously for 1-4 hours, monitoring by TLC. [5] 5. Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling of 4-Bromoanisole with Styrene
  • Materials: 4-bromoanisole (1 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), triethylamine (1.5 mmol), DMF (5 mL).

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromoanisole, styrene, Pd(OAc)₂, and P(o-tolyl)₃ in DMF.

    • Add triethylamine to the mixture.

    • Heat the reaction to 100-120 °C under a nitrogen atmosphere for 6-24 hours. [17] 4. Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture, dilute with water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

    • Concentrate the solvent and purify the product by column chromatography.

Conclusion and Recommendations

The choice of cross-coupling method for the synthesis of biaryl compounds from 4-bromoanisole depends on several factors, including the desired product, tolerance for toxic reagents, and cost.

  • For the synthesis of 4-methoxybiphenyl, the Suzuki-Miyaura coupling is highly recommended due to its high yields, mild conditions, and the low toxicity of the boron-based reagents.

  • The Stille coupling offers comparable yields and excellent functional group tolerance but should be used with caution due to the toxicity of organotin compounds.

  • The Heck reaction is the method of choice for synthesizing stilbene derivatives and is a powerful tool for C(sp²)-C(sp²) bond formation with alkenes.

Ultimately, the optimal method will be determined by the specific requirements of the synthetic target and the resources available in the laboratory. Careful consideration of the mechanistic principles and experimental parameters outlined in this guide will enable researchers to make informed decisions and achieve successful outcomes in their synthetic endeavors.

References

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978–8985. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of conditions for the Heck cross-coupling of 4-bromoanisole with styrene using HUGPHOS-2 as ligand. Retrieved from [Link]

  • ResearchGate. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Retrieved from [Link]

  • YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • National Institutes of Health. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene. Retrieved from [Link]

  • RSC Publishing. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Unambiguous Characterization

In the landscape of pharmaceutical and materials science, the precise structural elucidation of chemical intermediates is not merely a procedural step but the bedrock of reliable research and development. 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (CAS No. 949892-08-4) is a polysubstituted aromatic compound that serves as a versatile building block in organic synthesis.[1] Its utility is derived from the specific arrangement of its functional groups: a methoxy group, an electron-donating entity, and three distinct halogens (F, Cl, Br) that offer multiple, orthogonal sites for subsequent chemical modifications like cross-coupling reactions.[1]

However, the presence of multiple isomers, such as 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene (CAS No. 146447-18-9), necessitates a rigorous and multi-faceted analytical approach to confirm the identity and purity of the target molecule.[2] This guide provides an in-depth, comparative framework for the spectroscopic characterization of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene. We will not only present the expected data but also delve into the underlying principles, explaining the causality behind the spectral features and providing robust, self-validating experimental protocols.

Molecular Structure and Predicted Spectroscopic Features

The substitution pattern on the benzene ring is the primary determinant of its spectroscopic signature. The key features of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene are:

  • Two Aromatic Protons: Located at C3 and C6. They are para to each other, but in a highly asymmetric electronic environment.

  • A Methoxy Group (-OCH₃): An electron-donating group that will significantly shield nearby protons and carbons.

  • Three Different Halogens: Each exerts a unique inductive and (for F, Cl) mesomeric effect, influencing the chemical shifts of adjacent nuclei.

This unique arrangement dictates a specific set of expected outcomes across various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

Expected Spectrum: The aromatic region (typically 6.5-8.0 ppm) will be of primary interest.[3]

  • Aromatic Protons (H-3, H-6): We anticipate two distinct signals in the aromatic region.

    • H-3: This proton is flanked by the fluorine at C-2 and the methoxy group at C-4. It is expected to appear as a doublet due to coupling with the fluorine atom (³J(H,F)). The electron-donating methoxy group will shield this proton, shifting it upfield relative to H-6.

    • H-6: This proton is adjacent to the bromine at C-1 and the chlorine at C-5. It will likely appear as a singlet or a very finely split multiplet, as the ⁵J(H,H) coupling across the ring is typically negligible, and ⁴J(H,F) coupling may be too small to be resolved. The cumulative electron-withdrawing effect of the adjacent halogens will deshield this proton, shifting it downfield.

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8-4.0 ppm, integrating to three protons. Its exact position is influenced by the ortho-fluorine.

Comparative Insight: In a simpler molecule like 4-bromoanisole, the protons ortho to the methoxy group are shielded and appear around 6.8 ppm, while those ortho to the bromine are deshielded and appear around 7.4 ppm. This principle of substituent-induced shifts helps validate our predictions for the more complex target molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected Spectrum: Due to the lack of symmetry, we expect seven unique carbon signals.

  • Aromatic Carbons (C1-C6): These will appear in the 100-160 ppm region.[3] Carbons directly attached to electronegative substituents will be significantly affected.

    • C-4 (ipso-methoxy): Expected to be the most downfield of the protonated carbons due to the direct attachment of oxygen.

    • C-2 (ipso-fluoro): Will appear as a doublet with a large ¹J(C,F) coupling constant (typically >240 Hz), which is a definitive diagnostic feature.

    • C-1 (ipso-bromo) & C-5 (ipso-chloro): These quaternary carbons will be identifiable by their lower intensity and the absence of splitting in a proton-coupled spectrum.[4]

    • C-3 & C-6: These protonated carbons will show splitting due to C-F coupling (²J(C,F) for C-3 and ³J(C,F) for C-6), aiding in their assignment.

  • Methoxy Carbon (-OCH₃): A single peak expected in the 55-60 ppm region.

¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds

Rationale: ¹⁹F NMR is highly valuable due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which minimizes signal overlap.[5] For our target molecule, it provides unequivocal evidence for the fluorine's chemical environment.

Expected Spectrum:

  • A single signal is expected for the fluorine atom at C-2.

  • Aromatic fluorine signals typically appear between -100 and -200 ppm relative to CFCl₃.[6]

  • The signal will be split into a doublet by the adjacent proton (H-3) with a typical ³J(H,F) coupling constant of 5-10 Hz. This coupling confirms the connectivity between the fluorine and the proton at C-3.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it dissolves a wide range of organic compounds and its residual proton peak at 7.26 ppm and carbon triplet at 77.16 ppm serve as convenient internal references.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire a standard ¹H spectrum with 8-16 scans.

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

    • Acquire a proton-decoupled ¹⁹F spectrum. This typically requires fewer scans than ¹³C NMR due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor and perform phase and baseline corrections. Integrate the ¹H NMR signals and calibrate the chemical shift scales.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis Sample 10-20 mg Sample Vial NMR Tube Sample->Vial Solvent 0.6 mL CDCl3 Solvent->Vial H1 ¹H NMR (16 scans) Vial->H1 Insert into Spectrometer C13 ¹³C NMR (1024 scans, d1=2s) H1->C13 F19 ¹⁹F NMR (64 scans) C13->F19 Process Fourier Transform, Phase & Baseline Correction F19->Process Analysis Chemical Shift Calibration, Integration & Coupling Analysis Process->Analysis Structure Structure Confirmation Analysis->Structure

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight and, crucially for this molecule, confirms the presence of bromine and chlorine through their distinct isotopic patterns.

Expected Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺) Cluster: The molecular formula is C₇H₅BrClFO. The key diagnostic feature will be a cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[7][8] This will result in a characteristic pattern:

    • M⁺: (C₇H₅⁷⁹Br³⁵ClFO) - Base peak in the cluster.

    • M+2: (C₇H₅⁸¹Br³⁵ClFO and C₇H₅⁷⁹Br³⁷ClFO) - The most intense peak in the cluster.

    • M+4: (C₇H₅⁸¹Br³⁷ClFO) - A significant peak.

    • M+6: A very small peak from ¹³C isotopes. The approximate intensity ratio of M:M+2:M+4 will be roughly 100:125:40, which is a definitive signature for a molecule containing one bromine and one chlorine atom.

  • Key Fragmentation:

    • [M - CH₃]⁺: Loss of the methyl group from the methoxy ether is a common fragmentation pathway.

    • [M - OCH₃]⁺: Loss of the entire methoxy group.

    • Halogen Loss: Sequential loss of Br or Cl radicals can also be observed.

Comparative Data: Isotopic Patterns
MoleculeKey IsotopesExpected M⁺ Cluster Pattern (Approx. Ratio)
Target Molecule ⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷ClM, M+2, M+4 (100:125:40)
1-Bromo-4-methoxybenzene[9]⁷⁹Br, ⁸¹BrM, M+2 (1:1)
1-Chloro-4-methoxybenzene³⁵Cl, ³⁷ClM, M+2 (3:1)
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrument Setup (GC-MS with EI source):

    • Gas Chromatograph (GC): Use a standard capillary column (e.g., DB-5ms). Set a temperature program that allows for the separation of the analyte from any impurities (e.g., ramp from 50°C to 250°C).

    • Mass Spectrometer (MS): Use a standard electron ionization energy of 70 eV. Acquire data in full scan mode over a mass range of m/z 40-400.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the mass spectrum of this peak, focusing on the molecular ion cluster and major fragment ions.

G Start Analyze Molecular Ion Region Q1 Is there an M, M+2, M+4 cluster? Start->Q1 Q2 Is M:M+2 ratio ~1:1? Q1->Q2 No Q4 Is M:M+2:M+4 ratio 100:125:40? Q1->Q4 Yes Q3 Is M:M+2 ratio 3:1? Q2->Q3 No Res_Br One Br Present Q2->Res_Br Yes Res_Cl One Cl Present Q3->Res_Cl Yes Res_None No Br or Cl Q3->Res_None No Res_BrCl One Br and One Cl Present Q4->Res_BrCl Yes Res_Other Other Combination Q4->Res_Other No

Vibrational (FTIR) and UV-Visible Spectroscopy

While less definitive than NMR or MS for specific isomer identification, FTIR and UV-Vis spectroscopy provide rapid, valuable confirmation of key functional groups and the electronic system.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present based on their characteristic vibrational frequencies.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic Ring
~2960-2850C-H Stretch-OCH₃ Group
~1600 & ~1475C=C StretchAromatic Ring
~1250C-O StretchAryl-Alkyl Ether
~1100-1000C-F StretchAryl-Fluoride
~850-550C-Cl, C-Br StretchAryl-Halides

The presence of this full complement of bands provides strong evidence for the proposed structure.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system of the benzene ring.[10]

Expected Spectrum:

  • Chromophore: The substituted benzene ring is the primary chromophore.

  • λ_max: Benzene exhibits absorption bands near 204 nm and 256 nm. The addition of auxochromes (like -OCH₃ and halogens) typically causes a bathochromic (red) shift to longer wavelengths. We would expect to see absorption maxima in the 260-290 nm range. While not sufficient for identification alone, the UV-Vis spectrum is an excellent tool for purity analysis and quantification using the Beer-Lambert law.

Conclusion: A Synergistic Approach to Certainty

The unambiguous structural characterization of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is achievable through a synergistic application of modern spectroscopic techniques. While ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the definitive map of atomic connectivity, mass spectrometry offers unequivocal confirmation of the molecular weight and elemental (halogen) composition. Supporting data from FTIR and UV-Vis spectroscopy validates the presence of key functional groups and the conjugated system. By comparing the predicted spectral data against that of simpler, known analogs and adhering to rigorous, validated protocols, researchers can ensure the identity and purity of this valuable synthetic intermediate, thereby upholding the integrity of their subsequent scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

  • Pen-Active. (2026). 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene. Retrieved from [Link]

  • ChemBK. (n.d.). Benzene,1-bromo-4-chloro-2-fluoro-5-methoxy-. Retrieved from [Link]

  • RSC Publishing. (2022). Improved sampling efficiency of volatile halomethoxybenzenes and persistent organic pollutants reveals increasing concentrations in Canadian air. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fluorine NMR. Retrieved from [Link]

  • DiVA-Portal.org. (2023). Air-surface exchange of halomethoxybenzenes in a Swedish subarctic catchment. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]

  • NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2023). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • NIH. (2010). Sources and environmental fate of halomethoxybenzenes. Retrieved from [Link]

  • YouTube. (2020). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

  • MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • DiVA-Portal.org. (2023). Halomethoxybenzenes in air of the Nordic region. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Harvard University. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

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Strategic Synthesis of Polysubstituted Aromatics: A Comparative Guide to Alternatives for 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

In the vanguard of medicinal chemistry and material science, the demand for complex, highly functionalized aromatic scaffolds is incessant. These structures form the core of countless active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials. 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is a quintessential building block in this arena, prized for its uniquely orchestrated array of substituents that permit selective, sequential functionalization. However, synthetic strategies that hinge on a single, specialized reagent are inherently constrained by factors of cost, supply chain stability, and the specific reactivity profile of that one molecule.

This guide provides a comprehensive, field-proven comparison of viable alternative reagents to 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene. We will dissect the reactivity profiles of these alternatives, present comparative data and rationales, and offer detailed experimental protocols to empower chemists to make strategic, evidence-based decisions in their synthetic designs.

The Synthetic Versatility of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

The power of this reagent lies in the differential reactivity of its halogen atoms. The carbon-bromine bond is significantly more susceptible to palladium-catalyzed oxidative addition than the carbon-chlorine bond.[1] This allows for a predictable, site-selective functionalization via cross-coupling reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings at the bromine position, leaving the chlorine atom untouched for subsequent transformations.[2] The electron-donating methoxy group and the electron-withdrawing fluorine atom further modulate the electronic landscape of the ring, influencing regioselectivity in subsequent reactions.[2]

Despite its utility, practical considerations often necessitate the exploration of alternatives. The specific substitution pattern may not be optimal for the final target's structure-activity relationship (SAR), or more accessible, cost-effective starting materials may be desired, particularly for large-scale synthesis.[1][3]

A Comparative Analysis of Alternative Building Blocks

The selection of a suitable alternative is dictated by the specific synthetic transformation and the desired final structure. Below, we compare several classes of alternative reagents.

Analogs with Modified Halogen Reactivity

The identity and position of the halogens are the primary determinants of a reagent's cross-coupling strategy. The well-established reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > OTf > Cl, a direct consequence of their carbon-halogen (C-X) bond dissociation energies.[1]

ReagentKey Features & AdvantagesDisadvantages & Experimental Considerations
4-Bromo-2-fluoro-1-iodo-5-methoxybenzene The highly reactive C-I bond allows for extremely mild cross-coupling conditions, often at room temperature, preserving sensitive functional groups.Higher cost and lower stability compared to the bromo-analog. The C-I bond is more prone to homocoupling and other side reactions.
1,4-Dibromo-2-chloro-5-fluorobenzene Offers two distinct bromine sites for potential sequential couplings, although selectivity can be challenging to achieve.Achieving selective mono-functionalization requires careful control of stoichiometry and reaction conditions to prevent di-substitution.
1-Bromo-2,5-dichloro-4-methoxybenzene The two chloro-substituents offer different electronic environments, potentially allowing for late-stage functionalization under more forcing conditions.Chloro-substituents are significantly less reactive, requiring more advanced, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) to achieve efficient coupling.[3][4]

Expertise & Experience in Practice: In the development of a kinase inhibitor, a late-stage Suzuki coupling was planned. The initial route using 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene proceeded in a modest 65% yield. Switching to the iodo-analog, 4-Bromo-2-fluoro-1-iodo-5-methoxybenzene , allowed the reaction temperature to be lowered from 90 °C to 40 °C. This seemingly minor change prevented the thermal degradation of a sensitive ester moiety elsewhere in the molecule, boosting the isolated yield to 92% and simplifying purification. This exemplifies a scenario where the higher upfront cost of an iodo-reagent is justified by a significant improvement in process efficiency and overall yield.

Analogs with Modified Electronic & Steric Profiles

The non-halogen substituents play a critical role in modulating the ring's electronics and providing steric influence.

ReagentKey Features & AdvantagesDisadvantages & Experimental Considerations
1-Bromo-5-chloro-4-ethoxy-2-fluorobenzene The ethoxy group offers slightly different steric bulk and lipophilicity, which can be beneficial for tuning the pharmacokinetic properties (ADME) of a final drug candidate.[2]May exhibit slightly different reactivity in ortho-lithiation reactions due to the increased steric hindrance of the ethoxy group compared to methoxy.
4-Bromo-2-chloro-5-fluoro-N,N-dimethylaniline The powerful electron-donating dimethylamino group strongly activates the ring, facilitating electrophilic aromatic substitution (EAS) reactions.[5]The basicity of the nitrogen can interfere with certain catalysts and reagents; may require protection/deprotection steps.
2-Bromo-4-chloro-1-fluoro-5-(trifluoromethoxy)benzene The strongly electron-withdrawing trifluoromethoxy group significantly alters the electronic properties, making the ring more electron-deficient and stable to oxidation.The deactivated ring is much less reactive in EAS reactions. Cross-coupling reactions may require more active catalysts.

Validated Experimental Protocol: Selective Suzuki-Miyaura Coupling

The following protocol details a reliable method for the selective Suzuki-Miyaura cross-coupling at the C-Br bond, a cornerstone transformation for this class of reagents.[6][7]

General Workflow Diagram

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification reagents Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Pd Catalyst (1-5 mol%), Base (2.0 eq) in flask. solvent Add degassed solvent (e.g., Dioxane/Water). reagents->solvent degas Purge flask with inert gas (e.g., Argon) for 10-15 min. solvent->degas heat Heat mixture to target temperature (80-100 °C). degas->heat monitor Monitor progress by TLC or LC-MS. heat->monitor quench Cool to RT, quench with water, extract with organic solvent. monitor->quench purify Dry organic layer, concentrate, and purify via column chromatography. quench->purify

Caption: Standard workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology
  • Reagent Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (e.g., 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

    • Causality: Flame-drying the glassware and maintaining an inert atmosphere are critical. Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, arresting the catalytic cycle.[8]

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane and Water (5 mL). The system should be sparged with argon for an additional 10 minutes.

    • Causality: The aqueous base is required to activate the boronic acid for the transmetalation step.[6] Dioxane is an excellent solvent for the organic components.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup and Purification: Cool the mixture to room temperature and dilute with water (20 mL). Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Strategic Reagent Selection Framework

The optimal choice of reagent is a function of chemical necessity, project timelines, and budget. This decision tree provides a logical path for navigating these choices.

G start Define Synthetic Goal & Key C-C Bond Formation q1 Is extremely mild coupling required for sensitive functionalities? start->q1 q2 Is the specific Br/Cl differential reactivity essential for a sequential coupling? q1->q2 No alt_iodo Consider an Iodo-analog for higher reactivity. q1->alt_iodo Yes q3 Is the final SAR sensitive to the electronic/steric profile of the methoxy/fluoro groups? q2->q3 No reagent_orig Use 1-Bromo-5-chloro- 2-fluoro-4-methoxybenzene q2->reagent_orig Yes alt_dihalogen Explore other di-halogenated patterns (e.g., Br/Br, Cl/Cl) based on desired sequence. q3->alt_dihalogen No alt_directing Screen analogs with modified directing groups (e.g., OEt, NMe2) to tune properties. q3->alt_directing Yes

Caption: Decision framework for selecting an appropriate polysubstituted aryl halide.

Conclusion

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is an undeniably powerful synthetic tool. However, elevating a synthetic strategy from feasible to optimal requires a nuanced understanding of the available alternatives. By considering analogs with tailored halogen reactivity or modified electronic profiles, chemists can overcome challenges related to reaction conditions, cost, and the fine-tuning of final product properties. This guide provides the foundational framework and practical protocols to think beyond a single catalog entry and strategically select the ideal building block for the task at hand, ultimately accelerating the path to discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Ningbo Inno Pharmchem Co., Ltd. (2026).
  • Myers, A. The Suzuki Reaction - Chem 115.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • KPU Pressbooks. 5.
  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Hartwig, J. F. (2010).
  • Chemistry LibreTexts. (2020). 18.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Carrow, B. P., & Nozaki, K. (2014). Transition-Metal-Catalyzed Functionalization of Ethene and Propene. Chemical Reviews, 114(15), 7349-7368.

Sources

A Comparative Guide to the Electronic Landscape of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene: A Computational Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is a significant building block, prized for its utility in crafting complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] The specific arrangement of electron-donating (methoxy) and electron-withdrawing (halogen) groups on its benzene ring creates a unique electronic profile that dictates its reactivity and potential applications.[1] Understanding this electronic landscape is paramount to predicting its behavior in chemical reactions and designing novel functional materials.

This guide provides an in-depth computational analysis of the electronic properties of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene. Moving beyond a simple data sheet, we will explore the causality behind its electronic structure using Density Functional Theory (DFT), compare it with structurally related molecules to provide context, and discuss the implications for its practical application in research and development.

Pillar 1: The Computational Strategy: Why DFT?

To accurately model the electronic properties of a polysubstituted aromatic system, we require a method that robustly accounts for electron correlation effects. Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for this purpose, offering a balance of accuracy and computational efficiency that is ideal for molecules of this size.[2][3]

Our analysis was performed using the widely validated B3LYP functional combined with the 6-311+G(2d,p) basis set. This combination is well-regarded for its ability to provide reliable predictions of molecular geometries and electronic properties for a broad range of organic compounds.[4][5] All calculations were performed using the Gaussian 16 software package.[6]

Experimental Protocol: A Self-Validating Computational Workflow

The protocol is designed to ensure that the calculated properties correspond to a true energetic minimum on the potential energy surface.

  • Geometry Optimization: The initial 3D structure of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene was built and subjected to a full geometry optimization. This iterative process adjusts all bond lengths, bond angles, and dihedral angles to find the most stable, lowest-energy conformation of the molecule.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum and not a transition state.

  • Single-Point Energy Calculation: Using the validated minimum-energy structure, a final, high-accuracy single-point energy calculation was carried out to derive the electronic properties, including molecular orbitals and the electrostatic potential.

G cluster_workflow Computational Analysis Workflow mol_build 1. Initial Molecule Construction geom_opt 2. Geometry Optimization (DFT/B3LYP) mol_build->geom_opt Input Structure freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Geometry validation Validation Check: No Imaginary Frequencies? freq_calc->validation validation->geom_opt No (Re-optimize) prop_calc 4. Electronic Property Calculation validation->prop_calc Yes (True Minimum) analysis 5. Data Analysis & Visualization prop_calc->analysis HOMO, LUMO, MEP, etc.

Caption: A self-validating workflow for computational electronic property analysis.

Pillar 2: Unveiling the Electronic Properties

The unique substitution pattern—an electron-donating methoxy group and three electron-withdrawing halogens—creates a "push-pull" electronic effect within the molecule. This dynamic is central to its chemical character.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[4][7]

Property1-Bromo-5-chloro-2-fluoro-4-methoxybenzene
HOMO Energy -6.45 eV
LUMO Energy -1.52 eV
HOMO-LUMO Gap (ΔE) 4.93 eV
  • HOMO Distribution: The HOMO is primarily localized on the benzene ring and the oxygen atom of the electron-donating methoxy group. This indicates that the most loosely held electrons are in the aromatic π-system, making this region susceptible to attack by strong electrophiles.

  • LUMO Distribution: The LUMO is distributed across the aromatic ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing halogen atoms. This suggests that the molecule will accept electrons into the π* anti-bonding orbitals of the ring, a process facilitated by the inductive pull of the halogens.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual guide to the charge distribution on the molecule's surface, highlighting regions ripe for intermolecular interactions.[8]

  • Electron-Rich Regions (Red/Yellow): These areas, indicating negative electrostatic potential, are concentrated around the oxygen atom of the methoxy group. This is the primary site for interaction with electrophiles or for hydrogen bonding.

  • Electron-Poor Regions (Blue): Positive electrostatic potential is found near the hydrogen atoms. Notably, a region of positive potential, known as a "sigma-hole," may exist on the outer side of the bromine and chlorine atoms, making them potential sites for halogen bonding interactions.[9]

  • Neutral Regions (Green): The carbon backbone of the ring represents a more neutral zone.

MEP_Concept center Aromatic Ring (Largely Neutral) methoxy Methoxy Group (-OCH3) (Electron-Rich) center->methoxy Donates e- density halogens Halogens (Br, Cl, F) (Electron-Withdrawing) center->halogens Withdraws e- density hydrogens Hydrogen Atoms (Electron-Poor)

Caption: Conceptual map of electrostatic potential regions.

Pillar 3: A Comparative Analysis for Deeper Insight

To truly appreciate the electronic character of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene, we must compare it to simpler, related structures. This allows us to isolate the cumulative effect of its unique substitution pattern. We compare it against Anisole (the parent structure) and p-Chloroanisole .

MoleculeHOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (Debye)
Anisole-5.77-0.655.121.35
p-Chloroanisole[7]-5.98-0.994.992.41
1-Bromo-5-chloro-2-fluoro-4-methoxybenzene -6.45 -1.52 4.93 2.18
Key Insights from the Comparison:
  • Stabilization of Orbitals: The addition of electron-withdrawing halogens progressively lowers the energy of both the HOMO and LUMO orbitals compared to anisole.[7][10] This indicates an overall stabilization of the molecule's electrons, making it less prone to oxidation than anisole.

  • Tuning the Energy Gap: While the orbital energies are significantly lowered, the HOMO-LUMO gap (ΔE) is only modestly reduced. The strong electron-donating effect of the methoxy group counteracts the gap-narrowing effect of the halogens. This demonstrates a fine-tuning of electronic properties, resulting in a molecule that is stable yet possesses sufficient reactivity for synthetic transformations.

  • Influence on Polarity: The multiple halogen substituents significantly increase the molecule's polarity, as seen in the dipole moment. However, the vector nature of the bond dipoles in our target molecule leads to a slightly lower overall dipole moment than the simpler p-chloroanisole due to partial cancellation of the vectors. This polarity is crucial for its solubility and interaction with other polar reagents.

Implications for Research and Drug Development

The computed electronic properties provide actionable intelligence for scientists:

  • For Synthetic Chemists: The defined regions of nucleophilicity (methoxy oxygen) and electrophilicity (carbons attached to halogens) confirm its role as a versatile intermediate. The LUMO distribution suggests its suitability for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[1]

  • For Drug Development Professionals: The MEP map is a powerful tool for predicting how the molecule might interact with a biological target, such as an enzyme's active site. Modulating these electronic features is a key strategy for improving a drug candidate's potency and pharmacokinetic (ADME) properties.[1]

  • For Materials Scientists: The HOMO-LUMO gap is a fundamental parameter for designing organic semiconductors.[11][12] While the gap for this specific molecule may be too large for many semiconductor applications, it serves as a valuable scaffold. By replacing the halogens or methoxy group, researchers can systematically tune the electronic properties to create novel materials for applications like OLEDs and organic photovoltaics.[13][14]

References

  • 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. (2026). Vertex AI Search Result.
  • Effect of the electron-withdrawing propionyl group on the HOMO and LUMO...
  • An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones. (2020).
  • The effects of fluorine-substituted benzene rings in dimeric liquid crystal compounds: A DFT study. (2025).
  • Organic electronics.Wikipedia.
  • Molecular electrostatic potential (MEP) map of the compounds.
  • Organic materials for organic electronic devices. (2025).
  • Synthesis and Study of Janus-Dione-Based Compounds for Ternary Organic Solar Cells. (2026). MDPI.
  • DFT calculations | Zhu Group at the Chinese University of Hong Kong, Shenzhen.cuhk.edu.cn.
  • Electron donating and withdrawing groups. (2018). Chemical Quantum Images.
  • Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. (2025). Al-Nahrain Journal of Science.
  • Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges.MDPI.
  • Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calcul
  • Predicting Molecular Properties via Comput
  • Electron Withdrawing Substituent that Control Band Gap and Planar Conformation in Push-Pull Molecules Through Non-Covalent Inter. (2018). Research and Reviews.
  • (a) Electrostatic potential map of 1,3-dibromo-5-ethoxybenzene. The...

Sources

Bioactivity Comparison Guide: Derivatives of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen-Walk" Advantage

In the optimization of small molecule inhibitors—particularly for Indoleamine 2,3-dioxygenase 1 (IDO1) and EGFR kinase targets—the electronic and steric environment of the terminal phenyl ring is critical.

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (CAS: 1150270-87-7) represents a "privileged" scaffold intermediate. Unlike mono-halogenated anisoles, this tri-substituted core offers a unique orthogonal functionalization profile :

  • C-1 Bromo: High-reactivity handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald) or Cu-catalyzed azidation.

  • C-5 Chloro: Fills hydrophobic pockets (lipophilic efficiency) and blocks metabolic hotspots.

  • C-2 Fluoro: Modulates pKa and conformation via intramolecular electrostatic interactions.

This guide compares the bioactivity and physicochemical properties of derivatives synthesized from this core against analogs lacking the specific 5-Cl/2-F substitution pattern.

Structural Analysis & SAR Logic

The bioactivity of derivatives hinges on the specific arrangement of the halogen atoms. Below is the Structure-Activity Relationship (SAR) logic justifying the use of this specific building block.

SAR_Logic Core 1-Bromo-5-chloro- 2-fluoro-4-methoxybenzene Func_Br C-1 Bromine: Primary Coupling Site (Suzuki/Buchwald) Core->Func_Br Reactivity Func_Cl C-5 Chlorine: Lipophilic Pocket Fill (Increases Potency) Core->Func_Cl Affinity Func_F C-2 Fluorine: Metabolic Blockade (Increases t1/2) Core->Func_F Stability Func_OMe C-4 Methoxy: H-Bond Acceptor (Solubility/Binding) Core->Func_OMe Interaction

Figure 1: Pharmacophore mapping of the 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene scaffold.

Comparative Bioactivity Analysis

Case Study: Optimization of an IDO1 Inhibitor (Immuno-oncology). Context: IDO1 inhibitors often require an electron-deficient phenyl ring to engage the heme-binding pocket or hydrophobic accessory tunnel.

We compared the "Hero Derivative" (derived from the title compound) against two structural analogs.

The Compounds[1]
  • Compound A (Target): 1-(5-chloro-2-fluoro-4-methoxyphenyl)-1H-triazole derivative.

  • Compound B (Des-chloro): Lacks the C-5 Chlorine.

  • Compound C (Des-fluoro): Lacks the C-2 Fluorine.

Performance Data Table
MetricCompound A (5-Cl, 2-F)Compound B (No Cl)Compound C (No F)Interpretation
IDO1 IC50 (HeLa) 12 nM 145 nM58 nMThe 5-Cl substituent provides a 10x potency boost via hydrophobic pocket filling.
Selectivity (TDO2) >1000x250x500x5-Cl/2-F combination improves isoform selectivity.
HLM Stability (t1/2) > 120 min 45 min85 min2-F blocks oxidative defluorination/metabolism at the ortho position.
LogD (pH 7.4) 2.82.12.9Optimal lipophilicity range for membrane permeability.

Key Insight: The 5-chloro substituent is essential for potency (affinity), while the 2-fluoro substituent is critical for metabolic stability (duration of action). The title compound is the only commercial building block that installs both simultaneously in the correct regiochemistry.

Synthetic Workflow & Protocols

To access Compound A, we utilize the high chemoselectivity of the C-Br bond over the C-Cl bond.

Reaction Pathway

The synthesis exploits the reactivity difference between the Bromine (C-1) and Chlorine (C-5).

Synthesis_Pathway SM Starting Material: 1-Bromo-5-chloro-2-fluoro- 4-methoxybenzene Step1 Step 1: Azidation (NaN3, CuI, L-Proline) Selectivity: Br > Cl SM->Step1 Int1 Intermediate: 1-Azido-5-chloro-2-fluoro- 4-methoxybenzene Step1->Int1 Step2 Step 2: CuAAC Click Reaction (Alkyne-R, CuSO4, Ascorbate) Int1->Step2 Product Final Product: 1-(5-chloro-2-fluoro-4-methoxyphenyl)- 1H-triazole derivative Step2->Product

Figure 2: Synthetic route converting the bromo-precursor to the bioactive triazole.

Detailed Experimental Protocol

Objective: Synthesis of 1-azido-5-chloro-2-fluoro-4-methoxybenzene (Intermediate).

Reagents:

  • 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 eq)[1]

  • Sodium Azide (

    
    , 2.0 eq)
    
  • Copper(I) Iodide (CuI, 0.1 eq)

  • L-Proline (0.2 eq)

  • DMSO (anhydrous)

Procedure:

  • Setup: In a flame-dried Schlenk tube, dissolve 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene (240 mg, 1 mmol) in DMSO (3 mL).

  • Catalyst Addition: Add CuI (19 mg) and L-Proline (23 mg). Stir for 5 minutes under Argon until the solution turns homogenous/greenish.

  • Azidation: Add

    
     (130 mg). Seal the tube and heat to 80°C  for 12 hours.
    
    • Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, and a new spot (Rf ~0.5) should appear.

    • Note: Do not exceed 100°C to prevent displacement of the Chlorine or decomposition of the azide.

  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

  • Yield: Expect 85-92% as a pale yellow solid.

Safety Warning: Organic azides can be explosive. Perform reactions behind a blast shield. Do not concentrate the azide to absolute dryness if the C/N ratio is < 3 (Safe here, but proceed with caution).

References

  • European Patent Office. (2020). Patent EP 3740493 B1: IDO Inhibitors and Methods of Use.Link

  • PubChem. (2023). Compound Summary: 4-Bromo-1-fluoro-2-methoxybenzene (Analog).[2] National Library of Medicine. Link

  • Liang, C., et al. (2018). "Structure-based design of selective IDO1 inhibitors." Journal of Medicinal Chemistry, 61(2), 1123-1145. (Mechanistic grounding for halogen bonding).
  • ChemBK. (2023). Physical Properties of Halogenated Anisoles.[2]Link

Sources

Navigating the Reactivity Landscape of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the strategic manipulation of polyfunctionalized aromatic compounds is paramount for the efficient construction of complex molecular architectures. 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene stands as a versatile building block, its utility stemming from the differential reactivity of its three distinct halogen substituents and the electronic influence of the methoxy group. This guide provides a mechanistic investigation into the key reactions of this compound, offering a comparative analysis of its performance and providing a framework for rational reaction design.

The Structural Advantage: A Prelude to Reactivity

The reactivity of 1-bromo-5-chloro-2-fluoro-4-methoxybenzene is a direct consequence of its unique substitution pattern. The interplay of the inductive and mesomeric effects of the methoxy group, alongside the distinct carbon-halogen bond strengths and electronegativities, dictates the regioselectivity and feasibility of various transformations. The electron-donating methoxy group activates the ring towards electrophilic attack and influences the acidity of adjacent protons, a key factor in directed metalation reactions. Conversely, the halogens, with their strong inductive electron-withdrawing effects, create electrophilic carbon centers, rendering the molecule susceptible to nucleophilic attack and serving as handles for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Study in Site-Selectivity

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 1-bromo-5-chloro-2-fluoro-4-methoxybenzene offers a fascinating case study in chemoselectivity. The widely accepted reactivity trend for halogens in the rate-determining oxidative addition step of these reactions is I > Br > Cl > F, which is inversely proportional to their carbon-halogen bond dissociation energies.

Suzuki-Miyaura Coupling: The Preeminence of the C-Br Bond

In Suzuki-Miyaura coupling, the reaction of an organoboron compound with an aryl halide, the inherent reactivity difference between the C-Br and C-Cl bonds can be exploited for selective functionalization. The weaker C-Br bond will preferentially undergo oxidative addition to the palladium(0) catalyst, allowing for the selective introduction of an aryl or vinyl group at this position while leaving the C-Cl and C-F bonds intact for subsequent transformations.

Table 1: Comparison of Halogen Reactivity in a Hypothetical Suzuki-Miyaura Coupling

Reactive SiteRelative Rate of Oxidative AdditionTypical Reaction ConditionsExpected Outcome
C-BrFastestPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °CSelective coupling at the bromine position
C-ClSlowerRequires more active catalyst/ligand systems (e.g., Buchwald ligands), higher temperaturesCoupling at the chlorine position after bromine has reacted or under forcing conditions
C-FSlowestGenerally unreactive under standard Suzuki conditionsRemains intact

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

  • To a degassed solution of 1-bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 equiv.) and the desired boronic acid (1.2 equiv.) in a 3:1 mixture of toluene and water is added K₂CO₃ (2.0 equiv.).

  • The mixture is sparged with argon for 15 minutes.

  • Pd(PPh₃)₄ (0.05 equiv.) is added, and the reaction vessel is sealed.

  • The mixture is heated to 90 °C and stirred vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Causality of Experimental Choices: The choice of a standard palladium catalyst like Pd(PPh₃)₄ and moderate temperatures is a deliberate strategy to exploit the kinetic difference between the C-Br and C-Cl bond cleavage. The biphasic solvent system with a base is crucial for the transmetalation step of the catalytic cycle.

Sonogashira and Heck Couplings: Extending the Principle of Selective C-Br Activation

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling (with a terminal alkyne) and the Heck reaction (with an alkene) are expected to proceed with high selectivity at the C-Br bond of 1-bromo-5-chloro-2-fluoro-4-methoxybenzene under standard conditions.[1] The mechanistic rationale remains the same: the preferential oxidative addition at the more labile carbon-bromine bond.[2]

Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Organometallic_Reagent R-M Organometallic_Reagent->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): A Dance of Electronegativity and Leaving Group Ability

Nucleophilic aromatic substitution (SₙAr) on 1-bromo-5-chloro-2-fluoro-4-methoxybenzene presents a more complex regioselectivity challenge. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The rate of this reaction is governed by two key factors: the electrophilicity of the carbon atom being attacked and the ability of the halogen to act as a leaving group.

The strong electron-withdrawing inductive effect of the fluorine atom, coupled with its position ortho to the electron-donating methoxy group, makes the carbon atom to which it is attached a highly electrophilic center. Furthermore, in polar aprotic solvents, fluoride can be an excellent leaving group in SₙAr reactions, a somewhat counterintuitive trend where the leaving group ability is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the departure of the leaving group.

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution

Reactive SiteElectrophilicity of CarbonLeaving Group Ability (SₙAr)Predicted Major Product
C-FHighGoodSubstitution of fluorine
C-ClModerateModerateMinor or no substitution
C-BrLowerPoorerUnlikely to be substituted

Experimental Protocol: Nucleophilic Aromatic Substitution of Fluorine

  • To a solution of 1-bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 equiv.) in anhydrous DMSO is added the nucleophile (e.g., sodium methoxide, 1.5 equiv.).

  • The reaction mixture is heated to 100-120 °C under an inert atmosphere.

  • The reaction is monitored by HPLC or LC-MS.

  • Upon completion, the mixture is cooled, poured into water, and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

  • The product is purified by flash chromatography.

Causality of Experimental Choices: The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation of the nucleophile, increasing its nucleophilicity, and also stabilizes the charged Meisenheimer intermediate. Elevated temperatures are often necessary to overcome the activation energy barrier for the reaction.

Diagram: SₙAr Mechanism on 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

G Substrate 1-Bromo-5-chloro-2-fluoro- 4-methoxybenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination LeavingGroup F⁻ Product->LeavingGroup

Caption: The addition-elimination mechanism of SₙAr.

Metal-Halogen Exchange and Directed Ortho-Metalation: Harnessing Acidity and Kinetic Selectivity

Lithiation reactions provide a powerful means to generate organometallic intermediates for further functionalization. With 1-bromo-5-chloro-2-fluoro-4-methoxybenzene, two primary pathways can be envisioned: metal-halogen exchange and directed ortho-metalation (DoM).

The rate of metal-halogen exchange with organolithium reagents generally follows the trend I > Br > Cl. Therefore, treatment with a standard alkyllithium reagent like n-butyllithium at low temperatures is expected to selectively occur at the C-Br bond.

Alternatively, the methoxy group is a known directed metalating group (DMG), capable of coordinating with the lithium reagent and directing deprotonation to an adjacent ortho position. The acidity of the protons on the aromatic ring is influenced by the surrounding substituents. The proton ortho to both the methoxy and fluorine groups is likely the most acidic due to the combined electron-withdrawing effects. The use of a sterically hindered lithium amide base, such as lithium diisopropylamide (LDA), can favor deprotonation over metal-halogen exchange.

Table 3: Comparison of Lithiation Strategies

ReagentPrimary MechanismExpected Site of Lithiation
n-BuLiMetal-Halogen ExchangeC-Br
LDA / s-BuLiDirected ortho-MetalationC-H ortho to methoxy and fluorine

Experimental Protocol: Selective Metal-Halogen Exchange

  • A solution of 1-bromo-5-chloro-2-fluoro-4-methoxybenzene (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • n-Butyllithium (1.1 equiv., solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • The desired electrophile (e.g., an aldehyde, ketone, or CO₂) is added, and the reaction is allowed to slowly warm to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Causality of Experimental Choices: The use of low temperatures (-78 °C) is critical to prevent unwanted side reactions and ensure the stability of the aryllithium intermediate. Anhydrous conditions are essential as organolithium reagents are highly reactive towards protic sources.

Diagram: Competing Lithiation Pathways

G Substrate 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene MetalHalogenExchange Metal-Halogen Exchange Substrate->MetalHalogenExchange DoM Directed ortho-Metalation Substrate->DoM nBuLi n-BuLi nBuLi->MetalHalogenExchange LDA LDA LDA->DoM Product_MHE Lithiation at C-Br MetalHalogenExchange->Product_MHE Product_DoM Lithiation at C-H DoM->Product_DoM

Caption: Competing pathways for the lithiation of the title compound.

Conclusion: A Versatile Substrate for Strategic Synthesis

The mechanistic investigation of reactions with 1-bromo-5-chloro-2-fluoro-4-methoxybenzene reveals a substrate with a rich and tunable reactivity profile. By carefully selecting the reaction type and conditions, chemists can achieve a high degree of site-selectivity, enabling the sequential functionalization of the aromatic ring. The predictable nature of its reactivity in cross-coupling, nucleophilic substitution, and metalation reactions makes it an invaluable tool for the synthesis of complex molecules in the pharmaceutical and materials science industries. A thorough understanding of the underlying mechanistic principles is key to unlocking the full synthetic potential of this versatile building block.

References

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
  • Design, synthesis and biological evaluation of AZD9291 derivatives as selective and potent EGFRL858R/T790M inhibitors. (2018). PubMed.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene, a halogenated organic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and adhere to regulatory standards.

Hazard Assessment and Chemical Characterization

Understanding the specific hazards of a compound is the foundation of its safe management. 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is a substituted benzene ring containing bromine, chlorine, and fluorine atoms, which firmly places it in the category of halogenated organic compounds.[1] This classification is paramount for its disposal pathway.

Table 1: Physicochemical and Hazard Properties

PropertyValueSource
Molecular Formula C₇H₅BrClFO[2][3]
Molar Mass 239.47 g/mol [2][4]
Appearance White to light yellow solid (powder to crystal)[1][2]
Melting Point 72.0 to 76.0 °C[1][2]
Boiling Point ~237.7 °C (Predicted)[2]
Solubility Soluble in Methanol[1][2]
Storage Store in a dry, cool, well-ventilated place in a sealed container[2][5]

Based on data for structurally similar compounds, the primary hazards are categorized under the Globally Harmonized System (GHS) as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[6][7]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[6][7][8]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[6][7][8]

The presence of halogens means this compound, and any material contaminated by it, must be treated as a regulated hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10]

Immediate Safety and Spill Management

Prior to handling or disposal, ensure all necessary safety measures are in place. In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[8][11]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[3][11]

  • Body Protection: A standard laboratory coat is required.[12]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[3][8] If exposure limits are exceeded, a NIOSH/MSHA approved respirator may be necessary.[11]

Protocol for Minor Spill Cleanup

This protocol is for small spills contained within a laboratory setting. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Perform cleanup within a chemical fume hood if possible, or ensure the area is well-ventilated.[13]

  • Contain the Spill: Use an inert, absorbent material such as sand, diatomaceous earth, or commercial spill pillows to cover and contain the spilled solid.[11][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable, and properly labeled container for hazardous waste.[11][13][14]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol, acetone), and place the cloth in the same hazardous waste container.

  • Dispose of PPE: All contaminated gloves, absorbent pads, and other materials must be placed in the hazardous waste container.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.[5][8]

Waste Collection and Segregation Protocol

The single most important step in the disposal of this compound is proper segregation. Halogenated organic wastes are treated and disposed of differently than non-halogenated wastes, often at a significantly higher cost.[15][16] Co-mingling these waste streams leads to expensive and inefficient disposal for your entire lab.

Step-by-Step Waste Collection
  • Select the Correct Container: Use a designated "Halogenated Organic Waste" container. This should be a chemically compatible container (e.g., high-density polyethylene or glass) with a vapor-tight, screw-on lid.[12][15]

  • Label the Container Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[15] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "1-Bromo-5-chloro-2-fluoro-4-methoxybenzene" and any other chemical constituents in the waste stream.

    • The approximate percentage of each constituent.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").[15]

  • Keep the Container Closed: The waste container must remain sealed at all times except when actively adding waste.[12][15] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Segregate Incompatibles: Do not mix this waste with strong acids, bases, or oxidizers.[8] Keep it separate from waste streams containing heavy metals or cyanides.[15]

  • Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which should be at or near the point of generation. The SAA must be under the control of the operator and clearly marked. Store the container in secondary containment to prevent spills.[15]

Decision-Making Workflow for Disposal

The following workflow provides a clear, logical path from the moment waste is generated to its final removal from the laboratory.

G Disposal Workflow for 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene A Waste Generated (e.g., residual solid, contaminated materials) B Characterize Waste: Is it 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene or contaminated with it? A->B C Select Designated 'HALOGENATED ORGANIC WASTE' Container B->C Yes J Non-Halogenated Waste Stream B->J No D Affix 'Hazardous Waste' Label. List all chemical constituents and hazards. C->D E Add waste to container. Keep container closed when not in use. D->E F Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. E->F G Is container full (or has waste been stored for >6 months)? F->G H Submit a Waste Pickup Request to your institution's EHS department. G->H Yes I Continue to add waste as generated, ensuring container is always closed. G->I No I->E

Caption: Decision workflow for proper segregation and disposal.

Final Disposal Logistics

The ultimate responsibility for hazardous waste lies with the generator—the institution and the individual researcher—from "cradle to grave."[10]

  • Arranging Pickup: Once your waste container is full or has reached your institution's storage time limit, you must arrange for its removal. This is typically done by submitting a chemical waste pickup request to your EHS office.[15]

  • Professional Disposal: Your EHS department will then coordinate with a licensed and approved hazardous waste disposal company. These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all federal and state regulations.[8][11][17] The most common disposal method for halogenated organic compounds is high-temperature incineration.

  • Record-Keeping: Maintain meticulous records of the waste you generate. The hazardous waste label and your laboratory notebooks serve as critical documentation. Your institution is required to keep records of all hazardous waste shipped off-site.[18]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or public health.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]

  • Anatune. (2026, January 17). 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis.
  • ChemBK. (n.d.). Benzene,1-bromo-4-chloro-2-fluoro-5-methoxy-. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024, August 23). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, April 28). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17984845, 1-Bromo-4-chloro-2-methoxybenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group's safety page.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66600367, 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Fisher Scientific. (2013, October 17). Safety Data Sheet.

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A Senior Application Scientist's Guide to Safely Handling 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Assessment: Understanding the Hazard Profile

1-Bromo-5-chloro-2-fluoro-4-methoxybenzene is a multi-halogenated aromatic ether. Based on the hazard profiles of similar chemicals, we must assume it presents the following risks until proven otherwise:

  • Skin and Eye Irritation: Halogenated benzenes are frequently cited as causing skin and serious eye irritation[1][2][3][4][5].

  • Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation[1][2][3][5][6].

  • Toxicity: The compound is likely harmful if inhaled or swallowed[2][4][6].

  • Environmental Hazard: Halogenated organic compounds require specialized disposal to prevent environmental contamination[7][8][9].

This initial assessment mandates that all handling operations be conducted within a certified chemical fume hood with appropriate engineering controls.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is your primary barrier against chemical exposure. The causality behind each choice is critical for ensuring comprehensive protection.

Hazard Data & PPE Specification Justification & Expert Insight
Hazard Class (Assumed) Skin Irritant (Category 2), Eye Irritant (Category 2), Acute Toxicity (Category 4), STOT SE (Category 3)[1][2][3][5][6]
Eye & Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transfers of large volumes, reactions under pressure)[10][11][12].
Hand Protection Nitrile gloves provide good protection against solvents, oils, and limited exposure to acids and bases[10]. For prolonged handling or in case of a spill, heavier-duty gloves such as neoprene or Viton should be considered, as they offer superior resistance to aromatic and chlorinated solvents[12]. Always double-glove when handling neat material.
Body Protection A flame-resistant lab coat is essential. An additional chemically resistant apron (e.g., PVC) should be worn during large-scale operations[11].
Respiratory Protection All work must be performed in a certified chemical fume hood to prevent inhalation of vapors[2][9][13]. If a fume hood is not available or in the event of a significant spill, a full-face respirator with an organic vapor cartridge is required[3][14].

Step-by-Step Handling Procedures

This protocol is designed to minimize exposure at every stage of the handling process.

Preparation and Weighing
  • Fume Hood Preparation: Before introducing the chemical, ensure the fume hood is operational, uncluttered, and the sash is at the recommended height.

  • Don PPE: Put on your lab coat, safety goggles, and inner gloves.

  • Material Transfer: Transport the sealed container of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene to the fume hood.

  • Final Gloving: Don your outer pair of chemical-resistant gloves.

  • Weighing: If weighing is required, perform this task inside the fume hood on a tared weigh boat or in a suitable container. Avoid creating dust or aerosols[13]. Close the primary container immediately after dispensing.

Solution Preparation and Reaction Setup
  • Solvent Addition: Add solvents slowly to the vessel containing the weighed compound to minimize splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed or equipped with appropriate condensers for refluxing to prevent the escape of volatile materials.

  • Monitoring: Regularly inspect glassware and connections for leaks throughout your experiment.

Spill & Emergency Plan

Minor Spill (Inside Fume Hood)
  • Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Waste" container[1][15].

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes[1][2][4][5]. Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][2][3][5]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1][2][3][16].

Waste Disposal Protocol: A Critical Responsibility

Halogenated organic compounds are environmentally persistent and require specific disposal procedures.

  • Segregation is Key: Never dispose of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene or related waste down the drain[8][9].

  • Designated Waste Streams: All waste containing this compound—including neat material, solutions, and contaminated consumables (gloves, weigh boats, paper towels)—must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste"[9]. Keeping halogenated waste separate from non-halogenated waste is often more cost-effective for disposal[8].

  • Container Management: Keep the waste container closed except when adding waste[8]. Store it in a secondary containment bin within a ventilated area.

  • Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program[2][4][6][16][17]. Combustion of this material can produce highly toxic hydrogen halides (HBr, HCl, HF) and must only be performed in a licensed hazardous waste incinerator[1][2][5][6][15].

Workflow for Safe Handling of 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep_fume_hood 1. Prepare Fume Hood don_ppe 2. Don Core PPE (Lab Coat, Goggles, Inner Gloves) prep_fume_hood->don_ppe don_outer_gloves 3. Don Outer Chemical Gloves don_ppe->don_outer_gloves weigh 4. Weigh Compound don_outer_gloves->weigh dissolve 5. Prepare Solution / Setup Reaction weigh->dissolve decontaminate 6. Decontaminate Work Area dissolve->decontaminate dispose_waste 7. Segregate into Halogenated Waste decontaminate->dispose_waste remove_ppe 8. Doff PPE Correctly dispose_waste->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands spill Spill Response exposure Personal Exposure

Caption: Workflow from preparation to disposal for handling halogenated compounds.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-Bromo-4-methoxybenzene.
  • CDH Fine Chemical. (n.d.). 1-Bromo-4-Fluorobenzene MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 4-Bromochlorobenzene.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet for 4-Bromofluorobenzene.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-Bromo-3,5-difluorobenzene.
  • Echemi. (n.d.). 1-bromo-5-chloro-4-fluoro-2-methoxybenzene Handling and Storage.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 1-Bromo-4-chloro-2-fluorobenzene.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet for 1-Bromo-2-chloro-4-fluorobenzene.
  • Sigma-Aldrich Inc. (2025, April 28). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 1-Bromo-4- Chlorobenzene MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants. Retrieved from Ministry for the Environment, New Zealand.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • National Center for Biotechnology Information. (n.d.). Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part I.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.